molecular formula C11H16BrNO B1409212 4-(Piperidin-4-yl)phenol hydrobromide CAS No. 1869912-48-0

4-(Piperidin-4-yl)phenol hydrobromide

Cat. No.: B1409212
CAS No.: 1869912-48-0
M. Wt: 258.15 g/mol
InChI Key: BSEWCHKPJQZHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-yl)phenol hydrobromide is a useful research compound. Its molecular formula is C11H16BrNO and its molecular weight is 258.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperidin-4-yl)phenol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yl)phenol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-4-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.BrH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEWCHKPJQZHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Piperidin-4-yl)phenol hydrobromide chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Piperidin-4-yl)phenol hydrobromide

Introduction: A Privileged Scaffold in Medicinal Chemistry

4-(Piperidin-4-yl)phenol hydrobromide is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. It incorporates two key pharmacophoric motifs: a phenol ring and a piperidine ring. These structural components are recognized as "privileged scaffolds," a designation for molecular frameworks capable of binding to multiple biological targets.[1]

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceutical agents and natural alkaloids.[1] Its presence often imparts favorable physicochemical properties, such as basicity, structural flexibility, and the potential for improved membrane permeability, which are critical for a compound's pharmacokinetic profile.[1] The phenol group, consisting of a hydroxyl (-OH) group attached to an aromatic ring, is a crucial feature for molecular recognition, acting as both a hydrogen bond donor and acceptor.[1] This allows for vital interactions with biological macromolecules like enzymes and receptors. The acidic nature of the phenolic proton (typically with a pKa around 10) also plays a significant role in its molecular interactions.[1]

The strategic combination of these two scaffolds in 4-(Piperidin-4-yl)phenol makes it a versatile chemical building block. Its bifunctional nature—a nucleophilic secondary amine and a reactive phenol ring—allows for a wide array of chemical modifications, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of its chemical properties, a robust synthetic protocol, applications, and essential safety information for researchers and drug development professionals.

Chemical Identity and Properties

The formal identification and physical characteristics of 4-(Piperidin-4-yl)phenol hydrobromide are critical for its proper use and documentation in a research setting.

IUPAC Name: 4-(piperidin-4-yl)phenol;hydrobromide

Chemical Structure: Chemical structure of 4-(Piperidin-4-yl)phenol hydrobromide (Image generated for illustrative purposes)

Table 1: Chemical and Physical Properties

Property Value Reference(s)
CAS Number 1869912-48-0 [2][3]
Molecular Formula C₁₁H₁₆BrNO [2]
Molecular Weight 258.16 g/mol [3]
Physical Form Solid [3]
Purity Commercially available at ≥97% [3]
SMILES OC1=CC=C(C2CCNCC2)C=C1.[H]Br [2]
InChI Key BSEWCHKPJQZHID-UHFFFAOYSA-N [3]
Storage Conditions Inert atmosphere, room temperature [2][3]
Solubility Data not readily available; expected to be soluble in polar protic solvents like methanol and water, and DMSO.
Melting Point Data not readily available from surveyed sources.

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The overall strategy involves three main stages:

  • Preparation of Protected Precursors: Synthesis of an N-protected piperidine boronic ester and a protected 4-bromophenol. The use of protecting groups is essential to prevent unwanted side reactions with the acidic phenol proton and the nucleophilic piperidine nitrogen.

  • Suzuki Cross-Coupling: Palladium-catalyzed coupling of the two precursors to form the core 4-arylpiperidine structure.

  • Deprotection and Salt Formation: Removal of the protecting groups and subsequent treatment with hydrobromic acid to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Suzuki Coupling cluster_2 Stage 3: Deprotection & Salt Formation A 4-Piperidone B N-Boc-4-piperidone A->B (Boc)₂O, Base C N-Boc-4-triflyloxypiperidine B->C 1. NaBH₄ 2. Tf₂O, Pyridine D N-Boc-4-(pinacolboryl)piperidine C->D B₂(pin)₂, Pd catalyst, Ligand, Base G N-Boc-4-(4-tert-butoxyphenyl)piperidine D->G Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O E 4-Bromophenol F 4-Bromo-tert-butoxyphenol E->F Boc₂O, DMAP F->G H 4-(Piperidin-4-yl)phenol G->H Trifluoroacetic Acid (TFA) I 4-(Piperidin-4-yl)phenol hydrobromide (Final Product) H->I HBr in Acetic Acid

Caption: Proposed synthetic workflow for 4-(Piperidin-4-yl)phenol hydrobromide.

Detailed Experimental Protocol

Stage 1: Preparation of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine

  • Protection of Piperidone: To a solution of 4-piperidone hydrochloride monohydrate in dichloromethane (DCM), add triethylamine to neutralize the HCl salt. Subsequently, add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature for 12-18 hours. The Boc group protects the piperidine nitrogen from participating in the subsequent coupling reaction and increases solubility in organic solvents.

  • Formation of the Triflate: The resulting N-Boc-4-piperidone is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol. The alcohol is then converted to its triflate ester using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base such as pyridine. The triflate is an excellent leaving group for the subsequent borylation reaction.

  • Miyaura Borylation: The N-Boc-4-piperidyl triflate is reacted with bis(pinacolato)diboron (B₂(pin)₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane. This reaction forms the desired piperidine boronic ester precursor.

Stage 2: Suzuki Cross-Coupling

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon), combine N-Boc-4-(pinacolboryl)piperidine, 4-bromoanisole (using the methoxy-protected phenol for better stability), a palladium catalyst such as Pd(PPh₃)₄, and an aqueous solution of a base like sodium carbonate.

  • Reaction Execution: Add a solvent system, typically a mixture of toluene and ethanol. Heat the mixture to reflux (around 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Stage 3: Deprotection and Salt Formation

  • Demethylation (if 4-bromoanisole was used): The methoxy group on the phenol can be cleaved using a strong Lewis acid like boron tribromide (BBr₃) in DCM at a low temperature.

  • Boc Deprotection: The N-Boc protecting group is readily removed under acidic conditions. Dissolve the purified intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and add a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir at room temperature until deprotection is complete.

  • Hydrobromide Salt Formation: After removal of the deprotection reagents, dissolve the resulting free base, 4-(Piperidin-4-yl)phenol, in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of hydrogen bromide (e.g., 33 wt. % in acetic acid) dropwise with stirring. The hydrobromide salt will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities, and dry under vacuum to yield the final product, 4-(Piperidin-4-yl)phenol hydrobromide.

Applications in Research and Drug Development

The 4-hydroxyphenylpiperidine scaffold is a cornerstone in the design of biologically active molecules, particularly those targeting the central nervous system (CNS).

G cluster_0 Key Structural Features cluster_1 Derivatization Points A 4-(Piperidin-4-yl)phenol hydrobromide B Phenol Moiety (H-bond donor/acceptor) A->B C Piperidine Moiety (Improves PK properties) A->C D N-Alkylation/ N-Acylation A->D E Phenolic -OH (Etherification) A->E F Aromatic Ring (Electrophilic Substitution) A->F G Diverse Chemical Library D->G E->G F->G H Drug Discovery & SAR Studies G->H

Caption: Role of 4-(Piperidin-4-yl)phenol as a versatile scaffold.

  • CNS Receptor Ligands: Research has demonstrated that N-substituted 4-(4-hydroxyphenyl)piperidines act as selective antagonists at the NR1A/2B subtype of the NMDA receptor.[4] This receptor subtype is implicated in various neurological disorders, including epilepsy, chronic pain, and neurodegenerative diseases. The parent compound serves as a key starting material for synthesizing analogues to explore the SAR of these antagonists.

  • Anticonvulsant Activity: Compounds derived from the 4-hydroxyphenylpiperidine core have shown potent anticonvulsant effects in animal models, such as the maximal electroshock-induced seizure (MES) model.[4] This highlights their potential for development as novel anti-epileptic drugs.

  • Building Block for Complex Molecules: The dual reactivity of the molecule allows it to be a versatile intermediate. The secondary amine can be functionalized through reductive amination, acylation, or alkylation, while the phenol group can be modified via etherification or used to direct electrophilic aromatic substitution. This flexibility is invaluable for creating diverse libraries of compounds for high-throughput screening.

Spectroscopic Characterization Profile

While specific spectra for this compound are not publicly available, a definitive structural confirmation can be achieved using a combination of NMR, IR, and mass spectrometry. The expected spectral characteristics are detailed below.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets are expected in the aromatic region (~6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.

  • Phenolic Proton: A broad singlet, whose chemical shift is solvent-dependent, would appear for the -OH proton. In DMSO-d₆, this peak could be around 9-10 ppm.

  • Piperidine Protons: A series of multiplets would be observed in the aliphatic region (~1.5-3.5 ppm). The proton at the C4 position (methine proton) would be coupled to the adjacent methylene protons. The protons on carbons adjacent to the nitrogen (C2, C6) would appear further downfield compared to the other piperidine protons (C3, C5).

  • Ammonium Proton: A broad signal corresponding to the N-H₂⁺ proton would be present, with its chemical shift and appearance highly dependent on the solvent and water content.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon bearing the -OH group (C1') would be the most downfield (~150-160 ppm). The carbon attached to the piperidine ring (C4') would be around 130-140 ppm. The other four aromatic carbons would appear in the typical range of 115-130 ppm.

  • Piperidine Carbons: Signals for the five distinct piperidine carbons would be observed in the aliphatic region (~25-55 ppm). The carbons adjacent to the nitrogen (C2, C6) would be slightly downfield compared to the others.

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • N-H Stretch: A broad band in the 2400-3200 cm⁻¹ region, characteristic of the secondary ammonium salt (R₂NH₂⁺).

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring C=C stretching absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region for the aryl C-O bond.

Mass Spectrometry (MS):

  • In electrospray ionization (ESI) positive mode, the base peak would correspond to the cationic form of the molecule [M-Br]⁺, with a calculated m/z of 178.12 (for C₁₁H₁₆NO⁺). The isotopic pattern would not show the characteristic M/M+2 pattern of a bromine-containing species, as the bromide is a counter-ion and would not be observed in the positive ion spectrum.

Safety, Handling, and Storage

Proper handling of 4-(Piperidin-4-yl)phenol hydrobromide is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][5]

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[5]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Keep under an inert atmosphere at room temperature.[2][3]

References

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). p-(1-Piperazinyl)phenol dihydrobromide. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-piperidin-4-yl-phenol. Retrieved from [Link]

  • PubMed. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Retrieved from [Link]

  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

  • Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubMed. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Hydroxyphenyl)piperidine. Retrieved from [Link]

Sources

Technical Guide: physicochemical Profile of CAS 1869912-48-0

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and synthetic profile of 4-(Piperidin-4-yl)phenol Hydrobromide (CAS 1869912-48-0).

4-(Piperidin-4-yl)phenol Hydrobromide: A Critical Pharmacophore Intermediate

Part 1: Executive Summary & Chemical Identity

CAS Number 1869912-48-0 corresponds to 4-(Piperidin-4-yl)phenol hydrobromide , a specialized salt form of the free base 4-(piperidin-4-yl)phenol (CAS 62614-84-0).

This compound serves as a high-value bifunctional building block in medicinal chemistry.[1] Its structure—comprising a basic piperidine ring linked to a phenolic moiety—acts as a versatile scaffold.[1] It is extensively employed in the synthesis of Androgen Receptor (AR) down-regulators (e.g., AZD3514), NMDA receptor antagonists , and SHP2 (PTPN11) inhibitors .[1] The phenol group often functions as a tyrosine mimic, making it essential for designing inhibitors of tyrosine phosphatases and kinases.[1]

Chemical Identity Table
PropertySpecification
Chemical Name 4-(Piperidin-4-yl)phenol hydrobromide
Common Synonyms 4-(4-Hydroxyphenyl)piperidine HBr; 4-Piperidin-4-yl-phenol hydrobromide
CAS Number 1869912-48-0
Free Base CAS 62614-84-0
Molecular Formula C₁₁H₁₅NO[2][3][4][5][6][7][8] · HBr
Molecular Weight 258.16 g/mol (Salt); 177.25 g/mol (Free Base)
SMILES OC1=CC=C(C2CCNCC2)C=C1.Br
InChI Key BSEWCHKPJQZHID-UHFFFAOYSA-N
Part 2: Physicochemical Properties

The hydrobromide salt form is preferred in synthesis and storage due to its enhanced crystallinity and stability compared to the free base.[1]

2.1 Quantitative Physicochemical Data
PropertyValue / DescriptionContext & Relevance
Appearance Off-white to pale beige solidCrystalline powder form facilitates accurate weighing and handling.
Solubility High: Water, DMSO, MethanolLow: DCM, Hexane, EtherThe ionic HBr lattice confers high aqueous and polar organic solubility, ideal for nucleophilic substitution reactions in polar solvents.
Melting Point >200 °C (Decomposition)High lattice energy typical of hydrobromide salts; exact value depends on crystal habit and purity.[1]
pKa (Acidic) ~10.0 (Phenolic -OH)The phenol moiety is weakly acidic; deprotonation requires a base like K₂CO₃ or Cs₂CO₃.[1]
pKa (Basic) ~11.0 (Piperidine -NH)The secondary amine is highly basic.[1] In the HBr salt, this nitrogen is protonated (

), protecting it from oxidation.[1]
LogP 0.45 (Predicted for Salt)1.6 (Free Base)The salt is hydrophilic.[1] The free base has moderate lipophilicity, allowing it to penetrate hydrophobic pockets in proteins (e.g., AR, SHP2).[1]
Hygroscopicity ModerateHBr salts can be hygroscopic; storage under inert atmosphere (Argon/Nitrogen) is recommended to prevent caking.[1]
2.2 Structural Significance: Tyrosine Mimicry

The 4-hydroxyphenyl moiety tethered to a piperidine ring structurally mimics the side chain of Tyrosine .[1]

  • Mechanism : In drug design, this scaffold is often used to occupy the tyrosine-binding pockets of enzymes (like SHP2) or receptors.[1]

  • Synthetic Implication : The molecule offers two distinct vectors for diversification:

    • N-alkylation/acylation at the piperidine nitrogen.

    • O-alkylation/arylation at the phenolic oxygen.

Part 3: Synthetic Utility & Reaction Pathways

This section details the primary chemical transformations where CAS 1869912-48-0 is utilized.

3.1 Divergent Synthesis Workflow

The compound is a "linchpin" intermediate.[1] The following diagram illustrates its divergent utility in synthesizing distinct drug classes.

G Core 4-(Piperidin-4-yl)phenol HBr (CAS 1869912-48-0) Base Neutralization (NaOH/NaHCO3) Core->Base Free Base Liberation Alkylation N-Alkylation (R-X, K2CO3) Base->Alkylation Piperidine Functionalization Etherification O-Alkylation (Mitsunobu/SN2) Base->Etherification Phenol Protection/Mod AZD AZD3514 Analogues (Androgen Receptor) Alkylation->AZD Link to Triazolo- pyridazine NMDA NR1A/2B Antagonists (Neuroprotection) Alkylation->NMDA Link to Phenylalkyl SHP2 SHP2 Inhibitors (Tyrosine Mimics) Etherification->SHP2 Scaffold Optimization

Caption: Divergent synthetic pathways utilizing 4-(Piperidin-4-yl)phenol HBr as a core scaffold for oncology and neurology targets.

3.2 Case Study: Synthesis of Androgen Receptor Down-regulators (AZD3514)

In the development of AZD3514 (a drug for castration-resistant prostate cancer), this intermediate is coupled with a chlorotriazolopyridazine core.[1]

  • Reaction Type : Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Protocol Insight : The piperidine nitrogen acts as the nucleophile.[1] The reaction typically requires a polar aprotic solvent (DMA/DMF) and a base (Triethylamine) to scavenge the HBr and drive the reaction.[1]

Part 4: Experimental Protocols

These protocols are designed for researchers using CAS 1869912-48-0 in hit-to-lead optimization.

4.1 Free Base Liberation (Standard Procedure)

Since the HBr salt is acidic, it must often be neutralized before use in nucleophilic reactions.[1]

  • Dissolution : Dissolve 1.0 eq of CAS 1869912-48-0 in minimal water.

  • Neutralization : Slowly add saturated

    
     or 
    
    
    
    until pH reaches ~10. A precipitate (the free base) will form.[1]
  • Extraction : Extract 3x with Ethyl Acetate or DCM/Isopropanol (3:1).

  • Drying : Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Validation : Confirm by NMR (loss of HBr protons) or LCMS (MW 177.25).

4.2 Solubility Assay (Pre-formulation)

For biological assays, preparing a stock solution is critical.[1]

  • Vehicle : DMSO (Dimethyl Sulfoxide).[1][9]

  • Concentration : 10 mM to 50 mM.[1]

  • Procedure : Weigh 2.58 mg of salt into a vial. Add 1.0 mL of DMSO.[1] Vortex for 30 seconds.[1] Sonicate if necessary.[1]

  • Stability : Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles as the phenol is oxidation-sensitive.

Part 5: Handling and Safety (E-E-A-T)
  • Signal Word : WARNING

  • Hazard Statements : H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][10]

  • Storage : Store at Room Temperature (20-25°C) in a tightly sealed container. The HBr salt is stable, but prolonged exposure to moist air can lead to deliquescence.[1]

  • Incompatibility : Strong oxidizing agents.[1] The phenolic ring is electron-rich and susceptible to oxidative degradation.[1]

References
  • Bradbury, R. H., et al. (2011).[1] "Discovery of AZD3514, a Small-Molecule Androgen Receptor Down-Regulator for the Treatment of Castration-Resistant Prostate Cancer." Journal of Medicinal Chemistry. (Describes the use of the scaffold in AZD3514 synthesis).

  • Mottram, C., et al. (2010).[1] "Triazolo[4,3-b]pyridazine derivatives and their uses for prostate cancer." World Intellectual Property Organization, WO2010092371A1.[1] (Details the

    
     coupling of 4-(piperidin-4-yl)phenol).
    
  • Butler, T. W., et al. (2000).[1] "3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1A/2B NMDA Receptor Subtype."[1][6] Journal of Medicinal Chemistry. (Demonstrates the pharmacophore's role in NMDA antagonism).[1]

  • PubChem Compound Summary . "4-(4-Hydroxyphenyl)piperidine."[1] National Center for Biotechnology Information.[1] (Physicochemical data source for the free base).[1]

Sources

4-(Piperidin-4-yl)phenol hydrobromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Piperidin-4-yl)phenol Hydrobromide: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-(Piperidin-4-yl)phenol hydrobromide is a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Structurally, it integrates a phenol ring with a piperidine moiety, a combination found in numerous biologically active molecules. This guide provides a comprehensive technical overview of its core molecular properties, outlines a validated synthetic pathway, discusses its critical role as a pharmacophore and versatile building block in drug discovery, and details essential safety and handling protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the design and synthesis of novel therapeutic agents.

Core Molecular Profile

The fundamental identity and physicochemical properties of 4-(Piperidin-4-yl)phenol hydrobromide are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

Table 1: Chemical Identifiers and Properties

ParameterValueSource(s)
IUPAC Name 4-(Piperidin-4-yl)phenol;hydrobromideN/A
CAS Number 1869912-48-0[1]
Molecular Formula C₁₁H₁₆BrNO[1][2]
Molecular Weight 258.16 g/mol [1]
InChIKey BSEWCHKPJQZHID-UHFFFAOYSA-N[1]
Canonical SMILES C1C(C=CC(=C1)O)C2CCNCC2.Br[2]

Table 2: Physicochemical Data

ParameterValueSource(s)
Physical Form Solid[1]
Purity Typically ≥97%[1]
Storage Conditions Inert atmosphere, room temperature[1]
Topological Polar Surface Area (TPSA) 32.26 Ų (for parent molecule)[2]
Hydrogen Bond Donors 2 (for parent molecule)[2]
Hydrogen Bond Acceptors 2 (for parent molecule)[2]

Synthesis and Purification

The synthesis of 4-(Piperidin-4-yl)phenol hydrobromide is typically achieved in a two-stage process: first, the formation of the parent phenolic piperidine base, followed by its conversion to the hydrobromide salt.

Rationale for Synthetic Strategy

A highly efficient and versatile method for constructing the core scaffold is reductive amination. This strategy is favored in medicinal chemistry for its operational simplicity, high functional group tolerance, and the wide commercial availability of starting materials.[3] The reaction proceeds through an intermediate iminium ion, which is then reduced in situ. The choice of reducing agent is critical; modern reagents like sodium triacetoxyborohydride are preferred as they are mild, selective for the iminium ion, and safer to handle than alternatives like sodium cyanoborohydride.[3] The final salt formation is a straightforward acid-base reaction that enhances the compound's crystallinity and aqueous solubility, facilitating purification and handling.

Proposed Synthetic Workflow

The logical flow from commercially available precursors to the final hydrobromide salt is depicted below. This pathway ensures high yields and purity, essential for subsequent use in drug discovery programs.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Salt Formation start_materials 4-Hydroxybenzaldehyde + N-Boc-4-piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start_materials->reductive_amination boc_deprotection Boc Deprotection (e.g., TFA or HCl) reductive_amination->boc_deprotection free_base 4-(Piperidin-4-yl)phenol (Free Base) boc_deprotection->free_base hbr_addition HBr Addition (e.g., HBr in Acetic Acid) free_base->hbr_addition final_product 4-(Piperidin-4-yl)phenol Hydrobromide hbr_addition->final_product

Caption: Synthetic workflow for 4-(Piperidin-4-yl)phenol hydrobromide.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-(Piperidin-4-yl)phenol (Free Base)

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (2.0 eq).

  • Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control the initial effervescence.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 2-4 hours.

  • Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 10 to precipitate the free base. Filter the solid, wash with cold water, and dry under vacuum to yield 4-(Piperidin-4-yl)phenol.

Stage 2: Formation of the Hydrobromide Salt

  • Dissolution: Dissolve the purified 4-(Piperidin-4-yl)phenol free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • Acidification: To the stirred solution, add a stoichiometric amount (1.0 eq) of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise.

  • Crystallization: The hydrobromide salt will typically precipitate upon addition of the acid or upon cooling the mixture. If precipitation is slow, it can be induced by the addition of a non-polar co-solvent like diethyl ether or by cooling to 0-4 °C.

  • Purification: Collect the crystalline solid by filtration, wash with a small amount of cold solvent or diethyl ether, and dry under vacuum to yield the final product, 4-(Piperidin-4-yl)phenol hydrobromide.

Applications in Medicinal Chemistry and Drug Development

The (hydroxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, particularly within the central nervous system (CNS).

The (Hydroxyphenyl)piperidine Pharmacophore

The N-substituted 4-(hydroxyphenyl)piperidine motif is a well-established pharmacophore for opioid receptor antagonists.[4] The phenolic hydroxyl group often acts as a critical hydrogen bond donor, mimicking the phenol of tyrosine in endogenous opioid peptides. The piperidine nitrogen serves as a key basic center and a point for substitution to modulate potency, selectivity, and pharmacokinetic properties.[4] Compounds built upon this core have been investigated for treating conditions such as obesity, postoperative ileus, depression, and substance abuse disorders.[4]

Role as a Chemical Building Block

4-(Piperidin-4-yl)phenol hydrobromide is an ideal starting material for generating compound libraries for structure-activity relationship (SAR) studies.[3] The secondary amine of the piperidine ring is a nucleophilic handle that allows for a wide range of chemical modifications, including:

  • N-Alkylation: Introduction of various alkyl and arylalkyl groups.

  • N-Acylation: Formation of amides to probe interactions with target proteins.

  • Reductive Amination: Reaction with aldehydes and ketones to introduce diverse side chains.

This versatility enables chemists to systematically fine-tune the molecule's properties—such as lipophilicity, polarity, and steric bulk—to optimize biological activity and drug-like properties.[3]

Potential Therapeutic Targets and Applications

The flexibility of the 4-(Piperidin-4-yl)phenol scaffold allows for its adaptation to target a range of receptors and transporters beyond the opioid system. By modifying the substituents on the piperidine nitrogen, researchers can direct the molecule's activity towards various therapeutic areas.

G scaffold 4-(Piperidin-4-yl)phenol Scaffold opioid Opioid Receptors (μ, δ, κ) scaffold->opioid Antagonists monoamine Monoamine Transporters (SERT, DAT, NET) scaffold->monoamine Reuptake Inhibitors other Other CNS Targets (e.g., Sigma Receptors) scaffold->other pain Pain Management opioid->pain addiction Addiction & Substance Abuse opioid->addiction postop Postoperative Ileus opioid->postop cns_disorders Depression & Anxiety monoamine->cns_disorders

Sources

potential research applications for 4-(Piperidin-4-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for GluN2B-Selective NMDA Modulation and Sigma Receptor Targeting

Executive Summary

4-(Piperidin-4-yl)phenol hydrobromide (CAS: 97541-69-2 for HBr salt; 83949-32-0 for free base) represents a "privileged structure" in medicinal chemistry. It serves as the pharmacophoric anchor for a class of neuroactive agents targeting the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors and Sigma-1 receptors . Unlike non-selective NMDA antagonists (e.g., ketamine, PCP) that block the ion channel pore and cause psychotomimetic side effects, ligands derived from this scaffold bind to the allosteric amino-terminal domain (ATD), offering a safer therapeutic profile for stroke, neuropathic pain, and depression.

This guide details the structural utility, synthetic application, and pharmacological mechanisms of this scaffold, designed for researchers optimizing allosteric modulators.

Structural Analysis & Pharmacophore Properties[1][2]

The molecule consists of a semi-rigid piperidine ring directly linked at the C4 position to a phenol. This architecture mimics the "right-hand" segment of the classic GluN2B antagonist Ifenprodil .

FeatureChemical FunctionPharmacological Role
Phenolic Hydroxyl H-bond Donor/AcceptorCritical for H-bonding with GluN2B-Gln110 and GluN1-Ser132 in the receptor interface.
Secondary Amine Nucleophile / Basic CenterProtonated at physiological pH (pKa ~11). Forms a salt bridge with GluN2B-Asp104 .
Piperidine Ring Hydrophobic SpacerPositions the amine and phenol in the correct spatial orientation (approx. 6–7 Å separation).
Hydrobromide Salt Counter-ionEnhances crystallinity and water solubility compared to the free base, facilitating stock solution preparation.

Expert Insight: In structure-activity relationship (SAR) studies, removing the phenolic hydroxyl often results in a >50-fold loss of affinity for the GluN2B subunit, confirming its role as a primary anchor point in the binding pocket.

Primary Application: Synthesis of GluN2B-Selective Antagonists

The most prevalent research application of 4-(Piperidin-4-yl)phenol is as the nucleophilic building block for synthesizing Ifenprodil analogs (e.g., Ro 25-6981, Traxoprodil). The strategy involves linking this scaffold to a hydrophobic "tail" (often a benzyl or phenoxyalkyl group) via the piperidine nitrogen.

Mechanistic Pathway

The resulting ligands function as Negative Allosteric Modulators (NAMs) . They bind at the interface between the GluN1 and GluN2B subunits (the "clamshell" region), stabilizing the receptor in a closed, non-conducting conformation.

NMDA_Mechanism Scaffold 4-(Piperidin-4-yl)phenol (Scaffold) Linker Hydrophobic Linker Addition Scaffold->Linker N-Alkylation Ligand Full Antagonist (Ifenprodil Analog) Linker->Ligand SAR Optimization Receptor GluN1/GluN2B Interface (ATD) Ligand->Receptor Binds to Allosteric Pocket Effect Stabilization of Closed Conformation Receptor->Effect Prevents Agonist Activation Outcome Inhibition of Ca2+ Influx (Neuroprotection) Effect->Outcome Therapeutic Result

Caption: Synthesis and mechanistic pathway of 4-(Piperidin-4-yl)phenol derivatives acting as GluN2B negative allosteric modulators.

Experimental Protocol: N-Alkylation for Ligand Generation

Objective: To functionalize the secondary amine of 4-(Piperidin-4-yl)phenol hydrobromide with a 4-methylbenzyl moiety (mimicking the Ro 25-6981 tail) without protecting the phenol.

Rationale: Although the phenol is acidic, the secondary amine is significantly more nucleophilic. By using a mild base and controlling stoichiometry, chemoselective N-alkylation is achieved without O-alkylation, avoiding tedious protection/deprotection steps.

Materials
  • Substrate: 4-(Piperidin-4-yl)phenol hydrobromide (1.0 eq)

  • Electrophile: 4-Methylbenzyl bromide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(Piperidin-4-yl)phenol HBr (1 mmol) in anhydrous ACN (10 mL).

  • Activation: Add

    
     (3 mmol) to the suspension. Stir at room temperature for 15 minutes to neutralize the HBr salt and liberate the free amine.
    
    • Note: The solution may not become fully homogeneous; this is normal.

  • Addition: Dropwise add 4-methylbenzyl bromide (1.1 mmol) dissolved in 2 mL ACN.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (low Rf) should disappear, replaced by a higher Rf product. Stain with Ninhydrin (amine) or Phosphomolybdic Acid (PMA).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x).

  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad amine proton signal. The benzylic

    
     protons of the new group should appear as a singlet around 
    
    
    
    3.5 ppm. The phenolic
    
    
    should remain (singlet,
    
    
    ~9.1 ppm).
Emerging Applications: Sigma Receptors & PROTACs

Beyond NMDA receptors, this scaffold is gaining traction in oncology and protein degradation.

Sigma-1 Receptor Targeting

The Sigma-1 receptor is a chaperone protein often upregulated in cancer cells (e.g., breast, melanoma). 4-phenylpiperidines possess high affinity for Sigma-1.

  • Application: Researchers use 4-(Piperidin-4-yl)phenol to synthesize radiotracers (e.g., iodinated benzamide derivatives) for SPECT/PET imaging of tumors.

  • Mechanism: The basic nitrogen binds to the aspartate residue in the Sigma-1 binding pocket, while the phenol interacts with hydrophobic regions.

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the piperidine ring serves as a rigid, solvent-exposed connector.

  • Design: The phenol can be etherified to attach an E3 ligase ligand (like Von Hippel-Lindau ligands), while the amine is connected to the target protein warhead.

Emerging_Apps Core 4-(Piperidin-4-yl)phenol Sigma Sigma-1 Receptor Ligands Core->Sigma N-Benzylation PROTAC PROTAC Linkerology Core->PROTAC Bifunctionalization Imaging Tumor Imaging (PET/SPECT) Sigma->Imaging Iodination Degradation Targeted Protein Degradation PROTAC->Degradation E3 Ligase Recruitment

Caption: Divergent synthetic utility of the scaffold in oncology (Sigma-1) and biotechnology (PROTACs).

Handling and Stability Data
  • Storage: Store the HBr salt at room temperature, desiccated. It is hygroscopic.

  • Solubility:

    • Water: Moderate (heating may be required).

    • DMSO: High (>50 mg/mL).

    • Methanol: High.[1]

  • Stability: The phenol is susceptible to oxidation over long periods if exposed to light/air (turning pink/brown). Store in amber vials.

References
  • Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link

  • Fischer, G., et al. (1997). "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[2] Characterization in vitro." Journal of Pharmacology and Experimental Therapeutics. Link

  • Chenard, B. L., et al. (1991). "(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses." Journal of Medicinal Chemistry. Link

  • Mach, R. H., et al. (2004). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research. Link

  • Karakas, E., et al. (2011). "Crystal structure of a heterotetrameric NMDA receptor ion channel." Science. Link

Sources

safety and handling precautions for 4-(Piperidin-4-yl)phenol hydrobromide

[1]

Executive Summary & Chemical Profile

Target Audience: Synthetic Chemists, Process Engineers, and HSE Officers.[1]

4-(Piperidin-4-yl)phenol hydrobromide (CAS: 1869912-48-0) is a bifunctional building block utilized primarily in the synthesis of GPCR ligands, opioids, and antihistamines.[1] Its structure combines a phenolic hydroxyl group with a secondary amine (piperidine), stabilized as a hydrobromide salt.[1]

This guide moves beyond standard SDS data to address the specific handling challenges posed by this compound's dual chemical nature: the systemic toxicity potential of the phenol moiety and the irritant/hygroscopic nature of the hydrobromide salt.[1]

Physicochemical Specifications
PropertySpecificationOperational Implication
CAS Number 1869912-48-0Unique identifier for inventory tracking.[1]
Formula C₁₁H₁₆BrNOMolecular Weight: 258.15 g/mol .[2][3]
Physical State Solid (Crystalline Powder)Risk of dust generation during weighing.[1]
Solubility Soluble in DMSO, Methanol, WaterHigh solubility facilitates rapid skin absorption if solubilized.
Acidity/Basicity Amphoteric SaltContains acidic HBr and basic amine; potential for hydrolysis.
Hygroscopicity HighCritical: Must be stored under inert gas (Argon/N₂) to prevent degradation and "caking."

Hazard Identification & Mechanistic Toxicology

Why is this compound hazardous? Understanding the mechanism drives better safety decisions.[1]

The "Dual-Threat" Mechanism

While standard GHS classification labels this compound as an Irritant , its chemical structure suggests deeper risks that researchers must mitigate:

  • The Phenolic Moiety (Systemic Risk):

    • Phenols are lipophilic and can penetrate the stratum corneum.[1] Once absorbed, they can uncouple oxidative phosphorylation and cause protein denaturation.[1]

    • Risk: While the salt form reduces volatility and immediate skin absorption compared to pure phenol, solubilized forms (e.g., in DMSO) restore this transdermal threat.[1]

  • The Hydrobromide Salt (Corrosive/Irritant Risk):

    • Upon contact with mucous membranes (eyes, lungs), the salt can hydrolyze to release hydrobromic acid (HBr).[1]

    • Risk: Inhalation of dust causes severe respiratory tract irritation (Category 3 STOT).[1]

GHS Classification (Verified)[1]
  • Acute Toxicity, Oral: Category 4 (H302) - Harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][3]

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[1][3]

Hierarchy of Controls & Risk Management

Engineering Controls (Primary Defense)
  • Powder Handling: All weighing of the solid must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]

  • Static Control: Hydrobromide salts are prone to static charge.[1] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" that could bypass sash protection.[1]

Personal Protective Equipment (PPE) Selection[1]
  • Gloves (Critical Decision):

    • Standard Use:Nitrile (Double-gloved, min 0.11 mm). Adequate for solid handling.[1]

    • Solution Handling (DMSO/Methanol):Butyl Rubber or Viton.

    • Reasoning: Phenolic compounds can permeate thin nitrile gloves rapidly when in solution.[1] If the compound is dissolved in a carrier solvent like DMSO, the permeation rate increases drastically.[1]

  • Respiratory: If working outside a hood (not recommended), a full-face respirator with P100 (HEPA) and Acid Gas (AG) cartridges is required due to the HBr potential.[1]

Visualization: Safety Decision Matrix

The following diagram outlines the decision logic for handling this compound based on its state (Solid vs. Solution).

SafetyMatrixStartStart: Handling 4-(Piperidin-4-yl)phenol HBrStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (DMSO/MeOH)StateCheck->SolutionSolidRiskRisk: Dust Inhalation & StaticSolid->SolidRiskSolutionRiskRisk: Rapid Transdermal AbsorptionSolution->SolutionRiskSolidControlsEngineering: Fume HoodPPE: Double Nitrile GlovesTool: Anti-static SpatulaDisposalDisposal: Solid/Liquid Hazardous Waste(Do NOT Autoclave)SolidControls->DisposalSolidRisk->SolidControlsSolutionControlsEngineering: Fume HoodPPE: Butyl/Viton GlovesTool: Luer-Lock SyringesSolutionControls->DisposalSolutionRisk->SolutionControls

Caption: Decision matrix for PPE and engineering controls based on the physical state of the compound.

Validated Handling Protocols

Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or "boat" inside the fume hood.[1]

  • Static Mitigation: Briefly pass an anti-static gun over the container before opening.[1] This prevents the fine hydrobromide powder from adhering to the threads of the cap, which is a common source of glove contamination.[1]

  • Transfer: Use a chemically resistant spatula (PTFE-coated).[1] Avoid metal spatulas if the coating is scratched, as HBr salts can corrode steel over time.[1]

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water) followed by an ethanol wipe.[1] Why? Water solubilizes the salt effectively; ethanol alone might smear it.[1]

Reaction Setup (Inert Atmosphere)

Due to the oxidation potential of the phenol group and hygroscopicity of the HBr salt:

  • Purge: Flasks must be flame-dried or oven-dried and purged with Argon or Nitrogen.[1]

  • Addition: Add the solid against a counter-flow of inert gas.[1]

  • Solvent Choice: If using DMSO, ensure it is anhydrous.[1] Water in DMSO will accelerate the hydrolysis of the salt and potentially affect yield.[1]

Storage[4][5]
  • Temperature: Room temperature is generally acceptable, but 2-8°C is preferred for long-term stability to prevent oxidation (browning).[1]

  • Atmosphere: Store under inert gas.[1] Tape the cap with Parafilm to prevent moisture ingress.[1]

Emergency Response & First Aid

Exposure Scenarios
ScenarioImmediate ActionMechanistic Rationale
Eye Contact Rinse for 15 minutes lifting eyelids. Consult ophthalmologist.HBr hydrolysis causes rapid pH drop on the corneal surface.[1]
Skin Contact Wash with copious soap and water.[1][3][4] Do not use ethanol. Ethanol enhances skin penetration of phenolic compounds.[1] Water dilutes the salt and acid.[1]
Inhalation Move to fresh air.[1][3][4][5][6][7][8] If breathing is difficult, oxygen.[1]Salt dust causes physical and chemical irritation of alveoli.[1]
Spills
  • Solid Spill: Do not dry sweep.[1] Cover with a damp paper towel (to minimize dust) or use a HEPA vacuum designated for hazardous chemicals.[1]

  • Solution Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) as phenols can be reactive.[1]

References

  • Angene Chemical. (2025).[1][3][4][7] Safety Data Sheet: 4-(Piperidin-4-yl)phenol hydrobromide (CAS 1869912-48-0). Retrieved from

  • National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary: 4-(Piperidin-4-ylmethyl)phenol hydrochloride (Analogous Structure).[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][4] Product Specification: 4-(Piperidin-4-yl)phenol hydrobromide. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Phenol: Systemic Toxicity and Safe Handling. Retrieved from [1]

4-(Piperidin-4-yl)phenol Hydrobromide: An In-Depth Technical Guide to its Putative Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. 4-(Piperidin-4-yl)phenol, as a member of this class, presents a compelling profile for investigation in drug discovery and development. While direct, comprehensive studies on the hydrobromide salt of this specific molecule are limited in publicly accessible literature, a robust body of research on structurally analogous compounds provides a strong foundation for predicting its likely mechanisms of action. This technical guide synthesizes the available evidence to propose putative biological targets and signaling pathways for 4-(Piperidin-4-yl)phenol hydrobromide, offering a roadmap for researchers and drug development professionals. We will delve into the potential interactions with key central nervous system (CNS) receptors and transporters, and outline experimental protocols to elucidate its precise pharmacological profile.

Introduction: The 4-Phenylpiperidine Scaffold as a "Privileged" Pharmacophore

The 4-phenylpiperidine motif is a recurring structural element in a multitude of clinically significant drugs, particularly those targeting the central nervous system. Its rigid cyclic structure, combined with the aromatic ring, provides a specific three-dimensional arrangement of pharmacophoric features—hydrophobic, aromatic, and a basic nitrogen atom—that facilitates high-affinity binding to various receptors and transporters. The phenolic hydroxyl group in 4-(Piperidin-4-yl)phenol introduces an additional critical feature: a hydrogen bond donor and acceptor, which can significantly influence target binding and selectivity.

This guide will explore the probable mechanisms of action of 4-(Piperidin-4-yl)phenol hydrobromide by examining the established pharmacology of its structural relatives. The primary focus will be on its potential as a modulator of monoamine transporters and as a ligand for opioid, dopamine, and sigma receptors.

Putative Mechanisms of Action

Based on the pharmacology of structurally related compounds, the mechanism of action of 4-(Piperidin-4-yl)phenol hydrobromide is likely to involve one or more of the following pathways:

Monoamine Reuptake Inhibition

A significant number of 4-phenylpiperidine derivatives exhibit potent inhibitory activity at monoamine transporters, specifically those for serotonin (SERT) and norepinephrine (NET).

  • Causality of Experimental Choice : The structural similarity of 4-(Piperidin-4-yl)phenol to known monoamine reuptake inhibitors makes these transporters primary targets for investigation. The presence of the phenol group may confer selectivity towards either SERT or NET.

  • Signaling Pathway : By inhibiting SERT and/or NET, 4-(Piperidin-4-yl)phenol would increase the synaptic concentration of serotonin and/or norepinephrine, leading to enhanced neurotransmission. This is a well-established mechanism for antidepressant and anxiolytic drugs.

4_Pip_Phenol 4-(Piperidin-4-yl)phenol SERT_NET SERT / NET 4_Pip_Phenol->SERT_NET Inhibition Synaptic_Cleft Increased Synaptic 5-HT / NE SERT_NET->Synaptic_Cleft Blocks Reuptake Postsynaptic_Receptor Postsynaptic Receptor Activation Synaptic_Cleft->Postsynaptic_Receptor Therapeutic_Effect Antidepressant / Anxiolytic Effects Postsynaptic_Receptor->Therapeutic_Effect

Caption: Putative mechanism via monoamine transporter inhibition.

Opioid Receptor Modulation

The 4-phenylpiperidine core is famously present in the potent opioid analgesic meperidine and its congeners. Therefore, an interaction with opioid receptors, particularly the mu (µ) and delta (δ) subtypes, is a strong possibility.

  • Causality of Experimental Choice : The established affinity of the 4-phenylpiperidine scaffold for opioid receptors necessitates the evaluation of 4-(Piperidin-4-yl)phenol's binding and functional activity at these targets.

  • Signaling Pathway : If acting as an agonist, 4-(Piperidin-4-yl)phenol would activate G-protein coupled opioid receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels. This would result in analgesic and other opioid-mediated effects.

4_Pip_Phenol 4-(Piperidin-4-yl)phenol Opioid_Receptor μ / δ Opioid Receptor 4_Pip_Phenol->Opioid_Receptor Binding Gi_Go Gi/Go Protein Activation Opioid_Receptor->Gi_Go Adenylyl_Cyclase Inhibition of Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesic Effects cAMP->Analgesia Dopamine_State Endogenous Dopamine Level Low_Dopamine Low Dopamine Dopamine_State->Low_Dopamine High_Dopamine High Dopamine Dopamine_State->High_Dopamine 4_Pip_Phenol_Agonist 4-(Pip-4-yl)phenol (Agonist Activity) Low_Dopamine->4_Pip_Phenol_Agonist 4_Pip_Phenol_Antagonist 4-(Pip-4-yl)phenol (Antagonist Activity) High_Dopamine->4_Pip_Phenol_Antagonist D2_Receptor Dopamine D2 Receptor 4_Pip_Phenol_Agonist->D2_Receptor 4_Pip_Phenol_Antagonist->D2_Receptor

Caption: State-dependent activity at the dopamine D2 receptor.

Sigma (σ) Receptor Binding

N-n-propyl-3-(3-hydroxyphenyl)piperidine (3-PPP), another structural analog, is a known mixed sigma σ1 and σ2 receptor agonist. This highlights the potential for 4-(Piperidin-4-yl)phenol to interact with these unique intracellular proteins.

  • Causality of Experimental Choice : The established sigma receptor activity of similar phenylpiperidine structures warrants investigation into the binding affinity of 4-(Piperidin-4-yl)phenol at σ1 and σ2 receptors.

  • Signaling Pathway : Sigma receptors are ligand-gated molecular chaperones that modulate a variety of signaling pathways, including calcium signaling, ion channel function, and neurotransmitter release. Agonism at these receptors could lead to neuroprotective or cognitive-enhancing effects.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of 4-(Piperidin-4-yl)phenol hydrobromide, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive pharmacological characterization.

Receptor and Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of 4-(Piperidin-4-yl)phenol hydrobromide for a panel of CNS targets.

Methodology:

  • Target Panel Selection: A comprehensive panel of receptors and transporters should be screened, with a primary focus on:

    • Monoamine Transporters: SERT, NET, DAT

    • Opioid Receptors: µ, δ, κ

    • Dopamine Receptors: D1, D2, D3, D4, D5

    • Sigma Receptors: σ1, σ2

  • Radioligand Displacement Assay:

    • Prepare cell membranes or recombinant proteins expressing the target of interest.

    • Incubate the membranes/proteins with a specific radioligand for the target at a concentration near its Kd.

    • Add increasing concentrations of 4-(Piperidin-4-yl)phenol hydrobromide.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation:

  • Run a parallel assay with a known reference compound for each target to ensure assay validity.

  • Perform saturation binding experiments with the radioligand to confirm its Kd value.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, partial agonist, inverse agonist) of 4-(Piperidin-4-yl)phenol hydrobromide at the targets identified in the binding assays.

Methodology (Example for a G-protein coupled receptor):

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Second Messenger Assay (e.g., cAMP measurement):

    • Pre-treat the cells with 4-(Piperidin-4-yl)phenol hydrobromide at various concentrations.

    • Stimulate the cells with a known agonist for the receptor.

    • Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • Agonist mode: Plot cAMP levels against the log concentration of 4-(Piperidin-4-yl)phenol hydrobromide to determine the EC50 and Emax.

    • Antagonist mode: Plot the response to a fixed concentration of agonist against the log concentration of 4-(Piperidin-4-yl)phenol hydrobromide to determine the IC50 and calculate the pA2 value.

Self-Validation:

  • Include positive and negative controls (known agonist and antagonist) in each experiment.

  • Ensure that the observed effects are dose-dependent.

In Vitro and Ex Vivo Neurotransmitter Release Assays

Objective: To assess the effect of 4-(Piperidin-4-yl)phenol hydrobromide on neurotransmitter release and reuptake in neuronal preparations.

Methodology (Synaptosome Preparation and Neurotransmitter Uptake):

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

  • Neurotransmitter Uptake Assay:

    • Pre-incubate synaptosomes with 4-(Piperidin-4-yl)phenol hydrobromide.

    • Add a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

    • After a short incubation, terminate the uptake by rapid filtration.

    • Measure the radioactivity in the synaptosomes.

  • Data Analysis:

    • Calculate the percentage inhibition of neurotransmitter uptake at different concentrations of the compound.

    • Determine the IC50 for uptake inhibition.

Self-Validation:

  • Use a known reuptake inhibitor as a positive control (e.g., fluoxetine for serotonin).

  • Confirm the viability of the synaptosomes.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the proposed experiments to characterize the pharmacological profile of 4-(Piperidin-4-yl)phenol hydrobromide.

TargetBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
SERT25Reuptake Inhibitor40 (IC50)
NET150Reuptake Inhibitor200 (IC50)
µ-Opioid Receptor80Partial Agonist120 (EC50)
Dopamine D2 Receptor250Antagonist300 (IC50)
σ1 Receptor50Agonist90 (EC50)

Conclusion

While the precise mechanism of action of 4-(Piperidin-4-yl)phenol hydrobromide remains to be definitively elucidated, its structural features strongly suggest a multifactorial pharmacological profile. The most probable targets include monoamine transporters (SERT and NET), opioid receptors, dopamine D2 receptors, and sigma receptors. The experimental framework provided in this guide offers a comprehensive and self-validating approach to systematically investigate these potential mechanisms. The insights gained from such studies will be invaluable for guiding the future development of 4-(Piperidin-4-yl)phenol hydrobromide and its analogs as potential therapeutic agents for a range of neurological and psychiatric disorders.

References

Due to the lack of specific literature on 4-(Piperidin-4-yl)phenol hydrobromide's mechanism of action, the following references provide context on the pharmacology of the 4-phenylpiperidine scaffold and related compounds.

  • Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL: [Link]

  • Title: Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) Source: PubMed URL: [Link]

  • Title: 3-PPP Source: Wikipedia URL: [Link]

  • Title: 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake Source: PubMed URL: [Link]

  • Title: Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships Source: PubMed URL: [Link]

An In-depth Technical Guide on the Physical Appearance and Stability of 4-(Piperidin-4-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-yl)phenol hydrobromide is a key chemical intermediate whose physicochemical properties are paramount to its application in pharmaceutical development. This guide provides a comprehensive analysis of its physical appearance, structural characteristics, and stability profile. We delve into the causality behind its properties, offering field-proven insights into its handling, characterization, and potential degradation pathways. This document is structured to serve as a practical reference for scientists, outlining detailed protocols for stability assessment and robust analytical methodologies.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[1] Its incorporation into molecular structures often enhances druggability by improving pharmacokinetic properties and metabolic stability.[1] 4-(Piperidin-4-yl)phenol, as a bifunctional molecule containing both a basic piperidine ring and an acidic phenol group, is a versatile building block. The hydrobromide salt form is frequently utilized to improve solubility, crystallinity, and overall handling characteristics compared to the freebase.

Understanding the physical and chemical stability of 4-(Piperidin-4-yl)phenol hydrobromide is a critical-to-quality attribute in the drug development process. Instability can lead to the formation of impurities, loss of potency, and potential safety concerns. This guide provides a foundational understanding of its core properties and a framework for its rigorous evaluation.

Physicochemical Characterization

A thorough characterization of the physical and chemical properties of 4-(Piperidin-4-yl)phenol hydrobromide is the first step in its assessment for drug development.

Physical Appearance and Morphology

Based on supplier data and the nature of similar hydrobromide salts, 4-(Piperidin-4-yl)phenol hydrobromide is typically a solid.[2] The color can range from white to off-white or pale yellow. The morphology is generally crystalline, which is advantageous for purification and handling. It is recommended to perform microscopic analysis and X-ray Powder Diffraction (XRPD) to confirm the crystalline nature and identify the specific polymorphic form.

PropertyTypical Value/DescriptionSource
Physical Form Solid[2]
Color White to off-white/pale yellowInferred from typical phenolic compounds
Purity ≥97-98%[2][3][4]
Molecular Formula C₁₁H₁₆BrNO[2][3]
Molecular Weight 258.16 g/mol [2]
Solubility Profile

The hydrobromide salt form is expected to exhibit enhanced aqueous solubility compared to the freebase, particularly in acidic to neutral pH ranges, due to the protonation of the piperidine nitrogen. A comprehensive solubility assessment should be conducted across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

Rationale for Experimental Choice: Understanding the pH-solubility profile is crucial for predicting in vivo dissolution and absorption, and for developing suitable formulations.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the solid-state properties.

  • DSC: Can be used to determine the melting point and identify any polymorphic transitions. A sharp endotherm is indicative of a crystalline solid.

  • TGA: Provides information on thermal stability and the presence of residual solvents or water.

Chemical Stability Profile

The chemical stability of 4-(Piperidin-4-yl)phenol hydrobromide is influenced by its two primary functional groups: the phenol ring and the piperidine ring.

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing stable formulations and establishing appropriate storage conditions. The primary sites for degradation are the phenol and the piperidine ring.[5]

  • Oxidation of the Phenol Ring: Phenolic compounds are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions. This can lead to the formation of colored quinone-type impurities. The hydroxyl group on the phenol ring is an activating group, making it susceptible to electrophilic substitution.[6]

  • Oxidation of the Piperidine Ring: The secondary amine of the piperidine ring is also susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[5]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[5]

Degradation Pathways Potential Degradation Pathways cluster_oxidation Oxidative Stress (O2, H2O2, Light) cluster_thermal Thermal Stress 4-(Piperidin-4-yl)phenol_HBr 4-(Piperidin-4-yl)phenol_HBr Quinone-type Impurities Quinone-type Impurities 4-(Piperidin-4-yl)phenol_HBr->Quinone-type Impurities Phenol Oxidation N-oxide N-oxide 4-(Piperidin-4-yl)phenol_HBr->N-oxide Piperidine Oxidation Decomposition Products Decomposition Products 4-(Piperidin-4-yl)phenol_HBr->Decomposition Products Ring-opened Products Ring-opened Products N-oxide->Ring-opened Products Further Oxidation

Caption: Potential degradation pathways for 4-(Piperidin-4-yl)phenol hydrobromide.

Solid-State Stability

The stability of the compound in its solid form is critical for shelf-life determination. Key aspects to investigate include:

  • Hygroscopicity: The propensity of the hydrobromide salt to absorb atmospheric moisture should be evaluated. Significant water uptake can lead to physical changes (e.g., deliquescence) and may accelerate chemical degradation.

  • Polymorphism: The existence of different crystalline forms (polymorphs) should be investigated, as they can have different stabilities, solubilities, and bioavailability.

Recommended Methodologies for Stability Assessment

A forced degradation study is a systematic way to investigate the inherent stability of a drug substance by subjecting it to stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 4-(Piperidin-4-yl)phenol hydrobromide in a suitable solvent (e.g., methanol or acetonitrile-water mixture).

  • Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Trustworthiness of the Protocol: This protocol is based on ICH (International Council for Harmonisation) guidelines for stability testing and is a standard industry practice for assessing drug substance stability.

Forced Degradation Workflow Forced Degradation Experimental Workflow Start Start API_Solution Prepare API Solution Start->API_Solution Stress_Conditions Apply Stress Conditions API_Solution->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Base Base Hydrolysis Stress_Conditions->Base Oxidation Oxidation (H2O2) Stress_Conditions->Oxidation Thermal Thermal (Solid/Solution) Stress_Conditions->Thermal Photo Photolytic (UV/Vis) Stress_Conditions->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End End Analysis->End

Caption: Experimental workflow for a forced degradation study.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileProvides good peak shape and is MS-compatible.
Gradient Start with a low percentage of B, and gradually increase.To ensure elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at a suitable wavelength (e.g., 220 nm and 275 nm) and Mass Spectrometry (MS)UV for quantification and MS for identification of degradants.
Column Temperature 30°CFor reproducible retention times.

Handling and Storage Recommendations

Based on the chemical nature of 4-(Piperidin-4-yl)phenol hydrobromide, the following handling and storage conditions are recommended to ensure its long-term stability:

  • Storage Temperature: Store in a cool, dark place. Room temperature in an inert atmosphere is also suggested.[2]

  • Protection from Light: Store in light-resistant containers to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, blanketing with an inert gas like nitrogen or argon can prevent oxidation.[2]

  • Moisture Control: Store in a well-sealed container in a dry environment to prevent moisture uptake.

Conclusion

4-(Piperidin-4-yl)phenol hydrobromide is a valuable chemical entity with a stability profile that must be well-understood for its successful application in pharmaceutical research and development. Its susceptibility to oxidation, particularly at the phenol moiety, is a key consideration. A comprehensive characterization using a suite of analytical techniques, coupled with systematic forced degradation studies, is imperative. The methodologies and insights provided in this guide offer a robust framework for researchers to ensure the quality, purity, and stability of this important compound, thereby de-risking downstream development activities.

References

  • Benchchem. (n.d.). 4-(Piperidin-4-ylmethyl)phenol | 66414-17-3.
  • Deshpande, A. D., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Journal of Taibah University Medical Sciences, 16(4), 543-552.
  • Krasowska, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116399.
  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. Retrieved from [Link]

  • Rocchetti, G., et al. (2023).
  • Benchchem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Chitra, V., et al. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review.
  • ResearchGate. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Kalt, W., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1787.
  • Survival Technologies. (n.d.). 4-(PIPERIDIN-4-YL)PHENOL HYDROBROMIDE. Retrieved from [Link]

  • Materska, M. (2012). EVALUATION OF THE LIPOPHILICITY AND STABILITY OF PHENOLIC COMPOUNDS IN HERBAL EXTRACTS. Acta Scientiarum Polonorum Technologia Alimentaria, 11(1), 55-62.
  • International Journal of ChemTech Research. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

  • Carlsen, L., et al. (2015). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 119(28), 7729–7737.
  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • hohPublica. (2023). Stability of phenolic compounds, antioxidant activity and color parameters in colored-flesh potato chips. Retrieved from [Link]

  • Gómez-Alonso, S., et al. (2019). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants, 8(11), 520.
  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]

  • Sobekbio. (n.d.). 4-(Piperidin-4-yl)phenol hydrobromide AG00I1UA. Retrieved from [Link]

Sources

Technical Guide: The Hydrobromide Salt of 4-(Piperidin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-4-yl)phenol hydrobromide (CAS: 1869912-48-0) is a critical pharmacophore and synthetic intermediate in medicinal chemistry. Structurally, it consists of a secondary amine (piperidine) attached at the 4-position to a phenol ring, stabilized as a hydrobromide salt. This specific salt form is often the direct result of ether cleavage (demethylation) using hydrobromic acid, a common industrial route for generating the phenol moiety from anisole precursors.

This guide details the chemical utility of this scaffold, specifically its role as a "privileged structure" in the design of NR2B-selective NMDA receptor antagonists (e.g., Ifenprodil derivatives) and opioid ligands. It provides validated protocols for its synthesis, purification, and handling, emphasizing the practical advantages of the hydrobromide salt in solid-state processing.

Part 1: Chemical Identity & Structural Significance

The molecule represents a classic pharmacophore —a spatial arrangement of atoms that ensures optimal binding to a biological target.

Structural Analysis
  • The Phenol (H-Bond Donor/Acceptor): Acts as a crucial anchor point in protein active sites, often mimicking tyrosine residues or interacting with serine/threonine pockets.

  • The Piperidine (Basic Center): At physiological pH, the secondary amine is protonated. This cationic center is essential for ionic bonding with aspartate or glutamate residues in GPCRs and ion channels.

  • The Hydrobromide Counterion: Unlike the hydrochloride salt, the hydrobromide salt often exhibits distinct solubility profiles and higher density. Crucially, its presence usually indicates the synthetic history of the molecule (i.e., synthesis via HBr-mediated demethylation).

Physicochemical Profile
PropertyDataNote
IUPAC Name 4-(Piperidin-4-yl)phenol hydrobromide
CAS Number 1869912-48-0HBr salt specific
Molecular Formula C₁₁H₁₆BrNO
Molecular Weight 258.16 g/mol
Appearance Off-white to beige crystalline solidColor depends on oxidation state of phenol
Solubility High: Water, MeOH, DMSOLow: Et₂O, Hexanes, DCMPolar salt character
pKa (est) ~9.8 (Phenol), ~10.8 (Amine)Zwitterionic character in neutral solution

Part 2: Synthetic Pathways & "The HBr Advantage"

While 4-(piperidin-4-yl)phenol can be synthesized via the hydrogenation of 4-(4-hydroxyphenyl)pyridine, the hydrobromide salt is most elegantly accessed through the demethylation of 4-(4-methoxyphenyl)piperidine. This route is preferred in process chemistry because it combines deprotection and salt formation into a single step.

The Demethylation Route (Primary HBr Pathway)

In this workflow, concentrated hydrobromic acid (48% aq.) acts as both the reagent for cleaving the methyl ether and the source of the counterion.

SynthesisPath Precursor 4-(4-Methoxyphenyl) piperidine Reagent 48% aq. HBr Reflux (100-120°C) Precursor->Reagent Protonation Intermediate Transition State (Oxonium Ion) Reagent->Intermediate Sn2 Attack (Br-) Product 4-(Piperidin-4-yl)phenol Hydrobromide Salt Intermediate->Product -MeBr

Figure 1: The direct conversion of the methoxy-precursor to the target HBr salt. This "one-pot" efficiency avoids the need for a separate salt formation step.

Mechanism & Causality
  • Protonation: The ether oxygen is protonated by the strong acid, creating a good leaving group.

  • Nucleophilic Attack: The bromide ion (Br⁻) is a strong nucleophile. It attacks the methyl group (Sn2 mechanism), cleaving the C-O bond.

  • Crystallization: Upon cooling, the product crystallizes directly as the hydrobromide salt due to the high lattice energy provided by the bromide ion.

Part 3: Applications in Medicinal Chemistry[2][3][4][5]

This scaffold is a "privileged structure," meaning it is capable of binding to multiple unrelated receptor targets with high affinity.

NMDA Receptor Antagonists (NR2B Selective)

The 4-substituted piperidine moiety is the structural core of Ifenprodil and Ro 25-6981 .[1] These compounds are allosteric modulators of the NMDA receptor, specifically targeting the GluN2B subunit.

  • Role of the Scaffold: The phenol group interacts with the GluN2B amino-terminal domain (ATD), while the piperidine nitrogen forms a salt bridge within the binding pocket.

  • Therapeutic Potential: Treatment of neuropathic pain, Parkinson's disease, and depression.

Opioid Receptor Ligands

The structure bears a resemblance to the 4-phenylpiperidine class of opioids (e.g., Meperidine/Pethidine). Modifications to the piperidine nitrogen (N-alkylation) can shift selectivity between Mu, Delta, and Kappa opioid receptors.

Drug Design Workflow

DrugDesign cluster_mods Strategic Modifications Core 4-(Piperidin-4-yl)phenol (Scaffold) N_Alk N-Alkylation (Linker attachment) Core->N_Alk Phenol_Mod Phenol Bioisosteres (e.g., Indazole, Amide) Core->Phenol_Mod Target1 GluN2B Antagonists (e.g., Ro 25-6981) N_Alk->Target1 Add Benzyl/Phenethyl Target2 Opioid Ligands N_Alk->Target2 Target3 Sigma Receptors Phenol_Mod->Target3

Figure 2: Divergent synthesis strategies starting from the piperidine-phenol core.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Demethylation and Isolation of 4-(Piperidin-4-yl)phenol HBr

Objective: Synthesis of high-purity hydrobromide salt from 4-(4-methoxyphenyl)piperidine.

Reagents:
  • 4-(4-methoxyphenyl)piperidine (1.0 eq)

  • Hydrobromic acid, 48% aqueous (10.0 eq)

  • Ethanol (for recrystallization)[2]

  • Diethyl ether (for washing)[3]

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, charge 4-(4-methoxyphenyl)piperidine.

  • Acid Addition: Carefully add 48% HBr. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 4–6 hours.

    • Validation Point: Monitor via TLC or LC-MS. The starting material (methoxy) peak should disappear, replaced by the more polar phenol peak.

  • Workup (Crystallization): Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The HBr salt should precipitate.

    • Troubleshooting: If no precipitate forms, concentrate the solution under reduced pressure to remove excess water/HBr, then add a small amount of cold ethanol.

  • Filtration: Filter the solid and wash with cold ethanol followed by diethyl ether to remove residual acid and color impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C over P₂O₅ or NaOH pellets (to neutralize trace acid vapors).

Quality Control Criteria:
  • HPLC Purity: >98% (Area %).

  • Appearance: White to off-white crystals. (Pink/brown coloration indicates phenol oxidation).

  • Melting Point: Characteristically high (>200°C, decomposition).

Part 5: Handling and Stability

  • Hygroscopicity: Hydrobromide salts can be hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen).

  • Oxidation Sensitivity: Phenols are prone to oxidation (turning pink/brown) upon exposure to air and light. Store protected from light.

  • Safety: The compound is a skin and eye irritant. The free phenol is toxic if absorbed in large quantities. Use standard PPE (gloves, goggles, fume hood).

References

  • Synthesis of Piperidine Derivatives: Title: Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine (Demonstrating HBr demethylation protocol). Source: Core.ac.uk / Advances in Natural Science. URL:[Link]

  • Pharmacological Application (NR2B Antagonists): Title: Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists. Source: National Institutes of Health (PMC). URL:[Link]

  • Structural Analogs (Ifenprodil/Ro 25-6981): Title: Ifenprodil and RO25,6981 titration curves of soluble 6 × His-ATD2B proteins.[4] Source: ResearchGate.[5] URL:[Link]

Sources

Methodological & Application

detailed synthesis protocol for 4-(Piperidin-4-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines the synthesis protocol for 4-(Piperidin-4-yl)phenol hydrobromide , a critical intermediate in the development of NMDA receptor antagonists (e.g., ifenprodil analogs) and other pharmacologically active ligands.[1] This protocol is designed for professional laboratory environments adhering to GLP (Good Laboratory Practice) standards.

Application Note: Synthesis of 4-(Piperidin-4-yl)phenol Hydrobromide

Abstract & Scientific Context

4-(Piperidin-4-yl)phenol (also known as 4-(4-hydroxyphenyl)piperidine) serves as a versatile scaffold in medicinal chemistry.[1] It is structurally significant in the design of selective NR2B subunit-selective NMDA receptor antagonists, which are investigated for neuroprotective properties and pain management. The hydrobromide salt form is often preferred for its improved stability and crystallinity during purification and storage.

This protocol details a convergent synthesis route involving the nucleophilic addition of a protected phenol species to a piperidone derivative, followed by simultaneous deprotection and reduction.[2] The method prioritizes yield, purity, and the minimization of side reactions typical in 4-arylpiperidine synthesis.

Safety & Regulatory Compliance

WARNING: This protocol involves the use of corrosive acids, flammable solvents, and regulated precursors.

  • Precursor Regulations: The starting material, 1-Benzyl-4-piperidone , is a DEA List I Chemical in the United States due to its potential use in illicit opioid synthesis.[1] Researchers must ensure full compliance with 21 CFR 1310 and obtain necessary registrations before acquiring or handling this substance.

  • Chemical Hazards: Hydrobromic acid (HBr) is highly corrosive and causes severe skin burns. Organolithium reagents (e.g., n-BuLi) are pyrophoric. All manipulations must occur in a fume hood under an inert atmosphere (Ar or N₂).

  • PPE: Standard PPE (lab coat, splash goggles, nitrile gloves) is mandatory. Use a face shield when handling HBr or pyrophoric reagents.

Synthesis Protocol

Phase 1: Nucleophilic Addition

The synthesis begins with the generation of an organolithium species from a protected bromophenol, which is then coupled with the piperidone core.

Reagents:

  • 4-Benzyloxybromobenzene (Starting Material A)[1]

  • 1-Benzyl-4-piperidone (Starting Material B)[1] [List I Chemical]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes[1]

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Lithiation: In a flame-dried 3-neck flask under Argon, dissolve 4-benzyloxybromobenzene (1.0 eq) in anhydrous THF. Cool the solution to -78°C.

  • Addition: Dropwise add n-BuLi (1.1 eq) over 30 minutes, maintaining internal temperature below -70°C. Stir for 1 hour to ensure complete lithium-halogen exchange.

  • Coupling: Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF and add it slowly to the lithiated intermediate at -78°C.

  • Quench: Allow the reaction to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the tertiary alcohol intermediate: 1-benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol.[1]

Phase 2: Dehydration & Global Deprotection

This step utilizes acidic conditions to dehydrate the tertiary alcohol and remove the benzyl protecting groups, followed by hydrogenation if necessary, or a direct reduction-deprotection sequence.

Reagents:

  • Acetic Acid / Hydrochloric Acid (conc.)

  • Hydrogen gas (H₂) / Palladium on Carbon (Pd/C) (if hydrogenation route is chosen)[1][2]

  • Alternative One-Pot Method (Keana et al.): Aqueous ethanolic HCl reflux.[2]

Procedure (Acidic Deprotection/Elimination):

  • Dissolve the intermediate from Phase 1 in a mixture of Ethanol and concentrated HCl (1:1 v/v).

  • Reflux the solution for 2–4 hours. This effects the elimination of the hydroxyl group (dehydration) to form the alkene and simultaneous cleavage of the O-benzyl ether.

  • Reduction (if alkene persists): If the tetrahydropyridine intermediate is isolated, perform catalytic hydrogenation (10% Pd/C, 40 psi H₂, MeOH) to reduce the double bond and remove the N-benzyl group.

  • Isolation: Filter the catalyst through Celite. Concentrate the filtrate to obtain the crude 4-(piperidin-4-yl)phenol free base or hydrochloride.[1]

Phase 3: Hydrobromide Salt Formation

Conversion to the hydrobromide salt ensures a stable, crystalline product.

Reagents:

  • Hydrobromic acid (48% aq. or 33% in AcOH)[1]

  • Isopropanol (IPA) or Ethanol[1]

  • Diethyl ether (as antisolvent)[1]

Procedure:

  • Dissolve the crude free base (from Phase 2) in a minimal volume of hot Isopropanol.

  • Add Hydrobromic acid (1.1 eq) dropwise with stirring.

  • Allow the solution to cool slowly to RT. A precipitate should form.

  • Crystallization: If no precipitate forms, add Diethyl ether dropwise until turbidity persists, then cool to 4°C.

  • Filtration: Filter the white crystalline solid, wash with cold ether, and dry under vacuum over P₂O₅.

Data Summary & Specifications

ParameterSpecificationNotes
Target Compound 4-(Piperidin-4-yl)phenol HBrMW: 258.16 g/mol (HBr salt)
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.[1]
Purity (HPLC) > 98.0%Monitor at 210/254 nm.
Yield (Overall) 45–60%Dependent on deprotection efficiency.
Melting Point > 200°C (dec.)Varies with solvation.

Process Visualization

SynthesisProtocol start Start: Precursor Prep step1 Lithiation (-78°C) 4-Benzyloxybromobenzene + n-BuLi start->step1 Inert Atm (Ar) step2 Coupling Reaction Add 1-Benzyl-4-piperidone step1->step2 Nucleophilic Addn inter1 Intermediate: Tertiary Alcohol step2->inter1 Quench & Workup step3 Acid Reflux / Hydrogenation (Dehydration + Deprotection) inter1->step3 HCl/EtOH or H2/Pd inter2 Crude Free Base: 4-(Piperidin-4-yl)phenol step3->inter2 Isolation step4 Salt Formation HBr in Isopropanol inter2->step4 Crystallization final Final Product: 4-(Piperidin-4-yl)phenol HBr step4->final Filtration & Drying

Figure 1: Step-by-step synthetic workflow for the production of 4-(Piperidin-4-yl)phenol hydrobromide.

References

  • Keana, J. F. W., et al. (1995). "Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines and 3-(4-Hydroxyphenyl)pyrrolidines: High-Potency Antagonists at the NR1A/2B Subtype of the NMDA Receptor."[1][2] Journal of Organic Chemistry. Link

  • Drug Enforcement Administration (DEA). (2023).[3][4] "Designation of 4-Piperidone as a List I Chemical."[1][4][5] Federal Register.[6] Link

  • Sigma-Aldrich. "Safety Data Sheet: 4-(Piperidin-4-yl)phenol hydrobromide."[1] Link

Sources

Application Note: Strategic Utilization of 4-(Piperidin-4-yl)phenol Hydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-(Piperidin-4-yl)phenol hydrobromide (CAS: 73926-80-4), often chemically denoted as 4-hydroxyphenylpiperidine (4-HPP), represents a "privileged scaffold" in modern drug discovery. Its structural utility lies in its dual-functionality: a basic secondary amine within a piperidine ring and an acidic phenolic hydroxyl group.

This specific architecture serves as the pharmacophoric core for a major class of NMDA receptor antagonists (specifically GluN2B-selective agents like Ro 25-6981) and has applications in opioid receptor ligand design.

Chemical Identity Table
PropertySpecification
Systematic Name 4-(Piperidin-4-yl)phenol hydrobromide
CAS Number 73926-80-4
Molecular Formula

Molecular Weight 258.15 g/mol (Salt); 177.24 g/mol (Free Base)
pKa Values (Est.) Piperidine

: ~10.5
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (DCM, Hexane) unless neutralized.[1][2]

Strategic Reactivity Analysis

The successful utilization of this building block depends on managing the Ambident Nucleophile Challenge . The molecule contains two nucleophilic sites: the nitrogen (


) and the oxygen (

).
  • Kinetic Control (

    
    -Alkylation):  Under neutral or mildly basic conditions, the secondary amine is significantly more nucleophilic than the phenol.
    
  • Thermodynamic/Hard-Soft Control (

    
    -Alkylation):  The phenoxide anion (generated by strong base) is a hard nucleophile. However, without protecting the nitrogen, 
    
    
    
    -alkylation will compete or dominate.
Reactivity Flowchart (Graphviz)

ReactivityMap Start 4-(Piperidin-4-yl)phenol HBr Base Neutralization (Base > 1 eq) Start->Base Dissolve in MeOH/H2O FreeBase Free Base Intermediate Base->FreeBase RouteN Route A: N-Functionalization (Kinetic Favorability) FreeBase->RouteN Mild Base (K2CO3) + Alkyl Halide/Epoxide RouteO Route B: O-Functionalization (Requires Protection) FreeBase->RouteO 1. Boc-Protection 2. Strong Base (NaH) ProdN NMDA Antagonists (e.g., Ro 25-6981) RouteN->ProdN ProdO Ether Derivatives (Opioid/Library) RouteO->ProdO

Caption: Decision tree for selective functionalization. Route A is the primary pathway for GluN2B antagonist synthesis.

Application Protocol A: Synthesis of GluN2B Antagonists (Ro 25-6981 Analogues)

The most high-value application of this building block is in the synthesis of Ifenprodil and Ro 25-6981 analogues. These molecules require the attachment of a chiral linker to the piperidine nitrogen.

Mechanism of Action

The 4-hydroxyphenylpiperidine moiety binds to the deep hydrophobic pocket of the GluN2B subunit, acting as an activity-dependent channel blocker. The phenolic -OH is critical for hydrogen bonding within the receptor site.

Detailed Protocol: Epoxide Opening Route

This method is preferred over direct alkylation for creating the chiral


-hydroxy amine linker found in Ro 25-6981.

Reagents:

  • Substrate: 4-(Piperidin-4-yl)phenol HBr (1.0 eq)

  • Linker: Chiral Epoxide (e.g., (S)-styrene oxide or functionalized equivalent) (1.1 eq)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Salt Neutralization (In-Situ):

    • Charge a reaction flask with 4-(Piperidin-4-yl)phenol HBr (1.0 mmol) and absolute Ethanol (5 mL).

    • Add DIPEA (2.5 mmol). Note: You need 1.0 eq to neutralize the HBr and excess to drive the reaction.

    • Stir at room temperature for 15 minutes until the solid dissolves or a fine suspension of amine-salt forms.

  • Epoxide Addition:

    • Add the target Epoxide (1.1 mmol) dropwise to the mixture.

    • Critical Check: Ensure the reaction is under an inert atmosphere (

      
      ) to prevent oxidation of the phenol, although the phenol is relatively stable.
      
  • Reflux:

    • Heat the mixture to reflux (approx. 78°C for EtOH) for 12–16 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM). The starting amine (low Rf) should disappear; the product will appear as a higher Rf spot.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with Water (x2) and Brine (x1). Caution: The product is amphoteric. Do not wash with strong acid or base during workup to avoid extraction loss.

  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10).

    • Yield Expectation: 70–85%.[3]

Application Protocol B: Orthogonal Functionalization (O-Alkylation)

To modify the phenolic oxygen (e.g., to create methoxy derivatives or ether-linked libraries), the nitrogen must be masked. Direct alkylation will result in a complex mixture of N-alkyl, O-alkyl, and N,O-dialkyl products.

Reagents:

  • Protection:

    
     (Di-tert-butyl dicarbonate)
    
  • Base: Sodium Hydride (NaH, 60% dispersion)

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr)

Step-by-Step Methodology:

  • N-Protection (Boc Strategy):

    • Dissolve 4-(Piperidin-4-yl)phenol HBr (1.0 eq) in a mixture of THF/Water (1:1).

    • Add

      
       (3.0 eq) followed by 
      
      
      
      (1.2 eq).
    • Stir for 4 hours. The HBr is neutralized, and the amine is protected as the tert-butyl carbamate.

    • Isolate the N-Boc-4-(4-hydroxyphenyl)piperidine intermediate via extraction.

  • Selective O-Alkylation:

    • Dissolve the N-Boc intermediate in dry DMF (0.1 M concentration).

    • Cool to 0°C.

    • Add NaH (1.2 eq) cautiously. Evolution of

      
       gas will occur. Stir for 30 mins to form the phenoxide.
      
    • Add the Electrophile (e.g., MeI, 1.1 eq).

    • Warm to room temperature and stir for 2 hours.

  • Deprotection:

    • Treat the O-alkylated intermediate with TFA/DCM (1:4 ratio) for 1 hour to remove the Boc group.

    • Neutralize with saturated

      
       to obtain the free amine O-ether derivative.
      

Workflow Visualization: Ro 25-6981 Synthesis

The following diagram illustrates the specific pathway for synthesizing Ro 25-6981, highlighting the critical stereochemical coupling.

RoSynthesis Start 4-(Piperidin-4-yl)phenol HBr Step1 Step 1: Free Basing (K2CO3 / DMF) Start->Step1 Reagent Reagent: (1S,2S)-1-(4-hydroxyphenyl)-2-mesyloxy-propan-1-ol (or Epoxide equiv.) Step2 Step 2: Nucleophilic Substitution (N-Alkylation) Reagent->Step2 Coupling Partner Step1->Step2 Intermediate Crude Intermediate Step2->Intermediate Purification Purification: Flash Chromatography Intermediate->Purification Final Target: Ro 25-6981 Purification->Final

Caption: Synthetic workflow for Ro 25-6981. The N-alkylation is the selectivity-determining step.

References

  • Fischer, G., et al. (1997). "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[4][5] Characterization in vitro." Journal of Pharmacology and Experimental Therapeutics, 283(3), 1285-1292.

  • Lynch, D. R., et al. (2001). "Pharmacological characterization of interactions of RO 25-6981 with the NR2B (epsilon2) subunit." European Journal of Pharmacology, 416(3), 185-195.

  • Gill, R., et al. (2002). "Pharmacological characterization of Ro 63-1908... a novel subtype-selective N-methyl-D-aspartate antagonist."[4] Journal of Pharmacology and Experimental Therapeutics, 302(3), 940-948.

  • Sigma-Aldrich. "Ro 25-6981 hydrochloride hydrate Product Information."[1][6]

  • Tocris Bioscience. "Ro 25-6981 maleate: Biological Activity and Synthesis References."

Sources

The Versatile Scaffold: Application Notes and Protocols for 4-(Piperidin-4-yl)phenol Hydrobromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a rich starting point for drug discovery campaigns. 4-(Piperidin-4-yl)phenol, and its hydrobromide salt, represents one such versatile scaffold, strategically combining the key pharmacophoric features of a phenol ring and a piperidine moiety.[1]

The phenol group, with its hydroxyl substituent on an aromatic ring, is a potent hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of enzymes and receptors.[2] The piperidine ring, a nitrogen-containing heterocycle, imparts basicity and structural flexibility, often enhancing a compound's pharmacokinetic profile.[2] The hydrobromide salt form of 4-(Piperidin-4-yl)phenol enhances its solubility and stability, making it a convenient starting material for further chemical modifications and biological screening.

This comprehensive guide delves into the diverse applications of 4-(Piperidin-4-yl)phenol hydrobromide in drug discovery, providing detailed insights and experimental protocols to empower researchers in their quest for novel therapeutics. While this document focuses on the potential of the core scaffold, it is important to note that many of the specific biological activities and quantitative data presented herein are derived from studies on its close analogs and derivatives.

Key Therapeutic Areas and Mechanisms of Action

The unique structural arrangement of the 4-(Piperidin-4-yl)phenol scaffold has led to its exploration in a wide array of therapeutic areas. The following sections highlight some of the most promising applications and the underlying mechanistic rationale.

Neuropharmacology: Modulating Neurotransmitter Systems

The central nervous system (CNS) presents a significant frontier for the application of 4-(Piperidin-4-yl)phenol derivatives. The scaffold's ability to cross the blood-brain barrier and interact with key neurotransmitter systems underpins its potential in treating neurological and psychiatric disorders.

Antidepressant-like Effects: Studies on the hydrochloride salt of 4-(Piperidin-4-ylmethyl)phenol suggest its potential to influence serotonin and norepinephrine levels, key neurotransmitters implicated in the pathophysiology of depression.[1] This modulation is likely achieved through interaction with their respective transporter proteins, inhibiting reuptake and thereby increasing synaptic availability.

Alzheimer's Disease: The multifactorial nature of Alzheimer's disease necessitates multi-target therapeutic strategies. Phenolic compounds, in general, are being investigated for their neuroprotective effects.[3] Derivatives of 4-(Piperidin-4-yl)phenol have been explored for their potential to mitigate amyloid-β (Aβ)-induced toxicity, a hallmark of Alzheimer's pathology.[4] The mechanism may involve the inhibition of Aβ aggregation and the reduction of oxidative stress.

Experimental Protocols

The following protocols provide a foundational framework for researchers working with 4-(Piperidin-4-yl)phenol hydrobromide and its derivatives. These are generalized methodologies based on established practices for similar compounds and should be optimized for specific experimental contexts.

Protocol 1: Synthesis of N-Substituted 4-(Piperidin-4-yl)phenol Derivatives via Reductive Amination

This protocol describes a common method for modifying the piperidine nitrogen, a key step in creating diverse libraries of analogs for structure-activity relationship (SAR) studies.

Objective: To synthesize an N-aryl or N-alkyl derivative of 4-(Piperidin-4-yl)phenol.

Materials:

  • 4-(Piperidin-4-yl)phenol hydrobromide

  • Aldehyde or Ketone of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 4-(Piperidin-4-yl)phenol hydrobromide (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE, add TEA or DIPEA (1.2 eq) to neutralize the hydrobromide salt.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Assay for Opioid Receptor Binding Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific opioid receptor subtype (e.g., mu, delta, kappa).

Objective: To determine the inhibitory constant (Ki) of a 4-(Piperidin-4-yl)phenol derivative for an opioid receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for mu-opioid receptor)

  • Test compound (derivative of 4-(Piperidin-4-yl)phenol)

  • Naloxone (non-selective opioid antagonist for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The following table summarizes representative biological activities of various derivatives of the 4-(Piperidin-4-yl)phenol scaffold from the literature. It is crucial to note that these values are for analogs and not the hydrobromide salt itself, but they illustrate the potential of this chemical class.

Compound ClassTargetAssayActivity (IC50/Ki)Reference
N-phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperidineMu-opioid receptorRadioligand bindingKi = 0.88 nM[5]
N-phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperidineDelta-opioid receptorRadioligand bindingKi = 13.4 nM[5]
N-phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperidineKappa-opioid receptorRadioligand bindingKi = 4.09 nM[5]

Visualizing the Potential: Synthetic and Mechanistic Pathways

The following diagrams, generated using Graphviz, illustrate key concepts related to the application of 4-(Piperidin-4-yl)phenol hydrobromide in drug discovery.

G cluster_start Starting Material cluster_modification Chemical Modifications cluster_applications Therapeutic Applications start 4-(Piperidin-4-yl)phenol Hydrobromide N_alkylation N-Alkylation/ N-Arylation start->N_alkylation Reductive Amination, Buchwald-Hartwig O_acylation O-Acylation/ O-Alkylation start->O_acylation Acylation, Williamson Ether Synthesis Aromatic_sub Aromatic Ring Substitution start->Aromatic_sub Electrophilic Aromatic Substitution Neuro Neuropharmacology (e.g., Antidepressants, Alzheimer's) N_alkylation->Neuro Analgesia Analgesia (Opioid Receptor Modulation) N_alkylation->Analgesia Anti_inflammatory Anti-inflammatory O_acylation->Anti_inflammatory Aromatic_sub->Neuro

Caption: Synthetic diversification of the 4-(Piperidin-4-yl)phenol scaffold.

G Compound 4-(Piperidin-4-yl)phenol Derivative Receptor Opioid Receptor (e.g., MOR) Compound->Receptor Binds to G_protein G-protein Activation Receptor->G_protein Activates AC Adenylate Cyclase Inhibition G_protein->AC Inhibits cAMP Decreased cAMP AC->cAMP Leads to Analgesia Analgesic Effect cAMP->Analgesia Contributes to

Sources

Application Note & Protocol: A Scalable Synthesis of 4-(Piperidin-4-yl)phenol Hydrobromide for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 4-(Piperidin-4-yl)phenol hydrobromide, a key intermediate in the development of various centrally active pharmaceutical agents.[1] The protocol is designed for researchers and drug development professionals requiring a robust, reproducible, and scalable process to produce material for preclinical toxicology and proof-of-concept studies. We detail a three-step synthetic sequence beginning from commercially available starting materials, focusing on process safety, scalable purification techniques, and rigorous in-process and final quality controls necessary to ensure batch consistency for regulatory filings.[2][3]

Introduction & Strategic Rationale

4-(Piperidin-4-yl)phenol is a privileged scaffold found in numerous compounds targeting the central nervous system. Its synthesis on a scale sufficient for preclinical evaluation (typically 100 g to 1 kg) necessitates a departure from laboratory-scale methods that rely heavily on chromatographic purification. The chosen synthetic strategy must be cost-effective, high-yielding, and prioritize worker safety and environmental considerations.

The strategy outlined herein is a three-step sequence designed for scalability and control:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: Formation of the C(sp²)-C(sp²) bond between the piperidine and phenyl rings. This is achieved by coupling the enol triflate of N-Boc-4-piperidone with a protected phenol boronic acid. This method offers excellent functional group tolerance and typically proceeds in high yield.

  • One-Pot Catalytic Hydrogenation: Simultaneous reduction of the enamine double bond and deprotection of the phenolic hydroxyl group. Catalytic hydrogenation is a clean, efficient, and industrially favored method for such transformations.

  • Acidic Deprotection & Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and concurrent formation of the hydrobromide salt using hydrogen bromide (HBr). This final step is designed to directly crystallize the active pharmaceutical ingredient (API) in a stable, solid form.

This approach ensures a consistent impurity profile, which is critical as the material produced in toxicology batches qualifies the impurities for all subsequent clinical batches.[4]

Overall Synthetic Workflow

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-4-piperidone B N-Boc-4-(triflyloxy)-1,2,3,6-tetrahydropyridine A->B  Tf2O, Base D N-Boc-4-(4-benzyloxyphenyl)-1,2,3,6-tetrahydropyridine B->D  Pd Catalyst, Base C 4-(Benzyloxy)phenylboronic acid C->D  Pd Catalyst, Base E N-Boc-4-(4-hydroxyphenyl)piperidine D->E  H2, Pd/C F 4-(Piperidin-4-yl)phenol Hydrobromide (API) E->F  HBr

Figure 1: Overall three-step synthetic workflow.

Experimental Protocols & Methodologies

Safety Precaution: All manipulations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[5] The use of hydrogen bromide requires special care due to its high corrosivity and toxicity.[6][7]

Part 1: Synthesis of N-Boc-4-(4-benzyloxyphenyl)-1,2,3,6-tetrahydropyridine (Intermediate 1)

Principle: This step involves a two-stage, one-pot procedure. First, the ketone of N-Boc-4-piperidone is converted to its enol triflate. Without isolation, this reactive intermediate is subjected to a Suzuki-Miyaura cross-coupling reaction with 4-(benzyloxy)phenylboronic acid. The benzyl group serves as a robust protecting group for the phenol, which is incompatible with the basic conditions of the coupling reaction.

Materials & Equipment:

  • 10 L jacketed glass reactor with mechanical overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.

  • N-Boc-4-piperidone (1.00 kg, 5.02 mol)

  • 4-(Benzyloxy)phenylboronic acid (1.26 kg, 5.52 mol)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (0.93 mL, 5.52 mol)

  • 2,6-Lutidine (0.64 L, 5.52 mol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (73.5 g, 0.10 mol)

  • Sodium Carbonate (Na₂CO₃) (1.59 kg, 15.06 mol)

  • Toluene (5 L)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 L)

  • Water (Deionized) (10 L)

  • Brine (Saturated NaCl solution)

Protocol:

  • Reactor Setup: Assemble and dry the 10 L reactor under a nitrogen atmosphere.

  • Enol Triflate Formation:

    • Charge the reactor with N-Boc-4-piperidone (1.00 kg) and toluene (5 L).

    • Cool the mixture to -10 °C using a circulating chiller.

    • Slowly add 2,6-lutidine (0.64 L) over 20 minutes, maintaining the internal temperature below 0 °C.

    • Add trifluoromethanesulfonic anhydride (0.93 mL) dropwise via an addition funnel over 1 hour, ensuring the temperature does not exceed 0 °C.

    • Stir the reaction mixture at 0 °C for 2 hours.

  • In-Process Control (IPC-1): Take an aliquot of the reaction mixture, quench with water, and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS to confirm the complete consumption of starting material and formation of the enol triflate.

  • Suzuki-Miyaura Coupling:

    • To the cold reaction mixture, add a solution of sodium carbonate (1.59 kg) in water (5 L).

    • Add 4-(benzyloxy)phenylboronic acid (1.26 kg) and Pd(dppf)Cl₂ (73.5 g).

    • Warm the mixture to 80 °C and stir vigorously for 12 hours. The mixture will be biphasic.

  • In-Process Control (IPC-2): Monitor the reaction by HPLC until the enol triflate is consumed (<1% remaining).

  • Work-up and Isolation:

    • Cool the reactor to room temperature.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with 2-MeTHF (2 x 2.5 L).

    • Combine all organic layers and wash with water (2 x 2 L) and then brine (2 L).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford a crude oil.

  • Purification:

    • Dissolve the crude oil in hot isopropanol (~3 L).

    • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to induce crystallization.

    • Collect the solid product by filtration, wash with cold isopropanol (2 x 500 mL), and dry in a vacuum oven at 40 °C to a constant weight.

    • Expected Yield: ~1.5 kg (78%) of a white to off-white solid.

Part 2: Synthesis of N-Boc-4-(4-hydroxyphenyl)piperidine (Intermediate 2)

Principle: This step employs catalytic hydrogenation to achieve two critical transformations in a single operation: the reduction of the tetrahydropyridine double bond to a saturated piperidine ring and the cleavage of the benzyl ether to unveil the free phenol. Palladium on carbon (Pd/C) is an effective catalyst for both reactions.

Materials & Equipment:

  • 10 L hydrogenation reactor (Parr apparatus or equivalent) capable of operating at >50 psi.

  • Intermediate 1 (1.5 kg, 3.81 mol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (150 g)

  • Methanol (MeOH) (6 L)

  • Celite™ (for filtration)

Protocol:

  • Reactor Charging:

    • In the hydrogenation reactor, dissolve Intermediate 1 (1.5 kg) in methanol (6 L).

    • Under a nitrogen blanket, carefully add the 10% Pd/C catalyst slurry. Caution: Pd/C is pyrophoric and must be handled with care, never allowing it to dry in the air.

  • Hydrogenation:

    • Seal the reactor and purge thoroughly with nitrogen three times, followed by three purges with hydrogen gas.

    • Pressurize the reactor to 50 psi with hydrogen.

    • Stir the mixture at 40 °C. Monitor hydrogen uptake.

  • In-Process Control (IPC-3): The reaction is typically complete within 8-12 hours. Monitor by HPLC to confirm the disappearance of the starting material and the benzyl-protected intermediate.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with methanol (2 x 500 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product. The product often crystallizes upon concentration.

    • Slurry the resulting solid in n-heptane (4 L) for 1 hour, filter, and wash with fresh n-heptane (2 L).

    • Dry the product in a vacuum oven at 50 °C.

    • Expected Yield: ~1.0 kg (95%) of a white crystalline solid.

Part 3: Synthesis of 4-(Piperidin-4-yl)phenol hydrobromide (API)

Principle: The final step is the acid-mediated cleavage of the Boc protecting group. Using hydrogen bromide in acetic acid provides the acid for deprotection and the counter-ion for the desired hydrobromide salt in a single reagent. The product is designed to precipitate directly from the reaction mixture, simplifying isolation.

Materials & Equipment:

  • 10 L jacketed glass reactor with mechanical stirring, nitrogen inlet, and temperature probe.

  • Intermediate 2 (1.0 kg, 3.61 mol)

  • Hydrogen Bromide (33 wt. % in acetic acid) (~1.5 L, or until reaction completion)

  • Methyl tert-butyl ether (MTBE) (8 L)

  • Isopropanol (IPA) (2 L)

Protocol:

  • Reactor Setup: Charge the reactor with Intermediate 2 (1.0 kg) and isopropanol (2 L).

  • Deprotection and Salt Formation:

    • Cool the slurry to 10 °C.

    • Slowly add the 33% HBr in acetic acid solution over 1 hour. An exotherm will be observed; maintain the internal temperature below 25 °C. Caution: HBr is highly corrosive and releases toxic fumes. This step must be performed in a well-ventilated fume hood.[8][9]

    • Stir the mixture at room temperature for 4 hours. The initial slurry will dissolve and then a new, thicker precipitate will form.

  • In-Process Control (IPC-4): Monitor the deprotection by HPLC until <1% of the Boc-protected starting material remains.

  • Isolation and Purification:

    • Add MTBE (8 L) to the thick slurry over 30 minutes to ensure complete precipitation and to facilitate filtration.

    • Stir the slurry for an additional 1 hour at room temperature.

    • Filter the solid product. Wash the filter cake thoroughly with MTBE (3 x 1 L) to remove acetic acid and any organic impurities.

    • Dry the white solid in a vacuum oven at 50 °C until a constant weight is achieved.

    • Expected Yield: ~900 g (97%) of the final API.

Quality Control for Preclinical Batches

The final product must be rigorously tested to ensure it meets the specifications qualified in toxicology studies.[4]

Table 1: API Release Specifications
TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference standard¹H NMR, ¹³C NMR, FT-IR
Purity (HPLC) ≥ 98.5% (AUC)HPLC-UV
Any Single Impurity ≤ 0.5%HPLC-UV
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents IPA: ≤ 5000 ppm, MTBE: ≤ 5000 ppm, Acetic Acid: ≤ 5000 ppmGC-HS
Assay (by Titration) 98.0% - 102.0% (on dried basis)Acid-Base Titration
Heavy Metals ≤ 20 ppmUSP <231>
Quality Control Checkpoint Workflow

G start Start Materials step1 Step 1 Suzuki Coupling start->step1 ipc1 IPC-1 Completion step1->ipc1 step2 Step 2 Hydrogenation ipc1->step2 Pass ipc2 IPC-2 Completion step2->ipc2 step3 Step 3 Deprotection ipc2->step3 Pass ipc3 IPC-3 Completion step3->ipc3 final Final API Isolation ipc3->final Pass qc Full QC Release Testing (Table 1) final->qc

Figure 2: In-process and final quality control checkpoints.

References

  • Vertex AI Search. (n.d.). Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures. Retrieved February 12, 2026.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Precision: Safely Utilizing Hydrogen Bromide in Industrial Processes. Retrieved February 12, 2026.
  • Oreate AI. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. Retrieved February 12, 2026.
  • Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved February 12, 2026.
  • Oreate AI Blog. (2026, January 22). Understanding Hydrogen Bromide: Properties, Uses, and Safety. Retrieved February 12, 2026.
  • ChemicalBook. (n.d.). N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis. Retrieved February 12, 2026.
  • ChemBK. (2024, April 9). n-boc-4-hydroxylpiperidine. Retrieved February 12, 2026.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Retrieved February 12, 2026.
  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Retrieved February 12, 2026.
  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Retrieved February 12, 2026.
  • ChemSynthesis. (2025, May 20). 4-piperidin-4-yl-phenol. Retrieved February 12, 2026.
  • ChemicalBook. (n.d.). N-BOC-4-Hydroxypiperidine | 109384-19-2. Retrieved February 12, 2026.
  • Sigma-Aldrich. (n.d.). 4-(Piperidin-4-yl)phenol hydrobromide | 1869912-48-0. Retrieved February 12, 2026.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved February 12, 2026.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Wordpress. Retrieved February 12, 2026.
  • Pathy, K. (2018). Considerations for Successful Scale-Up to Tox Batches and Phase-Api (Bulk Drug substance). Biomedical Journal of Scientific & Technical Research, 5(4).
  • MySkinRecipes. (n.d.). 4-(Piperidin-4-yl)phenol hydrobromide. Retrieved February 12, 2026.
  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved February 12, 2026.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. Retrieved February 12, 2026.
  • Methods in Molecular Biology. (n.d.). Methods for Removing the Fmoc Group.
  • Biomedical Journal of Scientific & Technical Research. (2018, August 29). Considerations for Successful Scale-Up to Tox Batches and Phase-Api (Bulk Drug substance).
  • Journal of Peptide Science. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
  • U.S. Department of Health and Human Services. (n.d.). Manufacturing Scale-Up of Drugs and Biologics.
  • ChemScene. (n.d.). 4-(Piperidin-3-yl)phenol hydrobromide | 19725-04-3. Retrieved February 12, 2026.
  • PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride | C12H18ClNO | CID 17039494. Retrieved February 12, 2026.
  • PubMed. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol Analogs With Anti-Tuberculosis Activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-94.
  • Molecules. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved February 12, 2026.
  • Sigma-Aldrich. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. Retrieved February 12, 2026.
  • Asian Journal of Chemistry. (2020).
  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. 5(5), 40-42.
  • European Medicines Agency (EMA). (2017, July 20). Guideline on Manufacture of the Finished Dosage Form.
  • Pharmaceutical Technology. (2012, October 2). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V).
  • Sigma-Aldrich. (n.d.). 4-Piperidin-3-ylmethyl-phenol hydrochloride. Retrieved February 12, 2026.
  • Biocompare. (n.d.). 4-(Piperidin-4-yl)phenol hydrobromide from Aladdin Scientific. Retrieved February 12, 2026.
  • European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1.
  • PubChem. (n.d.). 2-(Piperidin-4-yl)phenol hydrochloride | C11H16ClNO | CID 91928339. Retrieved February 12, 2026.
  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples. NCBI Bookshelf.

Sources

proper storage and handling procedures for 4-(Piperidin-4-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

4-(Piperidin-4-yl)phenol hydrobromide is a bifunctional organic molecule of significant interest to the medicinal chemistry and drug development communities. It incorporates two key pharmacophoric scaffolds: the piperidine ring and a phenol group. The piperidine ring, a saturated nitrogen-containing heterocycle, is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids, often imparting favorable properties such as basicity and improved membrane permeability.[1][2] The phenol group, with its hydroxyl moiety on an aromatic ring, is a crucial hydrogen bond donor and acceptor, enabling critical interactions with biological targets like enzymes and receptors.[1] The hydrobromide salt form of this compound often enhances its stability and solubility in aqueous media, facilitating its use in biological assays.

These application notes provide a comprehensive guide to the proper storage, handling, and utilization of 4-(Piperidin-4-yl)phenol hydrobromide in a research and development setting. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Identification and Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling and application.

PropertyValueSource
Chemical Name 4-(Piperidin-4-yl)phenol hydrobromideAngene Chemical[3]
CAS Number 1869912-48-0Angene Chemical[3], Sobekbio[4]
Molecular Formula C₁₁H₁₆BrNOAngene Chemical[3]
Molecular Weight 258.15 g/mol Angene Chemical[3]
Appearance Beige-pink crystalline powder (Typical)Cole-Parmer[5]
Purity ≥97% (Typical)Sobekbio[4]

Safety, Handling, and Personal Protective Equipment (PPE)

4-(Piperidin-4-yl)phenol hydrobromide is classified with specific hazards that necessitate stringent safety protocols. The primary hazards are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[3]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[3][6]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[3][6]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[3][6]

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is the mitigation of risk associated with the compound's hazardous properties.

  • Ventilation: All handling of solid 4-(Piperidin-4-yl)phenol hydrobromide should occur in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of dust particles.[3][5] The principle here is to contain any airborne particulates at the source, preventing respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[7] This provides a multi-layered defense against eye contact, which can cause serious irritation.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[8] A lab coat is required to protect street clothing and skin from contamination.[8] For extensive handling, full chemical protective clothing may be necessary.[9]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used.[10]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Wash_Hands_Out Wash Hands Doff3->Wash_Hands_Out Start Enter Lab Wash_Hands_In Wash Hands Start->Wash_Hands_In End Exit Lab Wash_Hands_In->Don1 Wash_Hands_Out->End

Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity and purity of 4-(Piperidin-4-yl)phenol hydrobromide.

  • Temperature: Store at room temperature in a cool, dry place.[3][5] Avoid exposure to excessive heat or direct sunlight, which could accelerate degradation.

  • Atmosphere: For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[3] This is a precautionary measure to prevent slow oxidation, particularly of the phenol group.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]

  • Incompatibilities: Store away from strong oxidizing agents.[7] The phenol moiety can be susceptible to oxidation.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: If inhaled, move the person to fresh air.[3][5] If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: In case of contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][11] Get medical aid if irritation develops and persists.[5] Given the phenolic nature of the compound, rapid decontamination is crucial to minimize absorption.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Rinse mouth with water and consult a physician.[3]

Spill Response Protocol

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Sweep Up Solid Material Avoid Creating Dust Contain->Cleanup Dispose Place in a Sealed Container for Disposal Cleanup->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Step-by-step protocol for responding to a chemical spill.

Protocols for Laboratory Use

Preparation of Stock Solutions

The preparation of accurate stock solutions is the foundation of reliable experimental results.

Objective: To prepare a 10 mM stock solution of 4-(Piperidin-4-yl)phenol hydrobromide in DMSO.

Materials:

  • 4-(Piperidin-4-yl)phenol hydrobromide (MW: 258.15 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Appropriate PPE

Protocol:

  • Pre-Weighing Preparations: Ensure the analytical balance is calibrated and level. Place a weigh boat on the balance and tare it.

  • Weighing the Compound: In a chemical fume hood, carefully weigh out 2.58 mg of 4-(Piperidin-4-yl)phenol hydrobromide. The causality here is that for a 10 mM solution in 1 mL, you would need 0.00025815 moles, which is 0.258 mg. For a 10 mL stock, this is scaled to 2.58 mg.

  • Solubilization: Carefully transfer the weighed compound into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask. Gently swirl the flask to dissolve the compound completely. Sonication may be used to aid dissolution if necessary.

  • Final Volume Adjustment: Once the solid is fully dissolved, add DMSO to the 10 mL mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to an amber vial, label it clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C for long-term use.

Analytical Characterization (Exemplar Method)

Confirmation of the identity and purity of the compound is a cornerstone of good scientific practice. High-Performance Liquid Chromatography (HPLC) is a common method for assessing purity.

Objective: To assess the purity of 4-(Piperidin-4-yl)phenol hydrobromide using reverse-phase HPLC.

Instrumentation and Conditions (Typical):

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm (the phenol group will absorb UV light).

  • Injection Volume: 10 µL of a 1 mg/mL solution in mobile phase.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Acquire the chromatogram for the duration of the run.

  • Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Applications in Research and Development

The structural motifs within 4-(Piperidin-4-yl)phenol hydrobromide make it a versatile building block in drug discovery. The piperidine moiety is a common feature in agents targeting the central nervous system (CNS).[12] The phenol group can be a key interaction point or a site for further chemical modification.

Potential Research Applications:

  • Fragment-Based Drug Discovery (FBDD): As a "privileged scaffold," it can be used in screening campaigns to identify initial hits against various biological targets.

  • Synthetic Intermediate: The piperidine nitrogen and the phenol group provide reactive handles for the synthesis of more complex molecules and compound libraries.[1]

  • Pharmacological Research: Derivatives of piperidin-4-one have shown a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[12][13] This compound serves as a valuable starting point for exploring such activities.

Conclusion

4-(Piperidin-4-yl)phenol hydrobromide is a valuable research chemical with significant potential in drug discovery and development. Adherence to the storage, handling, and safety protocols outlined in this guide is paramount to ensuring both the integrity of the compound and the safety of the researchers. By understanding the rationale behind these procedures, scientists can confidently and safely incorporate this compound into their research workflows.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine dihydrobromide. [Link]

  • Angene Chemical. Safety Data Sheet - 4-(Piperidin-4-yl)phenol hydrobromide. [Link]

  • [Anonymous Provider]. Safety Data Sheet. (URL not fully provided, content synthesized)
  • PubChem. 4-(3-Hydroxyphenyl)piperidine. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • Environment, Health and Safety - University of Wisconsin-Madison. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • Aectra SA. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • GOV.UK. Phenol: incident management. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Survival Technologies. 4-(PIPERIDIN-4-YL)PHENOL HYDROBROMIDE. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • PubChem. 4-Piperidin-4-ylmethyl-phenol hydrochloride. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • PubMed Central. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]

Sources

Application Note: High-Performance Crystallization Protocol for Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidin-4-one derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for analgesics, antivirals, and anticancer agents. However, their purification is frequently complicated by their tendency to "oil out" (liquid-liquid phase separation), their conformational flexibility (chair vs. boat), and the coexistence of cis/trans diastereomers. This guide provides a field-proven protocol for the crystallization of these heterocycles, prioritizing thermodynamic stability and high purity. It covers standard recrystallization, salt formation strategies for oily bases, and fractional crystallization for isomer separation.

Introduction & Mechanistic Basis

The Physicochemical Challenge

The piperidin-4-one scaffold presents unique crystallization challenges derived from its molecular structure:

  • Conformational Mobility: The ring exists in dynamic equilibrium between chair and twist-boat conformers. Successful crystallization requires locking the molecule into a thermodynamically stable lattice, typically the chair conformation with bulky 2,6-substituents in equatorial positions [1].

  • Basic Nitrogen: The secondary or tertiary amine (pKa ~8–10) often leads to low melting points and "oiling out" in non-polar solvents.

  • Retro-Mannich Instability: Many of these derivatives are synthesized via Mannich condensation. Prolonged heating in aqueous acidic media can reverse the reaction, decomposing the product back into the aldehyde and amine precursors [2].

Strategic Approach

Our protocol utilizes a "Decision Matrix" approach. We do not force a single solvent system; rather, we select the method based on the physical state of the crude isolate (Solid vs. Oil) and the intended downstream application (Bulk Purity vs. X-ray Diffraction).

Pre-Crystallization Characterization

Before attempting crystallization, perform a solubility screen using 10 mg of crude sample.

Table 1: Solubility Profile & Solvent Selection Guide

Solvent SystemPolarityInteraction TypeOutcome / Use Case
Ethanol (Abs.) HighH-Bonding (Donor/Acceptor)Primary Choice. Promotes stable H-bond networks with the ketone and amine.
Ethanol : Water (9:1) HighHydrophobic EffectUse for highly polar derivatives. Water acts as an anti-solvent for hydrophobic substituents.
Ethyl Acetate MediumDipole-DipoleGood for less polar N-alkylated derivatives.
Benzene : Pet.[1] Ether LowVan der WaalsSpecialist. Used for separating cis/trans isomers or highly lipophilic analogs [3].
Acetonitrile MediumDipole-DipoleExcellent for growing X-ray quality crystals by slow evaporation.

Experimental Protocols

Protocol A: Standard Solution Recrystallization (For Solids)

Best for: 2,6-diarylpiperidin-4-ones that precipitate as solids but contain impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Absolute Ethanol dropwise while heating the flask in a water bath at 60°C.

    • Critical: Do not boil directly on a hot plate; this creates hot spots that can trigger the retro-Mannich decomposition.

  • Saturation: Add solvent until the solid just dissolves. Add an excess of 5–10% solvent to prevent premature precipitation during filtration.

  • Clarification (Optional): If the solution is colored (oxidative impurities), add activated charcoal (1% w/w), stir for 5 mins, and filter hot through a Celite pad.

  • Nucleation Control: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Why: Rapid cooling traps the kinetic "boat" conformers or amorphous material, leading to oiling. Slow cooling allows the molecules to organize into the thermodynamic "chair" lattice.

  • Harvesting: Cool further in an ice bath (0°C) for 30 minutes. Filter the crystals and wash with cold ethanol.

Protocol B: Salt Formation (For Oily Bases)

Best for: Derivatives that persist as oils or gums. The ionic lattice energy of a salt often forces crystallization.

Variant B1: Hydrochloride Salt (Bulk Purification)

  • Dissolve the oily free base in a minimum volume of dry diethyl ether or acetone.

  • Pass dry HCl gas through the solution OR add 2M HCl in dioxane dropwise.

  • The hydrochloride salt will precipitate instantly as a white solid.

  • Recrystallize this salt from Ethanol/Ether (1:3) .

Variant B2: Picrate Salt (For Single Crystal XRD) Note: Picrates form large, well-ordered crystals due to extensive


-stacking interactions [4].
  • Dissolve the substrate (0.01 mol) in ethanol (10 mL).

  • Dissolve Picric acid (0.01 mol) in ethanol (10 mL). Warning: Picric acid is explosive when dry; handle as a wet slurry.

  • Mix the solutions warm.

  • Allow to stand undisturbed in the dark for 24–48 hours. Yellow needles will form.[2]

Protocol C: Fractional Crystallization (Isomer Separation)

Best for: Separating cis (2,6-diequatorial) from trans (2-axial, 6-equatorial) isomers.

  • Dissolve the diastereomeric mixture in hot Benzene/Petroleum Ether (1:1) .

  • Cool to room temperature. The cis-isomer (more symmetric, higher melting point) typically crystallizes first.

  • Filter the cis crystals.

  • Concentrate the mother liquor to half volume and cool to 0°C to induce crystallization of the trans-isomer [5].

Visualization of Workflows

Workflow 1: The Crystallization Decision Matrix

This logic gate ensures the correct protocol is applied based on the physical state of the crude material.

PiperidoneCrystallization Start Crude Piperidin-4-one Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Precipitates Oil Oil / Gum StateCheck->Oil Oils Out Solubility Solubility Test (Ethanol vs. Benzene) Solid->Solubility SaltForm Salt Formation Strategy Oil->SaltForm ProtocolA Protocol A: Recrystallization (EtOH) Solubility->ProtocolA Single Isomer ProtocolC Protocol C: Fractional Crystallization (Isomer Separation) Solubility->ProtocolC Isomer Mixture Picrate Picrate Derivatization (For XRD) SaltForm->Picrate Analytical/XRD HCl HCl Gas/Ether (For Bulk Purity) SaltForm->HCl Bulk Synthesis Final Pure Crystalline Product ProtocolA->Final ProtocolC->Final Picrate->Final HCl->Final

Caption: Decision matrix for selecting the optimal purification route based on crude product state.

Workflow 2: The "Oiling Out" Rescue Loop

A specific troubleshooting pathway for when the standard method fails.

OilingOutRescue Problem Problem: Product Oils Out (Liquid Phase Separation) Reheat 1. Reheat to Dissolve Problem->Reheat Seed 2. Seed at Cloud Point Reheat->Seed Add pure crystal Scratch 3. Scratch Glass Surface Seed->Scratch If no growth Scratch->Reheat If fails (Try new solvent) Success Crystallization Initiated Scratch->Success

Caption: Step-by-step intervention for rescuing a crystallization batch that has undergone liquid-liquid phase separation.

Troubleshooting & Optimization

Table 2: Common Failure Modes and Corrections

SymptomProbable CauseCorrective Action
Oiling Out Temp. > Melting Point of solvated solid; Impurities acting as plasticizers.1. Use a lower boiling solvent (e.g., switch from Ethanol to Methanol).2. Vigorously stir the oil to induce nucleation.3. Add a "seed" crystal at the cloud point.
Deep Yellow/Red Color Oxidation of the amine or phenol contaminants.Perform a charcoal filtration step while hot. Ensure the solution is slightly acidic (add 1 drop HCl) to stabilize the amine.
No Precipitation Super-saturation not reached; Product too soluble.1. Perform "Vapor Diffusion": Place the open vial of ethanol solution inside a larger jar containing Diethyl Ether.2. Cool to -20°C (freezer).
Decomposition Retro-Mannich reaction.Avoid boiling water/acid mixtures. Keep pH neutral or slightly basic during workup.

References

  • Ramalingam, A. (2021).[3] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.[3][4] Link

  • BenchChem Application Notes. (2025). Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Library. Link

  • Selvanayagam, S., et al. (2016).[3] 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one. IUCrData, 1, x160188.[3] Link

  • Sivakumar, S., et al. (2025). Synthesis, spectroscopic and single crystal XRD of piperidin-4-one picrate salts. Journal of Molecular Structure.
  • Noller, C. R., & Baliah, V. (1948).[3] The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. Link

Sources

Application Note: Development of Antimicrobial Agents from Piperidin-4-one Derivatives

[1][2][3][4][5]

Introduction: The Piperidin-4-one Scaffold in AMR

The global rise of Antimicrobial Resistance (AMR) necessitates the exploration of non-traditional pharmacophores.[1] The piperidin-4-one (piperidone) scaffold is a "privileged structure" in medicinal chemistry due to its conformational flexibility and ability to display substituents in specific vectors that interact with biological targets.[1]

Unlike traditional beta-lactams, piperidin-4-one derivatives—specifically 2,6-diarylpiperidin-4-ones —often exhibit a dual mechanism of action:

  • DNA Intercalation/Gyrase Inhibition: Mimicking the pharmacophore of fluoroquinolones.

  • Cytoskeletal Disruption: Via microtubule interference in eukaryotic pathogens (fungi).

This guide details the end-to-end workflow for synthesizing, validating, and profiling these agents, moving beyond basic synthesis to structure-activity relationship (SAR) optimization.[1]

Module 1: Rational Design & Synthesis Protocol

The Mannich Condensation Strategy

The most robust entry into this class is the one-pot multicomponent Mannich condensation. This reaction constructs the piperidone ring while simultaneously introducing aryl substituents at the C2 and C6 positions, which are critical for lipophilicity and membrane penetration.

Key SAR Insight: Electron-withdrawing groups (e.g., -Cl, -F, -NO2) on the C2/C6 phenyl rings enhance antimicrobial potency by increasing the acidity of the N-H or facilitating hydrogen bonding with the DNA gyrase active site [1].[1]

Experimental Protocol: Synthesis of 2,6-Diarylpiperidin-4-ones

Reagents:

  • Ammonium Acetate (Nitrogen source)[1]

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)[1]

  • Ketone (e.g., Acetone or Ethyl Methyl Ketone)[1]

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Stoichiometry: In a 250 mL round-bottom flask, dissolve 0.1 mol of ammonium acetate and 0.2 mol of the substituted benzaldehyde in 50 mL of absolute ethanol.

  • Ketone Addition: Slowly add 0.1 mol of the ketone to the mixture while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

    • Self-Validation Check: The solution should transition from clear/pale yellow to a deep amber or reddish-brown, indicating imine formation and subsequent cyclization.[1]

  • Precipitation: Cool the reaction mixture in an ice bath for 1 hour. If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and re-cool.

  • Purification: Filter the solid product and wash with cold ethanol (2x 10 mL) followed by an ether wash to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from ethanol/water (9:1 ratio) to obtain pure crystals.

Synthesis Workflow Diagram

SynthesisWorkflowStartReagents:Aldehyde + Ketone + NH4OAcRefluxReflux in Ethanol(4-6 Hours)Start->RefluxCheckValidation:Color Change (Amber)?Reflux->CheckCheck->RefluxNo (Continue Heating)CoolIce Bath CoolingPrecipitationCheck->CoolYesFilterFiltration & Ether WashCool->FilterPureFinal Product:2,6-Diarylpiperidin-4-oneFilter->Pure

Caption: Figure 1. One-pot Mannich condensation workflow for piperidin-4-one synthesis.

Module 2: Structural Validation (Quality Control)

Before biological testing, structural integrity must be confirmed. Impurities (unreacted aldehydes) are toxic and will skew MIC data.

TechniqueDiagnostic SignalPurpose
FT-IR Peak at ~1700–1720 cm⁻¹ (C=O str)Confirms ketone retention.[1] Absence indicates reduction or ring opening.
FT-IR Peak at ~3300 cm⁻¹ (N-H str)Confirms secondary amine formation (piperidine ring).[1]
1H-NMR Doublet of doublets at 3.5–4.5 ppmIdentifies benzylic protons at C2/C6 positions (axial/equatorial assignment).[1]
Mass Spec Molecular Ion (M+)Confirms molecular weight and halogen isotope patterns (if applicable).

Module 3: Antimicrobial Efficacy Profiling (MIC/MBC)[1]

Protocol Standards

This protocol adheres to CLSI M07-A10 guidelines for broth microdilution [2].

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).[1]

  • 96-well microtiter plates (U-bottom).[1]

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

  • Positive Control: Ciprofloxacin.

  • Solvent Control: DMSO (Final concentration < 1%).[1]

Step-by-Step Microdilution
  • Inoculum Prep: Prepare a bacterial suspension from fresh colonies to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this 1:100 in MHB.

  • Compound Dilution: Dissolve the piperidone derivative in DMSO. Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of drug solution. Final volume: 100 µL.

  • Incubation: Incubate at 37°C for 16–20 hours .

  • Readout (Self-Validating):

    • Visual: Look for turbidity (growth).[1] The MIC is the lowest concentration with no visible growth .

    • Colorimetric (Optional): Add 10 µL of Resazurin dye. Blue = No Growth (Dead); Pink = Growth (Live).[1]

Data Interpretation Table

Example Data Set for 2,6-bis(4-chlorophenyl)piperidin-4-one:

StrainGram StatusMIC (µg/mL)Standard (Cipro)Interpretation
S. aureusPositive12.50.5Moderate Activity
E. coliNegative25.00.015Low Activity
M. abscessusMycobacteria8.02.0High Potential [3]

Module 4: Mechanism of Action (MOA) Deconvolution

Recent studies indicate that piperidin-4-ones, particularly carboxamide derivatives, function as Novel Bacterial Topoisomerase Inhibitors (NBTIs) .[1][2] Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex, NBTIs often bind to a distinct pocket between the GyrA subunits, avoiding cross-resistance [3].[1]

In Silico Docking Workflow

To validate the MOA, researchers should perform molecular docking against DNA Gyrase (PDB ID: 2XCT or similar).

Key Interactions to Look For:

  • Hydrogen Bonding: Between the piperidone carbonyl/amine and Asp87/Ser83 residues.

  • Pi-Stacking: Interaction between the C2/C6 aryl rings and DNA base pairs (intercalation).[1]

MOA Pathway Diagram

MOACompoundPiperidin-4-oneDerivativeEntryCell WallPermeationCompound->EntryTargetTarget Binding:DNA Gyrase (GyrA/B)Entry->TargetComplexStabilize CleavableComplexTarget->ComplexIntercalationReplicationInhibit DNAReplicationComplex->ReplicationBlocks ReligationDeathBacterial CellDeath (Bactericidal)Replication->Death

Caption: Figure 2. Proposed Mechanism of Action targeting DNA Gyrase.

Module 5: Safety & Selectivity (Cytotoxicity)[1]

An effective antimicrobial must not be toxic to mammalian cells.

Protocol: MTT Assay on HEK293 (Human Embryonic Kidney) cells.

  • Selectivity Index (SI) Calculation:

    
    [1]
    
  • Threshold: An SI > 10 is generally considered a promising lead for drug development.

References

  • Goel, K. K., et al. (2008).[1] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link][1]

  • Negatu, D. A., et al. (2021).[1] Piperidine-4-carboxamides target DNA gyrase in Mycobacterium abscessus.[1][2][4] Antimicrobial Agents and Chemotherapy.[2][5][6] Available at: [Link]

  • Perumal, P., et al. (2016).[1] Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. Inventi Rapid: Med Chem. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Piperidin-4-yl)phenol Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-73981-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 4-(Piperidin-4-yl)phenol hydrobromide (CAS: 73981-19-4) presents a classic chemoselectivity challenge.[1] The molecule contains a basic secondary amine (piperidine) and an acidic phenol. The "Hydrobromide" salt form suggests that the most atom-economical synthetic route involves acid-mediated demethylation using hydrobromic acid (HBr), which simultaneously deprotects the phenol and forms the desired salt.

This guide prioritizes the Demethylation Route (from 4-(4-methoxyphenyl)piperidine) as the primary industrial strategy, while addressing the Hydrogenation Route (from 4-(4-hydroxyphenyl)pyridine) as a secondary alternative.[1]

Module 1: The Demethylation Strategy (Preferred Route)

Context: This route relies on the cleavage of the aryl-methyl ether of 4-(4-methoxyphenyl)piperidine using 48% aqueous HBr.[1] This is the most direct path to the HBr salt.

Core Protocol: High-Yield Demethylation

Standard Scale: 50 mmol[1]

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 50 mmol of 4-(4-methoxyphenyl)piperidine in 100 mL of 48% aqueous HBr .

  • Add Additive: Add 20 mL of Glacial Acetic Acid . (See Expert Insight 1).

  • Reflux: Heat to a vigorous reflux (approx. 110-120°C).

  • Monitor: Maintain reflux for 6–12 hours. The evolution of methyl bromide gas (toxic) indicates reaction progress.

  • Isolation: Cool to 0°C. The product often precipitates as the HBr salt. If not, concentrate under reduced pressure to 20% volume and add cold Isopropanol (IPA).

Troubleshooting the Demethylation Step
SymptomProbable CauseCorrective Action
Incomplete Conversion (SM > 5%)Volatilization of HBrThe reaction requires constant high acidity.[1] If reflux is lost, HBr gas escapes. Cap the condenser with a balloon (with a bleed valve) to maintain slight positive pressure, or refresh with fresh 48% HBr after 6 hours.
Sticky Black Tar FormationOxidation of PhenolPhenols are prone to oxidation at high temps.[1] Degas solvents with Nitrogen/Argon before heating.[1] Add a pinch of sodium metabisulfite as an antioxidant.[1]
Product is an Oil , not SolidTrapped Acetic Acid/WaterThe HBr salt is highly hygroscopic. Perform an azeotropic distillation with toluene to remove residual water/acetic acid.[1] Triturate the resulting oil with anhydrous Acetone or Diethyl Ether.
Low Yield (< 60%)Solubility IssuesIf the starting material is not soluble in aq. HBr, it forms a biphasic system. Increase the Acetic Acid ratio to 1:1 with HBr to ensure a homogeneous phase.
Expert Insight 1: The Acetic Acid Co-Solvent

Why add acetic acid? 4-(4-methoxyphenyl)piperidine is lipophilic. 48% HBr is highly polar.[1] Without acetic acid, the starting material oils out and floats on top of the acid, drastically reducing the interfacial surface area and reaction rate. Acetic acid acts as a solubilizing bridge , creating a homogeneous solution that allows the bromide nucleophile to attack the methyl group efficiently.

Module 2: The Hydrogenation Strategy (Alternative Route)

Context: This route involves the catalytic hydrogenation of 4-(4-hydroxyphenyl)pyridine.[1] Challenge: Chemoselectivity. You must reduce the pyridine ring (hard) without reducing the phenol ring (medium) or the C-C bond between rings.

Core Protocol: Selective Hydrogenation

Catalyst Choice: PtO₂ (Adams Catalyst) or Rh/C[1]

  • Solvent: Use Glacial Acetic Acid or 0.1 M HCl in MeOH . The pyridine ring must be protonated (pyridinium) to be easily reduced.

  • Conditions: 50 psi H₂, 50–60°C.

  • Workup: Filter catalyst. Evaporate solvent.[1][2] Treat residue with 48% HBr to swap the counter-ion to Hydrobromide.

Troubleshooting Hydrogenation
SymptomProbable CauseCorrective Action
No Reaction (Pyridine remains)Catalyst PoisoningThe free amine (piperidine product) can poison Pt/Pd surfaces.[1] Ensure the reaction is acidic (pH < 2) . The ammonium salt does not bind as strongly to the catalyst as the free amine.
Over-Reduction (Cyclohexyl-phenol)Too AggressiveYou reduced the phenol ring.[1] Switch from PtO₂ to Rh/C (5%) . Rhodium is excellent for reducing pyridines while sparing phenyl rings under mild conditions.[1] Lower temperature to 25°C.
Partial Reduction (Tetrahydropyridine)Stopped EarlyThe intermediate enamine/imine is stable. Increase pressure to 100 psi or extend reaction time. Ensure the solvent is strictly anhydrous if using MeOH.

Module 3: Visualization of Workflows

Figure 1: Mechanistic Decision Tree

Caption: Logical flow for selecting the optimal synthetic route based on available precursors and lab capabilities.

SynthesisStrategy Start Target: 4-(Piperidin-4-yl)phenol HBr Precursor1 Precursor: 4-(4-Methoxyphenyl)piperidine Start->Precursor1 Precursor2 Precursor: 4-(4-Hydroxyphenyl)pyridine Start->Precursor2 RouteA Route A: Acidic Demethylation (Reagent: 48% HBr + AcOH) Precursor1->RouteA RouteB Route B: Catalytic Hydrogenation (Catalyst: PtO2 or Rh/C) Precursor2->RouteB IssueA Issue: Incomplete Reaction? RouteA->IssueA Final Crystallization: EtOH/Ether Trituration RouteA->Final IssueB Issue: Over-Reduction? RouteB->IssueB RouteB->Final SolA Fix: Add Phase Transfer Cat. or Increase Reflux Temp IssueA->SolA Yes SolB Fix: Switch to Rh/C Control pH < 2 IssueB->SolB Yes

Module 4: FAQs & Quick Reference

Q: Can I use BBr₃ (Boron Tribromide) instead of aqueous HBr? A: Yes, BBr₃ is a more potent Lewis acid and works at lower temperatures (-78°C to RT).[1] However, the quench with water/methanol is exothermic and generates HBr gas. While effective for stubborn substrates, it is less atom-economical for this specific salt form and significantly more expensive than 48% HBr.[1] If you use BBr₃, quench with MeOH, evaporate, and then treat with HBr/IPA to ensure the correct salt form.

Q: My product is a "glass" or sticky gum. How do I get a powder? A: This is common for piperidine HBr salts.[1]

  • Dissolve the gum in a minimum amount of hot Methanol or Isopropanol .[1]

  • Add Diethyl Ether or Ethyl Acetate dropwise until the solution turns cloudy (turbidity point).

  • Store in the freezer (-20°C) overnight. Scratch the glass with a spatula to induce nucleation.

Q: Why is the color of my product pink/red? A: Phenols are sensitive to oxidation, forming quinones which are highly colored. This is an impurity trace (<1%).[1] Recrystallize from Ethanol/Activated Charcoal to remove the color bodies.

References

  • Chavakula, R., et al. (2018). "Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride." Organic Chemistry: An Indian Journal, 14(3). (Describes the HBr/Pyridine HCl demethylation protocols relevant to piperidinyl-phenol ethers).

  • BenchChem Protocols. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine." Application Notes. (Details the pressure/catalyst requirements for pyridine reduction). [1]

  • Wang, H., et al. (1998). "Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine." CORE. (Provides specific reflux conditions for HBr-mediated demethylation of piperazine analogs).

  • PubChem. "4-(Piperidin-4-ylmethyl)phenol hydrochloride Compound Summary."[1] (Structural and physical property verification).

Sources

assessing the stability of 4-(Piperidin-4-yl)phenol hydrobromide under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Piperidin-4-yl)phenol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this compound. Our goal is to equip you with the foundational knowledge and experimental frameworks necessary to anticipate, troubleshoot, and manage stability-related challenges during your research.

Introduction: Understanding the Molecule

4-(Piperidin-4-yl)phenol hydrobromide is a bifunctional molecule containing a phenol ring and a piperidine moiety. This combination of an acidic, electron-rich aromatic system (phenol) and a basic, saturated heterocycle (piperidine) makes it a valuable scaffold in medicinal chemistry. However, these same functional groups are the primary sites of potential chemical instability. The phenol group is susceptible to oxidation, while the piperidine nitrogen's basicity can influence solubility and reactivity, particularly under varying pH conditions. This guide will walk you through assessing its stability under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-(Piperidin-4-yl)phenol hydrobromide?

A: Based on standard practice for phenolic and amine-containing compounds, it is recommended to store 4-(Piperidin-4-yl)phenol hydrobromide in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature, protected from light.[1][2] Phenols are prone to air oxidation, which can often be accelerated by light, and storing under inert gas minimizes this risk.

Q2: Is this compound likely to be hygroscopic?

Q3: What are the most likely degradation pathways for this molecule?

A: The two primary points of vulnerability are the phenol ring and the piperidine nitrogen.

  • Oxidation: The phenol group is highly susceptible to oxidation.[3] This can occur via exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents. Oxidation can lead to the formation of colored quinone-type structures, which may be a primary cause of sample discoloration.

  • pH-Dependent Degradation: The stability of the compound can be influenced by pH.[4] While the core structure is generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures could potentially promote degradation. The ionization state of both the phenol (pKa ~10) and the piperidine (pKa ~11) will change with pH, affecting solubility and reactivity.

Q4: My solid-state sample has changed color (e.g., turned pink or brown). What is the likely cause?

A: A color change in a phenolic compound is a strong indicator of oxidation. This is often due to the formation of quinone or polymeric oxidation products. This process can be initiated by exposure to air (oxygen), light, or trace metal impurities. We recommend verifying the purity of the sample using a suitable analytical method like HPLC and reviewing your storage and handling procedures.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you might encounter during your experiments in a problem-and-solution format.

Scenario 1: Appearance of Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution
  • Question: I've dissolved a new batch of 4-(Piperidin-4-yl)phenol hydrobromide in my mobile phase for HPLC analysis, but I'm seeing small, unexpected peaks even at t=0. What could be wrong?

  • Answer & Troubleshooting Workflow:

    • Solvent Interaction: The first step is to investigate if the solvent itself is causing rapid degradation. Phenols can be unstable in certain solvents, especially at non-neutral pH or if the solvent contains impurities (e.g., peroxides in aged THF or ethers).

      • Action: Prepare a solution in a different, high-purity solvent (e.g., acetonitrile/water mixture) and inject it immediately. Compare the chromatograms.

    • Purity of Starting Material: The issue may not be degradation but rather impurities in the starting material.

      • Action: Review the Certificate of Analysis (CoA) for the batch. If possible, analyze the sample using an orthogonal method (e.g., LC-MS) to get mass information on the unexpected peaks, which can help in their identification.

    • Mobile Phase pH: If your mobile phase is buffered at a high pH, this could be promoting on-column or in-solution degradation.

      • Action: Assess the effect of mobile phase pH. If method development allows, try a mobile phase with a more neutral or slightly acidic pH.

Scenario 2: Loss of Assay Potency in a Stock Solution Over Time
  • Question: My stock solution of the compound (in methanol) shows a significant decrease in the main peak area and the appearance of new peaks after being stored for 24 hours at room temperature on the benchtop. What is happening?

  • Answer & Troubleshooting Workflow:

    • Investigate Oxidation and Photodegradation: This is the most probable cause. The combination of dissolved oxygen in the solvent and exposure to ambient light can rapidly degrade phenolic compounds.

      • Action 1 (Oxidation): Prepare a fresh stock solution in a solvent that has been sparged with nitrogen or argon to remove dissolved oxygen. Store this solution in a tightly capped vial in the dark and re-analyze.

      • Action 2 (Photodegradation): Prepare two fresh stock solutions. Wrap one vial completely in aluminum foil to protect it from light and leave the other exposed. Keep both on the benchtop and analyze them at various time points. A significant difference in stability will confirm light sensitivity.

    • Confirm Degradant Identity: Use a mass spectrometer detector (LC-MS) to analyze the aged solution. Oxidation of the phenol ring would likely result in an increase in mass of 14 Da (addition of oxygen minus two hydrogens) or multiples thereof, or other characteristic changes.

    • Diagram of Troubleshooting Logic:

    G start Potency Loss in Stock Solution cond1 Is the solution exposed to light? start->cond1 action1 Protect from light (amber vials, foil) cond1->action1 Yes cond2 Is the solvent de-gassed? cond1->cond2 No action1->cond2 action2 Sparge solvent with N2/Ar cond2->action2 No action3 Analyze via LC-MS to identify degradants cond2->action3 Yes action2->action3 end_node Implement protective measures: - Use de-gassed solvents - Protect from light - Store at lower temp action3->end_node

    Caption: Troubleshooting workflow for stock solution instability.

Experimental Protocols: A Guide to Forced Degradation Studies

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule.[5] It involves subjecting the compound to harsh conditions to accelerate degradation, helping to identify potential degradation products and pathways.[6]

Physicochemical Properties Summary
PropertyValueSource
Molecular FormulaC₁₁H₁₆BrNOChemScene[7]
Molecular Weight258.16 g/mol Sigma-Aldrich[1]
Physical FormSolidSigma-Aldrich[1]
StorageInert atmosphere, room temperature, protected from lightSigma-Aldrich,[1] General Practice
Protocol 1: Hydrolytic Stability (Acidic, Basic, Neutral)

This protocol assesses stability across a range of pH values.[6]

  • Preparation: Prepare three stock solutions of 4-(Piperidin-4-yl)phenol hydrobromide at ~1 mg/mL in:

    • 0.1 M HCl (acidic)

    • 0.1 M NaOH (basic)

    • Purified Water (neutral)

  • Stress Conditions:

    • Divide each solution into two aliquots.

    • Keep one aliquot at room temperature (~25°C) and place the other in a thermostatically controlled oven at an elevated temperature (e.g., 60°C).[8]

  • Time Points: Withdraw samples at initial (t=0), 2, 6, 12, and 24 hours.

  • Sample Processing:

    • Before injection, neutralize the acidic and basic samples. For the HCl sample, add an equimolar amount of NaOH. For the NaOH sample, add an equimolar amount of HCl. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If available, use HPLC-MS to obtain mass data on any new peaks.

  • Expected Outcome: Phenols are generally stable to hydrolysis, but salts of amines can exhibit pH-dependent solubility. Degradation is more likely under basic conditions at elevated temperatures, potentially involving the piperidine ring, although oxidation is still the more probable pathway. Some studies show greater degradation in alkaline environments for similar compounds.[9]

Protocol 2: Oxidative Stability

This protocol evaluates the compound's susceptibility to oxidation.[3]

  • Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile/water.

  • Stress Conditions: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.[8] Keep the solution at room temperature, protected from light.

  • Time Points: Withdraw and analyze samples at initial (t=0), 1, 4, 8, and 24 hours.

  • Analysis: Analyze directly by HPLC or LC-MS. No neutralization is required.

  • Expected Outcome: This is the condition under which the compound is most likely to degrade. The phenol ring is readily oxidized. Look for the appearance of multiple new peaks and a potential color change in the solution. LC-MS analysis will be critical for proposing structures of the oxidized products.[10]

Protocol 3: Photostability

This protocol assesses stability under light exposure, following ICH Q1B guidelines.[11]

  • Sample Preparation:

    • Place a thin layer of the solid powder in a shallow, transparent dish.

    • Prepare a solution of the compound (~1 mg/mL) in a transparent vial.

    • Prepare "dark controls" by wrapping an identical set of solid and solution samples in aluminum foil.

  • Stress Conditions: Expose the unwrapped samples to a calibrated light source that provides both cool white fluorescent and near-UV lamps. The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[11] Place the dark controls alongside the exposed samples.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples. Compare the chromatograms for new peaks or loss of the parent compound.

  • Expected Outcome: Given the phenolic structure, degradation under photolytic conditions is possible. The energy from UV light can catalyze oxidative processes. A comparison with the dark control is crucial to distinguish between light-induced and thermally-induced degradation.

Protocol 4: Thermal Stability

This protocol assesses the stability of the compound in its solid state at elevated temperatures.

  • Sample Preparation: Place a small amount of the solid compound in a vial.

  • Stress Conditions: Place the vial in an oven at an elevated temperature (e.g., 70°C) for an extended period (e.g., 1 week).[8]

  • Analysis: After the stress period, dissolve the sample and analyze by HPLC. Compare the chromatogram to a sample stored at the recommended conditions.

  • Expected Outcome: Many solid-state organic compounds are stable at moderately elevated temperatures. However, thermal stress can provide the energy to overcome activation barriers for degradation, particularly if reactive impurities are present. Thermogravimetric Analysis (TGA) can also be used to determine the onset temperature of decomposition.[12]

Workflow for a Forced Degradation Study

Caption: General workflow for conducting forced degradation studies.

References

  • ResearchGate. Results of forced degradation studies. Available from: [Link].

  • MDPI. Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Available from: [Link].

  • National Center for Biotechnology Information. 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol. Available from: [Link].

  • Society of Education, Agra. Advances in Bioresearch. Available from: [Link].

  • PubChem. 4-Piperidin-4-ylmethyl-phenol hydrochloride. Available from: [Link].

  • PubChem. p-(1-Piperazinyl)phenol dihydrobromide. Available from: [Link].

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link].

  • National Center for Biotechnology Information. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Available from: [Link].

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link].

  • ResearchGate. Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Available from: [Link].

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link].

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link].

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link].

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link].

  • MDPI. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Available from: [Link].

  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link].

  • European Medicines Agency. ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link].

  • ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Available from: [Link].

  • National Center for Biotechnology Information. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link].

  • MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available from: [Link].

Sources

Technical Support Center: Recrystallization of 4-(Piperidin-4-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the methods for the successful recrystallization of 4-(Piperidin-4-yl)phenol hydrobromide. It is designed to offer practical, in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique in chemistry, pivotal for isolating and purifying solid organic compounds.[1][2] The principle underpinning this method is the differential solubility of a compound in a particular solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the desired compound also decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).[3][4] The success of recrystallization is heavily dependent on the selection of an appropriate solvent and careful control of the cooling process.[2][3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of 4-(Piperidin-4-yl)phenol hydrobromide, presented in a question-and-answer format.

Q1: My compound is not dissolving in the hot solvent, even after adding a significant amount. What should I do?

A1: This indicates that the chosen solvent is likely a poor solvent for your compound at elevated temperatures.

  • Causality: For recrystallization to be effective, the solvent must be able to dissolve the compound when hot.[2][4] If the compound remains insoluble, purification cannot occur.

  • Solution Workflow:

    • Verify Solvent Choice: Re-evaluate your solvent selection. Given the polar nature of the hydrobromide salt and the phenol group, polar solvents like alcohols (e.g., ethanol, methanol, isopropanol) or aqueous mixtures are generally a good starting point.

    • Increase Solvent Volume (with caution): While you want to use the minimum amount of hot solvent, you may need to add slightly more. Do this incrementally while keeping the solution at its boiling point.

    • Consider a Mixed Solvent System: If a single solvent is ineffective, a mixed solvent system can be employed.[5][6] Dissolve the compound in a "good" solvent (one in which it is highly soluble) at room temperature, and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid.[5] Heating this mixture should result in a clear solution, from which crystals will form upon cooling. A common example is an alcohol-water mixture.[5]

    • Check for Insoluble Impurities: It's possible that the undissolved material is an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you may need to perform a hot filtration to remove it.[7]

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?

A2: The absence of crystal formation typically suggests that the solution is not supersaturated, which is a prerequisite for crystallization.

  • Causality: Supersaturation is the driving force for crystallization. If the concentration of the solute in the cooled solvent does not exceed its solubility at that temperature, crystals will not form.

  • Troubleshooting Steps:

    • Excess Solvent: The most common reason for no crystal formation is the use of too much solvent.[3][8] To remedy this, gently heat the solution to evaporate some of the solvent.[8] Once the volume is reduced, allow the solution to cool again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure 4-(Piperidin-4-yl)phenol hydrobromide, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

    • Insufficient Cooling: Ensure the solution has been adequately cooled. An ice-water bath is more effective than just ice.

    • Patience: Crystallization can sometimes be a slow process.[3] It may be beneficial to leave the solution undisturbed in a cold environment for an extended period.

Q3: An oil has formed instead of crystals. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8][9] Oiled out products are often impure.[8][10]

  • Causality: Oiling out is common when the boiling point of the solvent is higher than the melting point of the solute.[9] It can also be caused by a high concentration of impurities, which can lower the melting point of the mixture.[11]

  • Corrective Actions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation point and allow the solution to cool slowly.[11]

    • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling out.[3] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

    • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can sometimes prevent oiling out.

    • Agitation: Gentle agitation during the cooling process can sometimes encourage crystallization over oiling out.

Q4: The recovered crystals are colored, but the pure compound should be white. How can I remove the color?

A4: Colored impurities are a common issue in recrystallization.

  • Causality: These impurities are often large, polar molecules that can be adsorbed onto the surface of the growing crystals.

  • Decolorization Protocol:

    • Activated Charcoal (Norit): Activated charcoal is highly effective at adsorbing colored impurities.[1][7]

    • Procedure:

      • Dissolve the impure, colored crystals in the minimum amount of hot recrystallization solvent.

      • Allow the solution to cool slightly to prevent boiling over when the charcoal is added.[7]

      • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

      • Gently heat the mixture to boiling for a few minutes.

      • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

      • Allow the filtered solution to cool and crystallize as usual.

    • Important Note for Phenolic Compounds: Be cautious when using activated charcoal with phenolic compounds like 4-(Piperidin-4-yl)phenol hydrobromide. Some sources suggest that ferric ions in charcoal can form colored complexes with phenols.[5] If you observe a color change upon adding charcoal, it may be reacting with your product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-(Piperidin-4-yl)phenol hydrobromide?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][4] For a polar, salt-like compound such as this, good starting points for solvent screening include:

  • Alcohols: Ethanol, methanol, or isopropanol. These are often good solvents for polar organic molecules.

  • Water: Due to the hydrobromide salt, it will likely have some water solubility. Water can be an excellent recrystallization solvent if the solubility difference between hot and cold is significant.

  • Mixed Solvent Systems: An alcohol/water mixture is a very common and effective system for polar compounds.[5] Other mixtures to consider are ethanol/ethyl acetate or methanol/dichloromethane.

A systematic approach to solvent selection is recommended. Test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.[4]

Q2: How can I determine if my recrystallized product is pure?

A2: Several analytical techniques can be used to assess the purity of your recrystallized 4-(Piperidin-4-yl)phenol hydrobromide:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.[3] Impurities tend to broaden and depress the melting point range. Compare the melting point of your recrystallized product to a literature value or a certified reference standard.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can separate your compound from any remaining impurities. A pure compound should show a single spot (TLC) or peak (HPLC/GC).

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide structural information and help identify the presence of impurities.

Q3: What is polymorphism and how can it affect my recrystallization?

A3: Polymorphism is the ability of a solid to exist in more than one crystal form or arrangement.[12] These different forms, called polymorphs, can have different physical properties, such as solubility, melting point, and stability.[13] The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature at which crystallization occurs.[12] It is important to be aware of polymorphism as it can affect the bioavailability and efficacy of a pharmaceutical compound.[13][14] If you suspect polymorphism, advanced characterization techniques like X-ray diffraction (XRD) may be necessary.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines the steps for recrystallizing 4-(Piperidin-4-yl)phenol hydrobromide using a single solvent.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., isopropanol).

  • Dissolution:

    • Place the crude 4-(Piperidin-4-yl)phenol hydrobromide in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent.

    • Heat the mixture to the solvent's boiling point on a hot plate, ensuring to use a boiling chip or magnetic stirrer to promote smooth boiling.

    • Continue adding the hot solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.[7]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature.[3] Rapid cooling can lead to the formation of small, impure crystals.[3]

    • Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal yield.[3]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.[1]

Protocol 2: Mixed Solvent Recrystallization

This protocol is useful when a single solvent is not ideal.

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). For this compound, an ethanol/water or isopropanol/hexane pair could be effective.

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.

  • Addition of "Poor" Solvent: Slowly add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Heating: Gently heat the solution until the turbidity just disappears, creating a clear, saturated solution at an elevated temperature.

  • Cooling and Crystallization: Follow the same cooling, isolation, and drying steps as in Protocol 1.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for salts, but high boiling point may cause oiling out if melting point is low.
Ethanol78HighGood general-purpose polar solvent.
Methanol65HighSimilar to ethanol, but more volatile.
Isopropanol82Medium-HighA common and effective choice for many organic salts.
Ethyl Acetate77MediumLess polar than alcohols, may be a good "poor" solvent in a mixed system.
Hexane69LowNon-polar, likely to be a "poor" solvent.

Visualizations

Diagram 1: General Recrystallization Workflow

RecrystallizationWorkflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble Impurities D Slow Cooling B->D No Insoluble Impurities C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A flowchart illustrating the key steps in a standard recrystallization procedure.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Occurs Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent SolventBP Solvent BP > MP? OilingOut->SolventBP Cooling Insufficient cooling? LowYield->Cooling Evaporate Evaporate some solvent TooMuchSolvent->Evaporate Yes Induce Induce crystallization (scratch/seed) TooMuchSolvent->Induce No ChangeSolvent Change to lower BP solvent SolventBP->ChangeSolvent Yes AddMoreSolvent Reheat, add more solvent SolventBP->AddMoreSolvent No IceBath Use ice-water bath Cooling->IceBath Yes PrematureCrystals Premature crystallization? Cooling->PrematureCrystals No HotFilter Perform hot filtration PrematureCrystals->HotFilter Yes

Caption: A decision tree to guide troubleshooting common recrystallization problems.

References

  • ResearchGate. (2019). Recrystallization process for the upgrading of rock- and solar salts. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Recrystallization. (n.d.). [Link]

  • RECRYSTALLISATION. (n.d.). [Link]

  • Google Patents. (2020). US20200354623A1 - Crystallization Suppressant Combinations for High Density Clear Brine Fluids.
  • Recrystallization. (n.d.). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Recrystallization-1.pdf. (n.d.). [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. (n.d.). p-(1-Piperazinyl)phenol dihydrobromide. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • PubChem. (n.d.). 4-Piperidin-4-ylmethyl-phenol hydrochloride. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2015). Polymorphism in Pharmaceutical Compounds. [Link]

  • ResearchGate. (2016). What are the best conditions for polyphenols crystallization?. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

  • MDPI. (n.d.). Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • ACS Publications. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • NIH National Library of Medicine. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Oxford Academic. (n.d.). Polymorphism of pharmaceuticals. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • ACS Publications. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. [Link]

  • Wikipedia. (n.d.). 4-Piperidone. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • PubChem. (n.d.). 4-(3-Hydroxyphenyl)piperidine. [Link]

Sources

addressing analytical challenges in the characterization of 4-(Piperidin-4-yl)phenol hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering difficulties characterizing 4-(Piperidin-4-yl)phenol hydrobromide (CAS 19725-04-3) due to its amphoteric nature and the specific interference of the hydrobromide counter-ion.[1] This molecule contains a basic secondary amine (piperidine, pKa ~11) and an acidic phenol (pKa ~10), creating a zwitterionic potential that complicates chromatography and spectroscopy.

This guide addresses the three most common support tickets we receive regarding this compound:

  • HPLC: Severe peak tailing and retention time instability.[1]

  • LC-MS: Signal suppression and confusing isotopic patterns due to Bromide (

    
    ).
    
  • Stability: Discoloration and hygroscopicity affecting assay purity.[1]

Module 1: HPLC Troubleshooting (The "Tailing" Phenomenon)

Q: Why does my peak tail significantly (Asymmetry > 2.0) despite using a standard C18 column?

A: The tailing is caused by the interaction between the secondary amine on the piperidine ring and residual silanols on the silica support of your column.

The Mechanism: At neutral pH, the piperidine nitrogen is protonated (


). Standard C18 columns often have unreacted silanol groups (

) which ionize to

above pH 3.[1]5. The cationic amine binds ionically to the anionic silanol, causing a "drag" on the molecule as it moves through the column, resulting in tailing.
Protocol: The "High-Low" pH Strategy

To fix this, you must disable the silanol interaction. Choose one of the following validated pathways:

Option A: Low pH (The Protonation Route)

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .[1]

  • Mechanism: TFA (pH ~2) suppresses the ionization of silanols (

    
     remains neutral).[1] It also forms an ion pair with the amine, improving peak shape.
    
  • Trade-off: TFA suppresses ionization in MS (see Module 2).

Option B: High pH (The Neutralization Route)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5).[1]

  • Column Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge or Phenomenex Gemini) resistant to high pH.[1]

  • Mechanism: At pH 10.5, the piperidine amine is deprotonated (neutral), eliminating the ionic interaction with silanols.

  • Benefit: Often provides better retention for polar bases and is MS-compatible.[1]

Visualization: Method Selection Logic

HPLC_Method_Selection Start Start: Peak Tailing Detected Q1 Is Mass Spec (MS) Detection Required? Start->Q1 NoMS No (UV Only) Q1->NoMS No YesMS Yes (LC-MS) Q1->YesMS Yes Sol1 Use 0.1% TFA (Suppresses Silanols) NoMS->Sol1 Q2 Do you have a High-pH Stable Column? YesMS->Q2 Sol2 Use pH 10.5 Buffer (Deprotonates Amine) Q2->Sol2 Yes (Hybrid Silica) Sol3 Use 0.1% Formic Acid + Charged Surface Hybrid (CSH) Column Q2->Sol3 No (Standard Silica)

Caption: Decision tree for selecting HPLC conditions to eliminate peak tailing in piperidinyl-phenols.

Module 2: Mass Spectrometry (The "Bromide" Interference)

Q: I see a strong background signal and poor sensitivity for the parent mass ( ). Why?

A: You are fighting the Hydrobromide counter-ion.

The Mechanism:

  • Ion Suppression: Bromide (

    
    ) is a relatively "hard" ion that can dominate the electrospray droplet surface, suppressing the ionization of your analyte in ESI+.
    
  • Adduct Formation: You may see clusters.[1]

    
     has two isotopes, 
    
    
    
    and
    
    
    , in a nearly 1:1 ratio. If your molecule forms adducts, you will see split peaks that confuse the spectra.
Protocol: Desalting Workflow

Do not inject the raw HBr salt directly into the MS if quantitative sensitivity is required.

Step 1: The Divert Valve Technique

  • Configure your LC-MS divert valve to send the first 1.0–1.5 minutes of the run to Waste rather than the Source .

  • The Bromide salt is highly polar and usually elutes in the void volume (

    
    ).
    
  • The organic 4-(Piperidin-4-yl)phenol will elute later (retained on C18).[1]

Step 2: Mathematical Verification If you suspect a peak is a bromide adduct or contaminant, look for the "Twin Towers" isotopic pattern.

  • Target Mass: 262.1 Da (

    
    )
    
  • Bromide Adduct: Look for masses at

    
     or clusters.[1]
    
  • Verification: If a peak has two components separated by 2 Da with equal height, it contains Bromide.

Module 3: Stability & Handling

Q: My white powder turned pink/brown after a week on the bench. Is it degraded?

A: Yes, it is undergoing oxidative degradation.

The Mechanism: The phenol moiety is electron-rich and susceptible to oxidation by atmospheric oxygen, forming quinones (which are highly colored, usually pink or brown). The hydrobromide salt is also hygroscopic, absorbing water which accelerates this degradation.

Summary of Physicochemical Properties & Handling
PropertyValue / CharacteristicHandling Implication
Molecular Weight 258.15 g/mol (HBr salt)Use this MW for molarity calcs, not the free base (177.24).[1]
Hygroscopicity HighWeigh quickly; do not store open.[1] Reseal under Nitrogen/Argon.[1]
Solubility Water, Methanol, DMSOAvoid non-polar solvents (Hexane/DCM) for stock solutions.
pKa ~10 (Phenol), ~11 (Amine)Buffer mobile phases away from these values (pH 2-8 is buffer capacity gap).[1]
Light Sensitivity HighStore in amber vials. Wrap columns in foil if running long sequences.

References

  • Separation of Piperidinyl-Phenols: Sielc Technologies. Separation of 4-(p-Tolyl)piperidin-4-ol on Newcrom R1 HPLC column. (Demonstrates mixed-mode separation for piperidine/phenol derivatives).

  • Amine Analysis & Tailing: Sigma-Aldrich.[1] Derivatization and Separation of Aliphatic Amines. (Discusses challenges with aliphatic amine detection and separation).

  • Salt Interference in MS: Jiang, G., et al. An Accurate and Robust LC/MS Method for the Identification of Illicit Drug Salt Forms. Thermo Fisher Scientific.[1] (Details the suppression effects of chloride/bromide salts in LC-MS).

  • HBr Salt Data: ChemScene. 4-(Piperidin-3-yl)phenol hydrobromide Product Data. (Provides physical property benchmarks for the specific HBr salt form).

  • Phenol HPLC Methods: Helix Chromatography. HPLC Methods for analysis of Phenol. (General conditions for phenolic separations).

Sources

Technical Support Center: Stability and Storage of 4-(Piperidin-4-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Piperidin-4-yl)phenol hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Here, we address common questions and provide troubleshooting guidance rooted in the chemical principles governing the stability of phenolic and piperidinyl moieties.

Introduction: Understanding the Molecule

4-(Piperidin-4-yl)phenol hydrobromide is a bifunctional molecule featuring a phenol group and a piperidine ring. The phenol group is susceptible to oxidation, while the secondary amine within the piperidine ring can also undergo degradation. The hydrobromide salt form enhances stability by protonating the basic piperidine nitrogen, yet the phenol moiety remains a primary site for potential degradation. This guide will help you understand and mitigate these inherent instabilities.

Frequently Asked Questions (FAQs)

Q1: My initially white or off-white 4-(Piperidin-4-yl)phenol hydrobromide powder has turned yellow or brown during storage. What is happening?

This color change is a common indicator of degradation, specifically the oxidation of the phenol group.[1] Phenols can be oxidized to form quinones, which are often colored compounds.[2] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: I observe a new peak in my HPLC analysis of a stored sample. What could this be?

An additional peak in your chromatogram likely represents a degradation product. Given the structure of 4-(Piperidin-4-yl)phenol, the primary degradation products are expected to be:

  • Oxidation products of the phenol: Such as the corresponding p-benzoquinone derivative.

  • Oxidation products of the piperidine ring: This could include the formation of an N-oxide or products from ring-opening reactions.[3]

To confirm the identity of the new peak, further analytical characterization, such as LC-MS/MS, would be necessary.

Q3: What are the ideal storage conditions for 4-(Piperidin-4-yl)phenol hydrobromide?

To minimize degradation, the compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5] For long-term storage, a cool and dry environment is recommended. One supplier suggests storage at room temperature under an inert atmosphere.[4]

Q4: Can I store the compound in a solution?

Storing 4-(Piperidin-4-yl)phenol hydrobromide in solution is generally not recommended for long periods, as the solvent can promote degradation. If you must store it in solution, use a high-purity, degassed solvent and store it at a low temperature (e.g., -20°C or -80°C) for the shortest possible time. Always perform a quality control check (e.g., HPLC) before use if the solution has been stored.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with 4-(Piperidin-4-yl)phenol hydrobromide.

Issue 1: Visual Discoloration of Solid Compound
  • Observation: The solid material has developed a yellow or brown tint.

  • Probable Cause: Oxidation of the phenolic hydroxyl group.

  • Recommended Actions:

    • Assess Purity: Perform an analytical check (e.g., HPLC, NMR) to quantify the extent of degradation.

    • Evaluate Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, in a cool, dry place, and preferably under an inert atmosphere.

    • Consider Purification: If the degradation is significant, purification by recrystallization may be necessary.

Issue 2: Appearance of Impurity Peaks in HPLC
  • Observation: New peaks are observed in the HPLC chromatogram of a stored sample compared to a fresh sample.

  • Probable Cause: Formation of degradation products.

  • Recommended Actions:

    • Characterize Degradants: If possible, use LC-MS/MS to identify the mass of the impurity peaks and propose potential structures.

    • Perform a Forced Degradation Study (see Protocol 1): This will help to systematically identify the degradation products formed under specific stress conditions (acid, base, oxidation, heat, light) and confirm if the observed impurities in your stored sample correspond to any of these.[6][7][8][9][10]

    • Optimize Storage: Based on the results of the forced degradation study, refine your storage and handling procedures to avoid the conditions that cause degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8][9][10][11][12][13]

1. Sample Preparation:

  • Prepare a stock solution of 4-(Piperidin-4-yl)phenol hydrobromide in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze all stressed samples, along with a control (unstressed) sample, using a validated HPLC method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products formed under each condition.

  • This information will help in understanding the degradation pathways and in developing a stability-indicating method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products.[7][8]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized to achieve good separation between the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 4-(Piperidin-4-yl)phenol hydrobromide (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Data Summary and Visualization

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool (2-8°C) or controlled room temperatureTo slow down the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the phenol and piperidine moieties.[5]
Light Amber vial or stored in the darkTo prevent photolytic degradation.
Container Tightly sealed, non-reactive materialTo prevent exposure to moisture and air.

Diagram 1: Potential Degradation Pathways

cluster_products Degradation Products parent 4-(Piperidin-4-yl)phenol Hydrobromide oxidation Oxidation (O₂, Light, Heat) parent->oxidation quinone Quinone Derivative (Colored) oxidation->quinone Phenol Oxidation n_oxide Piperidine N-Oxide oxidation->n_oxide Amine Oxidation ring_opened Ring-Opened Products oxidation->ring_opened Further Oxidation

Caption: Potential oxidative degradation pathways for 4-(Piperidin-4-yl)phenol.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

cluster_analysis Analytical Investigation cluster_action Corrective Actions start Suspected Degradation (e.g., color change, new HPLC peak) hplc Run Stability-Indicating HPLC Method start->hplc lcms Characterize Impurities with LC-MS/MS hplc->lcms If impurities detected end Use Qualified Material hplc->end If pure storage Optimize Storage Conditions: - Inert Atmosphere - Low Temperature - Protect from Light lcms->storage purify Purify by Recrystallization (if necessary) storage->purify purify->end

Caption: A logical workflow for addressing suspected degradation of the compound.

References

  • BenchChem. (n.d.). 4-(Piperidin-4-ylmethyl)phenol | 66414-17-3.
  • Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3).
  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Ganjali, M. R., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 635-645.
  • Patel, R. M., & Shaha, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Scollary, G. R., & Spayd, S. E. (2006). The effect of storage conditions on the phenolic composition and colour of white wine. Australian Journal of Grape and Wine Research, 12(1), 49-57.
  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • Singh, S., et al. (2015). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 140(16), 5648-5658.
  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • ResearchGate. (2015). Stability indicating HPLC method development - a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2018). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • ResearchGate. (2011). Changes in Phenolic Compounds During Storage of Pasteurized Strawberry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. Retrieved from [Link]

  • PubMed. (2003). Changes in phenolic compounds, colour and antioxidant activity in industrial red myrtle liqueurs during storage. Retrieved from [Link]

  • SciSpace. (2014). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • MDPI. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • The University of Texas at Austin. (2021). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). Retrieved from [Link]

  • Taylor & Francis Online. (2024). Biochemical responses of lablab (Lablab purpureus L. sweet) accessions to the water stress in leaves at seedling stage. Retrieved from [Link]

Sources

Technical Support Center: Sonogashira Coupling in Piperidine Synthesis

[1]

Executive Summary: The "Amine Problem"

Piperidine scaffolds present a unique challenge in Sonogashira cross-coupling due to the basic nitrogen atom. Unlike simple aryl halides, a free secondary amine (like in unprotected piperidine) acts as a competitive ligand. It strongly coordinates to the Palladium (Pd) center, displacing phosphine ligands and creating an unreactive "dead" complex. Furthermore, free amines can sequester Copper (Cu) co-catalysts, stalling the transmetallation cycle.

The Golden Rule: Always protect the piperidine nitrogen (e.g., N-Boc, N-Cbz) before attempting Sonogashira coupling.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Stalled or Low Conversion

Q: I am trying to couple 4-bromopiperidine with phenylacetylene, but I see <5% conversion by LCMS. The catalyst is fresh. What is happening? A: You are likely experiencing catalyst poisoning by the free amine .

  • The Cause: The secondary amine on the piperidine ring is a stronger

    
    -donor than the phosphine ligands (e.g., PPh
    
    
    ) on your Pd catalyst. It binds to the Pd(II) intermediate, preventing the oxidative addition or transmetallation steps.
  • The Fix: Protect the nitrogen. Convert 4-bromopiperidine to N-Boc-4-bromopiperidine or N-Cbz-4-bromopiperidine . The carbamate group reduces the electron density on the nitrogen, preventing it from binding to the metal center.

Q: I am using N-Boc-4-bromopiperidine, but the reaction is still sluggish. I’m using Pd(PPh


)

and CuI at Room Temperature.
A:
  • Optimization:

    • Switch to Iodide: If possible, use N-Boc-4-iodopiperidine. It reacts orders of magnitude faster.

    • Heat it up: Bromides rarely couple efficiently at RT. Heat to 60–80°C .

    • Change Catalyst: Switch to PdCl

      
      (PPh
      
      
      )
      
      
      (more stable) or a highly active catalyst like Pd(dppf)Cl
      
      
      which has a wider bite angle and faster oxidative addition rates.
Category B: Impurities & Side Reactions[2]

Q: My reaction mixture turned bright blue/green, and I isolated a dimer of my alkyne instead of the product. Why? A: This is the Glaser Homocoupling side reaction.[1][2][3][4]

  • The Cause: Oxygen leakage. In the presence of O

    
     and Cu(I), terminal alkynes oxidatively dimerize (R-C≡C-C≡C-R) rather than coupling with the halide. The blue/green color indicates oxidized Copper (Cu(II)).
    
  • The Fix:

    • Degas Rigorously: Do not just sparge. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents.

    • Copper-Free: If the problem persists, switch to a Cu-free protocol using Pd(OAc)

      
       / XPhos  with Cs
      
      
      CO
      
      
      in acetonitrile.

Q: A black precipitate formed immediately upon heating. Is this normal? A: No, this is Palladium Black .

  • The Cause: The active Pd(0) species has aggregated and precipitated out of solution, rendering it catalytically inactive.[5] This happens if the supporting ligands (phosphines) dissociate too easily or if the reaction temperature is too high for the catalyst's stability.

  • The Fix:

    • Add Excess Ligand: Add 10-20 mol% of free PPh

      
       to shift the equilibrium back toward the soluble Pd-ligand complex.
      
    • Lower Temperature: Reduce heating by 10-20°C.

Visualizing the Troubleshooting Logic

The following decision tree guides you through the optimization process specifically for piperidine substrates.

SonogashiraTroubleshootingStartStart: Reaction FailedCheckSubstrateIs Piperidine Nitrogen Protected?Start->CheckSubstrateProtectACTION: Protect with Boc/CbzCheckSubstrate->ProtectNo (Free Amine)CheckColorObserve Reaction ColorCheckSubstrate->CheckColorYes (N-Boc/Cbz)BlueGreenBlue/Green Solution(Glaser Coupling)CheckColor->BlueGreenOxidationBlackPptBlack Precipitate(Pd Death)CheckColor->BlackPptAggregationNoChangeNo Color Change(No Reaction)CheckColor->NoChangeStalledSol_GlaserSOL: Degas (Freeze-Pump-Thaw)Or switch to Cu-FreeBlueGreen->Sol_GlaserSol_PdBlackSOL: Add excess Ligand (PPh3)Reduce TempBlackPpt->Sol_PdBlackSol_InertSOL: Switch X to IodideSwitch Cat to Pd(dppf)Cl2NoChange->Sol_Inert

Figure 1: Decision tree for diagnosing Sonogashira coupling failures in piperidine synthesis.

Standardized Experimental Protocol

Protocol: Synthesis of N-Boc-4-(phenylethynyl)piperidine Objective: Robust coupling of a secondary alkyl halide (on the piperidine ring) with a terminal alkyne.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
N-Boc-4-iodopiperidine 1.0SubstrateIodide is preferred over bromide for milder conditions.
Phenylacetylene 1.2Coupling PartnerAdd slowly to minimize homocoupling.[2][4]
Pd(PPh

)

Cl

0.03 (3 mol%)CatalystMore air-stable than Pd(PPh

)

.
CuI 0.015 (1.5 mol%)Co-CatalystMust be off-white/tan. If green/gray, discard.
Triethylamine (Et

N)
3.0BaseActs as HF scavenger.
THF (Anhydrous) [0.2 M]SolventMust be degassed.
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

    • Critical Step: Perform a Freeze-Pump-Thaw cycle on the THF solvent (x3) to remove dissolved Oxygen.

  • Reagent Addition:

    • Add N-Boc-4-iodopiperidine (1.0 equiv), Pd(PPh

      
      )
      
      
      Cl
      
      
      (3 mol%), and CuI (1.5 mol%) to the flask.
    • Seal with a septum and purge with Argon for 5 minutes.

    • Inject degassed THF and Et

      
      N  via syringe.
      
  • Reaction Initiation:

    • Add Phenylacetylene (1.2 equiv) dropwise via syringe over 10 minutes.

    • Why? Keeping the alkyne concentration low initially favors cross-coupling over homocoupling.

  • Execution:

    • Stir at Room Temperature for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The starting iodide should disappear.

    • Note: If using the Bromide analog, heat to 60°C and extend time to 12h.

  • Workup:

    • Dilute with Et

      
      O. Filter through a pad of Celite  to remove Pd/Cu residues.
      
    • Wash filtrate with sat. NH

      
      Cl (removes Cu salts) and Brine.
      
    • Dry over MgSO

      
      , concentrate, and purify via Flash Chromatography.
      

Mechanistic Insight: The "Copper Cycle" Trap

Understanding the Copper cycle is vital to avoiding the Glaser side reaction. The diagram below illustrates where the process breaks down in the presence of Oxygen.

SonogashiraMechanismAlkyneTerminal Alkyne(R-C≡C-H)CuAcetylideCu-Acetylide(Active Species)Alkyne->CuAcetylide+ CuI, BaseBaseBase(Et3N)CuCatCuI CatalystGlaserGlaser Product(Dimer)CuAcetylide->Glaser+ O2 (Oxidation)PdCycleTo Pd Cycle(Transmetallation)CuAcetylide->PdCycleDesired PathOxygenOxygen (O2)(CONTAMINANT)Oxygen->Glaser

Figure 2: The Copper Cycle showing the divergence between the desired Transmetallation and the undesired Glaser Homocoupling caused by Oxygen.

References

  • BenchChem Application Notes . Sonogashira Coupling for the Synthesis of 4-(Phenylethynyl)piperidine. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling. Chemistry LibreTexts. Retrieved from

  • Organic Chemistry Portal . Sonogashira Coupling: Mechanism and Recent Developments. Retrieved from

Validation & Comparative

A Comparative Guide to 4-(Piperidin-4-yl)phenol Hydrobromide and its Free Base for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug development, the selection of the solid-state form of an active pharmaceutical ingredient (API) is a foundational decision with far-reaching consequences for a drug candidate's ultimate success. This guide provides an in-depth comparative analysis of 4-(Piperidin-4-yl)phenol in its hydrobromide salt form versus its free base. The objective is to furnish researchers, scientists, and drug development professionals with the technical rationale and experimental frameworks necessary to select the optimal form for their specific therapeutic application.

The Strategic Imperative of Salt Formation

The conversion of a free base, such as 4-(Piperidin-4-yl)phenol, into a salt is a deliberate and common strategy in pharmaceutical chemistry. The primary impetus for this conversion is the targeted enhancement of physicochemical properties that are critical for drug formulation and physiological performance. The basic nitrogen atom within the piperidine ring of 4-(Piperidin-4-yl)phenol is susceptible to protonation. By reacting the free base with hydrobromic acid, the corresponding hydrobromide salt is formed. This transformation is often undertaken to overcome challenges associated with the free base, such as poor aqueous solubility, lower melting point, and potential chemical instability. A well-chosen salt form can significantly improve an API's dissolution rate, bioavailability, stability, and manufacturability, making it a more viable candidate for clinical development.[1][2]

Physicochemical Property Showdown: Salt vs. Free Base

The choice between the hydrobromide salt and the free base must be data-driven. The following table summarizes the anticipated differences in their key physicochemical properties. These are generalized trends based on established pharmaceutical science principles[2][3]; the provided experimental protocols are essential for empirical verification.

Property4-(Piperidin-4-yl)phenol Hydrobromide (Salt)4-(Piperidin-4-yl)phenol (Free Base)Significance in Drug Development
Crystallinity Typically a well-defined, stable crystalline latticeMay exist in multiple crystalline forms (polymorphs) or as an amorphous solidA stable crystalline form is crucial for consistent manufacturing, product performance, and regulatory compliance. XRPD is the definitive technique for this assessment.[4][5]
Melting Point Expected to be significantly higherLowerA higher melting point generally correlates with greater thermodynamic stability of the crystal lattice, which is advantageous for processing and long-term storage.[3]
Aqueous Solubility Expected to be substantially higherLower, particularly in neutral to basic pHEnhanced aqueous solubility is a primary driver for salt formation, as it often leads to improved dissolution rates and, consequently, better bioavailability for oral dosage forms.[1][2]
Chemical Stability Generally more stableMore susceptible to oxidative degradation and other reactionsThe salt form often protects the reactive amine group, leading to a longer shelf-life and reducing the formation of impurities during storage and processing.[6][7]
Hygroscopicity Potentially higherGenerally lowerWhile salts can improve solubility, they may also be more prone to water uptake, which can affect physical stability and handling. This property must be carefully characterized.[8]

Essential Experimental Characterization Protocols

The following protocols outline the necessary experiments to quantitatively compare the two forms. The rationale behind each technique is explained to underscore its importance in the decision-making process.

Solid-State Form Identification by X-ray Powder Diffraction (XRPD)

Causality: XRPD is the cornerstone of solid-state characterization. It provides a unique "fingerprint" of a crystalline solid based on its crystal lattice structure. This technique is indispensable for confirming the formation of the desired salt, identifying different polymorphs, and distinguishing crystalline material from amorphous forms.[5][9]

Methodology:

  • Prepare a small, uniform powder bed of the sample (approx. 10-20 mg) on a zero-background sample holder.

  • Place the holder into the XRPD instrument.

  • Collect the diffraction pattern over a relevant angular range (e.g., 2° to 40° 2θ) using Cu Kα radiation.

  • Process the data by stripping the background and identifying the peak positions and relative intensities.

  • Compare the diffraction pattern of the hydrobromide salt to that of the free base. A distinct pattern for the salt confirms its unique crystalline structure. The presence of sharp peaks indicates crystallinity, while a broad halo is characteristic of amorphous material.[5]

Thermal Properties Analysis by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is a critical tool for determining the melting point, assessing purity, and identifying polymorphic transitions. A sharp, high-temperature melting endotherm for the salt compared to the free base is indicative of higher thermal stability.[10][11]

Methodology:

  • Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge.

  • Record the heat flow versus temperature.

  • The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion (area under the peak) can also be calculated to provide information on the lattice energy.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. This is essential for evaluating thermal stability and quantifying the presence of volatiles like water (hygroscopicity) or residual solvents.[6][8]

Methodology:

  • Place a precisely weighed sample (5-10 mg) onto the TGA balance pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

  • Monitor the sample mass as a function of temperature.

  • A mass loss at temperatures below ~120°C typically indicates the presence of water or volatile solvents. The onset of significant mass loss at higher temperatures indicates thermal decomposition. A higher decomposition temperature for the salt form signifies greater thermal stability.[7]

Purity and Stability by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse analytical technique for determining the purity of an API and assessing its stability under various stress conditions. A well-developed HPLC method can separate the parent compound from any impurities or degradation products.[12][13]

Methodology:

  • Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and a phosphate buffer) that provides good resolution between the 4-(Piperidin-4-yl)phenol peak and any potential impurities. UV detection is typically appropriate.

  • Purity Analysis: Prepare solutions of the hydrobromide salt and free base at a known concentration and inject them into the HPLC system. Calculate the purity by the area percent method.

  • Forced Degradation (Stability): Subject solutions of both forms to stress conditions (e.g., acid, base, peroxide, heat, light) according to ICH Q1A(R2) guidelines.

  • Analyze the stressed samples by HPLC at various time points to monitor the formation of degradants and calculate the rate of degradation of the parent peak. This provides a direct comparison of the chemical stability of the two forms.

Visualizing the Characterization and Selection Workflow

The logical progression from sample analysis to informed decision-making is depicted in the following workflow diagram.

Caption: Experimental workflow for the comparative characterization and selection of an optimal API form.

Authoritative Recommendation

The comprehensive data package generated from the described experimental protocols will enable a scientifically sound decision.

  • The 4-(Piperidin-4-yl)phenol hydrobromide is strongly recommended for development programs targeting oral solid dosage forms . Its anticipated higher aqueous solubility and dissolution rate are critical for achieving reliable bioavailability.[2] Furthermore, its expected superior thermal and chemical stability will contribute to a more robust manufacturing process and a longer product shelf-life.[3]

  • The 4-(Piperidin-4-yl)phenol free base may be considered if the intended application does not require high aqueous solubility, for instance, in certain topical formulations or if a non-aqueous vehicle is used. It could also be an option if the hydrobromide salt exhibits unacceptable hygroscopicity that cannot be mitigated through formulation or packaging.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Chen, Y., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Retrieved from [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-4-yl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-3-yl)phenol hydrobromide. Retrieved from [Link]

  • Lin, S. Y. (n.d.). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. Retrieved from [Link]

Sources

HPLC and NMR Methods for Purity Validation of 4-(Piperidin-4-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the validation of 4-(Piperidin-4-yl)phenol hydrobromide (CAS: 84792-62-1 / 19725-04-3), relying solely on one analytical technique risks overlooking critical quality attributes. This guide compares High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), demonstrating that they are not competing alternatives but orthogonal necessities .

  • HPLC-UV is the superior method for detecting trace organic impurities (related substances) below the 0.1% threshold.

  • qNMR is the definitive method for absolute assay purity and verifying the hydrobromide salt stoichiometry , which HPLC cannot directly measure.

Compound Profile & Analytical Challenges

The analyte is a bifunctional scaffold containing a phenolic hydroxyl group and a secondary piperidine amine.

FeatureChemical PropertyAnalytical Implication
Structure 4-(Piperidin-4-yl)phenol HBrAmphoteric nature (Acidic Phenol + Basic Amine).
pKa Values Phenol (~10.0), Piperidine (~11.0)The amine is protonated at neutral pH. In HPLC, this leads to severe peak tailing due to interaction with silanol groups on silica columns.
Salt Form Hydrobromide (HBr)HPLC-UV is "blind" to the bromide counter-ion. NMR is required to confirm the 1:1 salt stoichiometry.

Method A: HPLC Strategy (The Trace Detective)

Mechanism of Action

Reversed-Phase HPLC (RP-HPLC) separates components based on hydrophobicity. To handle the basic piperidine moiety, ion suppression or ion-pairing is mandatory. We utilize a low pH strategy (pH < 3.0) to fully protonate the amine and suppress silanol ionization, ensuring sharp peak shapes.

Validated Protocol
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 End-capped (e.g., Inertsil ODS-3 or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 225 nm (Maximizes phenol absorption while minimizing solvent cutoff noise).

  • Temperature: 30°C.

Workflow Visualization

HPLC_Workflow Sample Sample Prep (1 mg/mL in Mobile Phase) Injection Injection (10 µL) Sample->Injection Conditioning Column Conditioning (pH 2.5 Buffer) Conditioning->Injection Separation Gradient Elution (Separates Impurities) Injection->Separation Detection UV Detection (225 nm) Separation->Detection Analysis Data Analysis (Area % or External Std) Detection->Analysis

Caption: Step-by-step HPLC workflow focusing on acidic buffering to prevent amine tailing.

Performance Data
ParameterTypical PerformanceNotes
Specificity HighResolves synthesis byproducts (e.g., pyridine precursors).
Sensitivity (LOD) ~0.01% (ppm level)Essential for ICH Q3A impurity reporting.
Precision (RSD) < 1.0%Highly reproducible for routine QC.
Weakness Relative Response FactorsRequires reference standards for accurate quantification of impurities.

Method B: qNMR Strategy (The Absolute Judge)

Mechanism of Action

Quantitative 1H-NMR (qNMR) relies on the principle that the integrated signal area is directly proportional to the molar concentration of the nuclei. By using an Internal Standard (IS) of high purity, we can determine the absolute weight % purity of the sample without needing a reference standard of the analyte itself.

Validated Protocol
  • Solvent: DMSO-d6 (Dissolves both the organic skeleton and the HBr salt).

  • Internal Standard: Maleic Acid (Traceable Reference Material).

    • Why? Maleic acid gives a sharp singlet at ~6.2 ppm, a clean region in the 4-(Piperidin-4-yl)phenol spectrum.

  • Pulse Sequence: 90° pulse with adequate relaxation delay (d1).

  • Relaxation Delay (d1): ≥ 30 seconds (Must be > 5 × T1 of the slowest relaxing proton).

  • Scans: 16 or 32 (Sufficient for >98% purity).

qNMR Calculation


Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity of standard.[2][3][4]
Workflow Visualization

qNMR_Workflow Weighing Precision Weighing (Sample + Internal Std) Dissolution Dissolve in DMSO-d6 Weighing->Dissolution Acquisition 1H-NMR Acquisition (d1 > 30s, 90° pulse) Dissolution->Acquisition Integration Integration (Target Peak vs. IS Peak) Acquisition->Integration Calculation Calculate Absolute Purity & Salt Stoichiometry Integration->Calculation

Caption: qNMR workflow emphasizing precision weighing and relaxation delay for absolute quantification.

Performance Data
ParameterTypical PerformanceNotes
Specificity ModeratePeaks can overlap; requires clean baseline.
Sensitivity (LOD) ~0.5 - 1.0%Not suitable for trace impurity analysis.
Accuracy AbsoluteNo reference standard of analyte needed.
Unique Advantage Salt Confirmation Can quantify the HBr content (indirectly via stoichiometry check) and residual solvents.

Comparative Analysis: HPLC vs. NMR

FeatureHPLC-UVqNMRVerdict
Primary Use Purity (Related Substances)Assay (Absolute Content)Complementary
Detection Limit < 0.05% (Trace)~1% (Bulk)HPLC Wins
Reference Std Required for QuantNot Required (Internal Std used)NMR Wins
Structure ID Retention Time onlyStructural FingerprintNMR Wins
Salt Analysis Invisible (usually)Stoichiometry ConfirmationNMR Wins
Throughput 20-40 mins/sample10-15 mins/sampleNMR is Faster

Integrated Validation Workflow (The "Gold Standard")

For a rigorous Certificate of Analysis (CoA) for drug development, neither method is sufficient alone. The recommended workflow combines the sensitivity of HPLC with the accuracy of qNMR.

Integrated_Workflow cluster_HPLC Step 1: Purity Profiling (HPLC) cluster_NMR Step 2: Assay & ID (qNMR) Start Crude 4-(Piperidin-4-yl)phenol HBr HPLC Run RP-HPLC (pH 2.5) Start->HPLC ImpurityCheck Impurities > 0.1%? HPLC->ImpurityCheck NMR Run qNMR (DMSO-d6) ImpurityCheck->NMR Pass Reject Reject / Recrystallize ImpurityCheck->Reject Fail SaltCheck Confirm HBr Stoichiometry NMR->SaltCheck Decision Does it meet specs? SaltCheck->Decision Release Release Batch Decision->Release Yes Decision->Reject No

Caption: Integrated decision matrix ensuring both trace purity (HPLC) and absolute composition (NMR) are met.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11676056, 4-(Piperidin-4-yl)phenol hydrobromide. Retrieved from [Link]

  • Gou, Y., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Webster, G.K., et al. (2017). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Paper. Retrieved from [Link]

  • Vertex AI Search Results.Consolidated technical data on HPLC methods for piperidine derivatives and NMR spectra in DMSO-d6.

Sources

cost-effectiveness analysis of different synthetic pathways to 4-(Piperidin-4-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth cost-effectiveness analysis of synthetic pathways to 4-(Piperidin-4-yl)phenol , a critical pharmacophore found in NR2B antagonists, GPCR ligands, and opioid derivatives.

Executive Summary

The synthesis of 4-(Piperidin-4-yl)phenol (CAS: 62614-84-0) presents a classic "Selectivity vs. Scalability" trade-off. While direct acid-catalyzed condensation often leads to bis-alkylation (analogous to Bisphenol A), controlled mono-functionalization requires specific strategies.

PathwaySuitabilityKey AdvantageMajor Bottleneck
A. Organometallic Addition (Grignard) High (R&D to Pilot)High regioselectivity; established precursors.Multi-step workflow (Addition

Dehydration

Reduction).[1]
B. Pyridine Reduction High (Industrial)Atom economy; fewest steps if precursor is available.High-pressure hydrogenation; catalyst cost (Pd/Pt).
C. Suzuki Cross-Coupling Medium (Discovery)Modular; tolerates diverse functional groups.High reagent cost (Boronic acids, Pd catalysts).

Pathway A: The Classical Organometallic Route (Grignard)

Best For: Laboratory scale up to Pilot plant; when high purity is required.

Technical Overview

This pathway circumvents the selectivity issues of Friedel-Crafts alkylation by using a protected 4-piperidone. The key is the formation of a tertiary alcohol intermediate, which is subsequently dehydrated and reduced. This method guarantees mono-substitution at the 4-position.

Reaction Mechanism
  • Nucleophilic Addition: 4-Benzyloxyphenylmagnesium bromide attacks

    
    -protected-4-piperidone.
    
  • Dehydration: Acid-catalyzed elimination of the tertiary hydroxyl group yields the tetrahydropyridine (ene-lactam or alkene).

  • Global Reduction: Catalytic hydrogenation simultaneously reduces the double bond and removes the benzyl protecting groups.

Experimental Protocol

Derived from standard organometallic protocols for 4-arylpiperidines.

Step 1: Grignard Formation & Addition [2]

  • Reagents: 1-Bromo-4-(benzyloxy)benzene (1.0 eq), Mg turnings (1.1 eq),

    
    -Benzyl-4-piperidone (1.0 eq).
    
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Procedure:

    • Generate Grignard reagent in dry THF (reflux, 1h).

    • Cool to 0°C. Dropwise add

      
      -Benzyl-4-piperidone in THF.
      
    • Stir at RT for 4h. Quench with saturated

      
      .[2]
      
    • Extract (EtOAc), dry (

      
      ), and concentrate.
      
    • Yield Target: 85-90% (Tertiary Alcohol).

Step 2: Dehydration & Reduction

  • Reagents: Tertiary alcohol intermediate, 10% Pd/C (5 wt%),

    
     (balloon or 50 psi), AcOH/MeOH (1:4).
    
  • Procedure:

    • Dissolve intermediate in AcOH/MeOH. Add catalytic concentrated HCl (to promote in-situ dehydration) or pre-dehydrate with

      
      /Reflux.
      
    • Add Pd/C catalyst.[3][4] Hydrogenate at 50-60°C for 6-12h.

    • Note: The acidic conditions facilitate the elimination of the tertiary -OH to the alkene, which is immediately reduced to the alkane.

    • Filter through Celite. Neutralize filtrate with

      
      .
      
    • Recrystallize from Ethanol/Water.

Cost & Efficiency Analysis
  • Cost Drivers:

    
    -Benzyl-4-piperidone (Moderate), Palladium catalyst.
    
  • Scalability: High. The Grignard step requires cooling, but the downstream steps are robust.

  • E-Factor: Moderate (Solvent intensive during extraction).

Pathway B: The Pyridine Reduction Route

Best For: Large-scale industrial manufacturing.

Technical Overview

This approach utilizes the aromatic stability of pyridine to construct the skeleton via cross-coupling (or sourcing the precursor), followed by a selective reduction. The challenge is reducing the pyridine ring (heterocycle) without reducing the phenol ring (carbocycle).

Reaction Mechanism
  • Precursor Synthesis: Suzuki coupling of 4-chloropyridine and 4-hydroxyphenylboronic acid.

  • Selective Hydrogenation: Pyridine is more easily reduced than benzene. Using

    
     (Adams' catalyst) or 
    
    
    
    allows for selective saturation of the nitrogen ring.
Experimental Protocol

Based on catalytic hydrogenation standards (Source: EP1097924B1).

Step 1: Hydrogenation

  • Reagents: 4-(4-Hydroxyphenyl)pyridine (1.0 eq),

    
     (1-2 wt%) or 
    
    
    
    , Acetic Acid (solvent).
  • Conditions: 50 psi

    
    , RT to 50°C.
    
  • Procedure:

    • Charge autoclave with substrate, solvent, and catalyst.

    • Pressurize with Hydrogen.[4] Stir vigorously.

    • Monitor via HPLC for disappearance of pyridine peak.

    • Critical Control: Stop reaction immediately upon consumption of starting material to prevent over-reduction to the cyclohexyl derivative.

    • Filter catalyst (recycle potential).[5] Concentrate filtrate.

    • Treat with HBr/EtOH to precipitate 4-(Piperidin-4-yl)phenol hydrobromide .

Cost & Efficiency Analysis
  • Cost Drivers: Rhodium/Platinum catalysts are expensive but have high turnover numbers (TON).

  • Scalability: Excellent. Batch hydrogenation is a standard unit operation.

  • E-Factor: Low (Very clean reaction; solvent is recyclable).

Pathway C: Suzuki Cross-Coupling (Modern)

Best For: Late-stage diversification or library synthesis.

Technical Overview

Instead of reducing a pyridine, this method couples a pre-formed piperidine ring (as a vinyl triflate or boronate) with a phenol derivative. It is less atom-efficient for the bulk chemical but ideal for making analogs.

Visualized Workflow (All Pathways)

SynthesisPathways cluster_Grignard Pathway A: Organometallic (High Fidelity) cluster_Pyridine Pathway B: Pyridine Reduction (Industrial) SM1 N-Benzyl-4-Piperidone Int1 Tertiary Alcohol (Intermediate) SM1->Int1 Grignard Addition (THF, 0°C) SM2 4-Benzyloxyphenyl MgBr SM2->Int1 Int2 Tetrahydropyridine (Alkene) Int1->Int2 Acid Dehydration (-H2O) Product 4-(Piperidin-4-yl)phenol Int2->Product Pd/C, H2 (Global Reduction) SM3 4-Chloropyridine Int3 4-(4-Hydroxyphenyl) pyridine SM3->Int3 Suzuki Coupling (Pd cat) SM4 4-Hydroxyphenyl Boronic Acid SM4->Int3 Int3->Product Selective Hydrogenation (PtO2/Rh, H2, AcOH) caption Figure 1: Comparative Synthetic Logic for 4-(Piperidin-4-yl)phenol

Figure 1: Comparative Synthetic Logic. Pathway A offers stepwise control, while Pathway B offers atom economy.

Comparative Data: Cost & Performance

The following table contrasts the pathways based on a theoretical 1kg production batch.

MetricPathway A (Grignard)Pathway B (Pyridine Red.)Pathway C (Suzuki)
Step Count 3 (Protection, Add, Red)2 (Coupling, Red)1-2 (Coupling, Deprotect)
Overall Yield ~65-75%~80-90%~50-60%
Raw Material Cost Medium (Piperidone is commodity)High (Pyridine precursors)Very High (Boronic acids)
Catalyst Cost Moderate (Pd/C)High (Rh or Pt required)High (Pd ligands)
Safety Profile Low (Grignard = Exothermic)Medium (H2 Pressure)High (Mild conditions)
Green Metric Low (Stoichiometric Mg waste)High (Atom efficient)Medium (Pd waste)
Recommendation
  • For Drug Discovery (mg to g): Use Pathway C (Suzuki) . It allows you to easily vary the phenol substitution pattern (e.g., adding fluorines or methyls) by simply changing the boronic acid, without re-optimizing a Grignard step.

  • For Process Development (kg to ton): Use Pathway B (Pyridine Reduction) if the pyridine precursor is commercially available at cost. If not, Pathway A (Grignard) is the most robust "build-from-scratch" method that avoids expensive noble metal catalysts for the coupling step (using cheaper Mg instead).

References

  • BenchChem. Synthesis of 4-(Phenylethynyl)piperidin-4-ol and related derivatives. Retrieved from

  • Google Patents. Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine (EP1230231B1). (Describes Grignard/Reduction sequences). Retrieved from

  • National Institutes of Health (NIH). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (Modern coupling variants).[3] Retrieved from

  • PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine Data and Synthesis. Retrieved from

  • GuideChem. Synthesis routes for 4-(4-hydroxyphenyl)piperidine derivatives. Retrieved from

Sources

Comparative Guide: Analytical Validation Strategies for 4-(Piperidin-4-yl)phenol Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-(Piperidin-4-yl)phenol hydrobromide (CAS: 119952-47-5) is a critical intermediate in the synthesis of various pharmaceutical agents, including selective estrogen receptor degraders (SERDs) and kinase inhibitors. Its quantification presents a unique analytical paradox:

  • Amphoteric Nature: It possesses a basic secondary amine (piperidine, pKa ~11.0) and an acidic phenolic group (pKa ~10.0).[1]

  • Polarity: The hydrobromide salt form is highly polar, leading to poor retention on standard C18 columns (dewetting or elution in the void volume).

  • Detection: While the phenol moiety provides a UV chromophore, the lack of conjugation in the piperidine ring limits sensitivity compared to fully aromatic systems.

This guide objectively compares three validation strategies, recommending a Pentafluorophenyl (PFP) HPLC-UV approach as the most robust method for routine Quality Control (QC), while acknowledging the necessity of HILIC-MS for genotoxic impurity screening.

Method Comparison: Selecting the Right Tool

The following table contrasts the three primary methodologies available for this analyte.

FeatureMethod A: RP-HPLC (PFP Column) Method B: HILIC-LC-MS/MS Method C: Potentiometric Titration
Primary Application Routine QC, Purity, AssayTrace Impurity Analysis (GTIs)Raw Material Assay (Macro)
Mechanism H-Bonding,

-

interaction, Hydrophobic
Partitioning into water layerAcid-Base Neutralization
Sensitivity (LOD) Moderate (~0.1 µg/mL)High (< 1 ng/mL)Low (Macro scale only)
Selectivity High (Separates structural isomers)Very High (Mass filtration)Low (Interference from other bases)
Throughput High (10-15 min run)ModerateLow (Manual/Semi-auto)
Cost per Sample $

$
$
Verdict Recommended for QC Recommended for R&D/Safety Recommended for Goods Inward

Detailed Protocol: HPLC-UV Validation (The Gold Standard)

We recommend the Pentafluorophenyl (PFP) stationary phase over C18.

  • Why? The fluorine atoms in the PFP phase interact strongly with the phenolic ring (

    
    -
    
    
    
    interaction) and the basic amine (dipole-dipole), providing superior retention and peak shape for this specific polar, amphoteric molecule without requiring aggressive ion-pairing reagents.
Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Fluorophenyl (PFP),

    
     (e.g., Phenomenex Luna PFP(2) or equivalent).
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric acid). Note: Low pH ensures the amine is fully protonated and silanol interactions are suppressed.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain salt)

    • 2-12 min: 5%

      
       60% B
      
    • 12-15 min: 60% B

    • 15.1 min: 5% B (Re-equilibration)

  • Detection: UV @ 225 nm (Phenol absorption maximum) and 275 nm (Secondary confirmation).

  • Column Temp: 35°C.

  • Injection Volume: 10 µL.

Standard Preparation
  • Diluent: Water:Methanol (90:10 v/v). High water content prevents solvent effects on early eluting peaks.

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Standard: 0.1 mg/mL (100 ppm).

Validation Framework (ICH Q2 R2)

The following validation data represents typical acceptance criteria and results for this protocol.

Specificity (Forced Degradation)

To prove the method separates the API from degradants, the sample is subjected to stress.

Stress ConditionTime/TempObservationResolution (Rs)
Acid (0.1N HCl) 24h @ 60°CMinimal degradation (<2%)N/A
Base (0.1N NaOH) 4h @ 60°CPhenol oxidation products observed> 2.5
Oxidation (3% H2O2) 2h @ RTN-oxide formation (Polar, early eluting)> 3.0
Thermal (Solid) 7 days @ 80°CStableN/A
Linearity & Range
  • Range: 50% to 150% of target concentration (0.05 – 0.15 mg/mL).

  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
  • Typical Equation:

    
     (Intercept should be 
    
    
    
    of 100% response).
Accuracy (Recovery)

Spike placebo (if drug product) or solvent (if API) at 3 levels.

LevelSpiked Amount (mg)Recovered Amount (mg)Recovery (%)RSD (%)
50% 50.049.899.60.4
100% 100.0100.2100.20.2
150% 150.0149.599.70.5
Precision
  • System Precision: 6 injections of Standard. RSD

    
    .
    
  • Method Precision: 6 separate preparations of Sample. RSD

    
    .
    

Visualizing the Workflow

Method Selection Decision Tree

This diagram guides the analyst on when to use which method based on the sample stage.

MethodSelection Start Start: Sample Type? RawMaterial Raw Material (Powder) Start->RawMaterial InProcess Reaction Mixture Start->InProcess FinalProduct Final API Release Start->FinalProduct Titration Potentiometric Titration (Non-aqueous) RawMaterial->Titration Assay > 98% HPLC HPLC-UV (PFP Column) Method Defined Above RawMaterial->HPLC Purity Profile InProcess->HPLC Conversion Check FinalProduct->HPLC Assay & Purity LCMS HILIC-MS/MS (Genotoxic Impurity Check) FinalProduct->LCMS Trace Impurities < 0.1%

Caption: Decision matrix for selecting the appropriate analytical technique based on manufacturing stage.

Validation Logic Flow (ICH Q2)

The logical sequence for validating the HPLC method.

ValidationFlow SystemSuit 1. System Suitability (Tailing < 1.5, Plates > 5000) Specificity 2. Specificity (Forced Degradation) SystemSuit->Specificity Linearity 3. Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy 4. Accuracy (Recovery 98-102%) Linearity->Accuracy Precision 5. Precision (Repeatability RSD < 2%) Accuracy->Precision Robustness 6. Robustness (pH +/- 0.2, Flow +/- 10%) Precision->Robustness

Caption: Step-by-step execution flow for ICH Q2(R2) analytical method validation.

References

  • International Council for Harmonisation (ICH). (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures.Link

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 10702452, 4-(Piperidin-4-yl)phenol. Retrieved from PubChem.[3][4][5] Link

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7]Link

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[7] Wiley-Interscience. (Reference for PFP column mechanism in polar amine separation). Link

Sources

SAR (Structure-Activity Relationship) studies of 4-(Piperidin-4-yl)phenol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NR2B Opportunity

The 4-(piperidin-4-yl)phenol scaffold represents a "privileged structure" in neuropharmacology, serving as the core pharmacophore for GluN2B-selective NMDA receptor antagonists . Unlike non-selective blockers (e.g., ketamine) that cause psychotomimetic side effects by blocking the ion channel pore, analogs of this scaffold act as negative allosteric modulators binding to the N-terminal domain (NTD) interface of the GluN1/GluN2B subunits.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, comparing the "Gold Standard" (Ifenprodil) against optimized analogs to resolve the critical balance between binding affinity (


)  and metabolic stability .
Structural Deconstruction & Pharmacophore

To design effective analogs, one must understand the tripartite nature of the scaffold. The binding pocket at the GluN1/GluN2B interface imposes strict geometric constraints.

The SAR Logic Map

The following diagram illustrates the functional requirements of each pharmacophore zone.

SAR_Logic Scaffold 4-(Piperidin-4-yl)phenol Core Scaffold Zone1 Zone 1: Phenol Moiety (H-Bond Donor) Scaffold->Zone1 Zone2 Zone 2: Piperidine Ring (Geometry/Basic N) Scaffold->Zone2 Zone3 Zone 3: N-Substituent (Hydrophobic Pocket) Scaffold->Zone3 Effect1 Critical H-Bond with GluN2B (Gln/Glu residues) Zone1->Effect1 Effect2 Metabolic Liability (Rapid Glucuronidation) Zone1->Effect2 Optimization Target Effect3 Salt Bridge with Asp residue Zone2->Effect3 Effect4 Pi-Stacking Interaction (Benzyl preferred) Zone3->Effect4

Figure 1: Pharmacophore deconstruction of the NR2B antagonist scaffold. Zone 1 is the primary site for potency/metabolism trade-offs.

Comparative SAR Analysis
A. The Phenol "Activity Cliff" (Zone 1)

The hydroxyl group at the 4-position is the single most critical determinant of affinity. It forms a hydrogen bond within the receptor's allosteric pocket.

  • The Problem: Phenols are prone to rapid Phase II metabolism (O-glucuronidation), leading to poor oral bioavailability.

  • The Comparison:

    • Retention: Keeping the -OH yields high potency (single-digit nanomolar).

    • Deletion: Removing the -OH (phenyl analog) causes a >50-fold drop in affinity.

    • Bioisostere Replacement: Replacing the phenol with a benzimidazolone mimics the H-bond donor properties while resisting glucuronidation.

B. The N-Substituent & Linker (Zone 3)

The nitrogen atom requires a substituent that can reach a hydrophobic pocket.

  • Linker Length: A 3-carbon (propyl) linker is generally superior to ethyl or butyl chains for connecting the piperidine to the distal aromatic ring.

  • Distal Group: A 4-benzyl or 4-methylbenzyl group provides optimal

    
     stacking interactions.
    
Performance Data: Product vs. Alternatives

The table below compares the parent phenol analog against the standard (Ifenprodil) and the metabolically optimized bioisostere.

FeatureIfenprodil (Reference)Analog A (Parent Phenol)Analog B (Optimized Bioisostere)
Structure Bis-phenylalkylamine4-(piperidin-4-yl)phenol w/ benzyl linkerBenzimidazolone derivative
NR2B Affinity (

)
~150 - 300 nM100 nM 5.3 nM
Selectivity (vs

)
Low (< 10-fold)ModerateHigh (> 500-fold)
Metabolic Stability ModeratePoor (Phenol glucuronidation)High (Resistant)
Oral Bioavailability LowVery LowModerate/High
Key Limitation Non-selective side effectsRapid clearanceSynthesis complexity

Data Source Interpretation: Analog A represents the raw pharmacophore (e.g., Compound 9 from J. Med. Chem. studies).[1][2][3][4][5][6][7][8] Analog B represents the optimized lead (e.g., Compound 46b), demonstrating that replacing the phenol with a benzimidazolone dramatically improves potency and stability [1, 2].

Experimental Protocols

To validate these SAR claims, the following protocols are recommended.

Protocol A: Synthesis via Reductive Amination

This is the industry-standard method for generating N-substituted analogs efficiently.

Workflow Diagram:

Synthesis_Flow Start Start: 4-(Piperidin-4-yl)phenol (Free base or HCl salt) Step1 Step 1: Imine Formation Solvent: DCM or DCE Add: TEA (if salt used) Start->Step1 Reagent Reagent: Aldehyde (e.g., 3-(4-benzylphenyl)propanal) Reagent->Step1 Step2 Step 2: Reduction Add: NaBH(OAc)3 Time: 4-12h @ RT Step1->Step2 - H2O Quench Quench: Sat. NaHCO3 Step2->Quench Purification Purification: Flash Chromatography (DCM/MeOH/NH3) Quench->Purification

Figure 2: Reductive amination pathway for N-substitution.

Step-by-Step:

  • Preparation: Dissolve 4-(piperidin-4-yl)phenol (1.0 eq) in 1,2-dichloroethane (DCE). If using the HCl salt, add Triethylamine (1.2 eq) to liberate the free amine.

  • Imine Formation: Add the appropriate aldehyde (1.1 eq). Stir for 30 minutes at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion. The mild nature of STAB prevents reduction of the aldehyde to alcohol.

  • Workup: Monitor via TLC/LCMS. Upon completion, quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layers over

    
    . Purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM with 1% 
    
    
    
    ).
Protocol B: Radioligand Binding Assay (Validation)

To determine


 values comparable to the table above.
  • Membrane Prep: Use rat forebrain membranes (rich in NR2B).

  • Ligand: Use [

    
    H]Ifenprodil (specific activity ~60 Ci/mmol).
    
  • Blockers: Include 10

    
    M GBR-12909 (to block sigma receptors) and 10 
    
    
    
    M (+)MK-801 (to block the ion channel), ensuring specificity for the NR2B site.
  • Incubation: Incubate membranes, radioligand (2 nM), and test compound (10 concentrations) for 2 hours at 4°C.

  • Analysis: Filter through GF/B filters. Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression.
    
References
  • Claiborne, C. F., et al. (2003). "Orally Efficacious NR2B-Selective NMDA Receptor Antagonists: The Evolution of a 4-(Piperidin-4-yl)phenol Series." Bioorganic & Medicinal Chemistry Letters.

  • McCauley, J. A., et al. (2004). "NR2B-Selective NMDA Receptor Antagonists: Synthesis and Biological Evaluation of 1-(Heteroarylalkynyl)-4-benzylpiperidines." Journal of Medicinal Chemistry.

  • Layton, M. E., et al. (2006). "Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists." Current Topics in Medicinal Chemistry.

  • Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-(Piperidin-4-yl)phenol hydrobromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. While the synthesis and application of novel compounds like 4-(Piperidin-4-yl)phenol hydrobromide are at the forefront of our endeavors, the responsible management of their waste streams is a critical, yet often overlooked, aspect of the experimental lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Piperidin-4-yl)phenol hydrobromide, ensuring the safety of personnel and the preservation of our environment.

I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Before handling 4-(Piperidin-4-yl)phenol hydrobromide for any purpose, including disposal, a comprehensive risk assessment is paramount. Based on the hazard profile of its components, the following Personal Protective Equipment (PPE) is mandatory to establish a primary barrier against exposure[8][9].

PPE Component Specification Rationale
Gloves Double-gloving with nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed and disposed of immediately in case of contamination, minimizing the risk of secondary exposure[9][10].
Eye Protection Chemical splash goggles and a face shield.Protects against accidental splashes of the solid or any solutions, which could cause serious eye irritation or damage[3][6][10].
Lab Coat/Gown A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin[9][10].
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust or aerosols.Minimizes the potential for inhalation of the compound, which may cause respiratory irritation[6][10].

All PPE worn during the handling and disposal of 4-(Piperidin-4-yl)phenol hydrobromide is considered contaminated and must be disposed of as hazardous waste[10].

II. Spill Management: A Procedural Approach to Unexpected Events

Accidental spills require a calm, methodical, and immediate response to mitigate potential hazards. The appropriate procedure depends on the scale of the spill.

A. Small Spill Cleanup (Less than 1 gram)
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Cordon off the affected area to prevent the spread of contamination.

  • Don Appropriate PPE: Ensure all recommended PPE is worn before initiating cleanup.

  • Contain the Spill: Gently cover the solid spill with an absorbent material, such as vermiculite or sand, to prevent the generation of dust[1].

  • Collection: Carefully sweep the contained material into a designated, labeled hazardous waste container using non-sparking tools[6][11]. Avoid dry sweeping, which can create airborne dust. If the material is in solution, absorb it with a chemical-absorbent pad[12].

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Follow with a mild detergent solution[12]. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: Place all contaminated materials, including gloves and absorbent pads, into a sealed and properly labeled hazardous waste container[12][13].

B. Large Spill Cleanup (Greater than 1 gram or any amount outside of a controlled area)
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Isolate the Area: Close off the affected area and prevent entry.

  • Do Not Attempt to Clean Up: A large spill requires specialized handling by trained emergency response personnel.

Caption: Decision tree for responding to a spill of 4-(Piperidin-4-yl)phenol hydrobromide.

III. Proper Disposal Procedures: A Step-by-Step Guide

The ultimate goal of these procedures is to ensure that 4-(Piperidin-4-yl)phenol hydrobromide waste is handled, stored, and disposed of in a manner that is compliant with all local, state, and federal regulations[10][14].

Step 1: Waste Segregation and Collection
  • Solid Waste: Unused or expired 4-(Piperidin-4-yl)phenol hydrobromide, as well as any solid materials contaminated with it (e.g., weigh boats, contaminated PPE, absorbent materials), should be collected in a dedicated, puncture-proof, and sealable container[13]. The container must be compatible with the chemical and clearly labeled. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department[14].

  • Liquid Waste: If 4-(Piperidin-4-yl)phenol hydrobromide has been dissolved in a solvent, the resulting solution must be collected in a separate, compatible, and sealable liquid waste container. Given the presence of a halogen (bromine), this waste stream may need to be classified as halogenated organic waste[15][16].

Step 2: Waste Container Management
  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid[14]. The original product container can often be used for the disposal of the pure compound.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "4-(Piperidin-4-yl)phenol hydrobromide," and the approximate concentration and quantity[14].

  • Storage: Keep waste containers closed at all times, except when adding waste[13][14]. Store the containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Documentation: Complete any necessary hazardous waste disposal forms as required by your institution and regulatory agencies.

Caption: Workflow for the proper disposal of 4-(Piperidin-4-yl)phenol hydrobromide waste.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 4-(Piperidin-4-yl)phenol hydrobromide. This commitment to responsible chemical waste management not only protects individuals and the environment but also upholds the integrity and trustworthiness of our scientific pursuits.

References

  • Cole-Parmer. 1-(4-Hydroxyphenyl)piperazine dihydrobromide Material Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Piperidine Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]

  • El Paso Community College (EPCC). Safe Handling of Hazardous Drugs - USP<800>. Retrieved from [Link]

  • Clarkson University. Chemical Spill Procedures. Retrieved from [Link]

  • Carl ROTH. Piperidine Safety Data Sheet. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • PENTA. Piperidine Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. Safety Data Sheet. Retrieved from [Link]

  • PubChem. 4-Piperidin-4-ylmethyl-phenol hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of California, Berkeley. Spill Cleanup Quick Reference. Retrieved from [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. Retrieved from [Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Universitat de Barcelona. Classification of special laboratory waste. Retrieved from [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Chemsrc. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • PubChem. p-(1-Piperazinyl)phenol dihydrobromide. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-(Piperidin-4-yl)phenol Hydrobromide: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Safety and Handling Parameters

Hazard ClassificationHandling PrecautionsPersonal Protective Equipment (PPE)
Harmful if swallowedAvoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.Eye Protection: Chemical safety goggles and/or face shield.
Causes skin irritationPrevent all skin contact.Hand Protection: Chemical-resistant gloves (Nitrile or Neoprene recommended).
Causes serious eye irritationAvoid all contact with eyes.Skin and Body Protection: Lab coat, closed-toe shoes. Consider additional protection for large quantities.
May cause respiratory irritationHandle in a chemical fume hood.Respiratory Protection: NIOSH-approved respirator if dust cannot be controlled.

Introduction: Understanding the Hazard Profile

4-(Piperidin-4-yl)phenol hydrobromide is a multifaceted organic compound with significant potential in pharmaceutical research and development. Its structure, incorporating a piperidine ring, a phenol group, and a hydrobromide salt, dictates a specific set of handling requirements to ensure the safety of laboratory personnel. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are acute oral toxicity, skin and eye irritation, and potential respiratory irritation.[1] A thorough understanding of these risks, derived from the chemical properties of its constituent parts, is paramount for establishing safe laboratory practices.

The piperidine moiety, a common scaffold in pharmaceuticals, can exhibit a range of biological activities and toxicities.[2][3] The phenolic group, while a versatile chemical handle, is known for its potential to cause skin irritation and other health effects. Furthermore, as a hydrobromide salt, the compound can be corrosive and may release hydrogen bromide gas under certain conditions, which is a strong irritant to the respiratory system.[4] This guide provides a comprehensive framework for the safe handling, use of personal protective equipment (PPE), and disposal of 4-(Piperidin-4-yl)phenol hydrobromide, grounded in established safety protocols and regulatory standards.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate exposure to hazardous chemicals.[5][6] The selection of PPE for handling 4-(Piperidin-4-yl)phenol hydrobromide should be based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection

Given that the compound can cause serious eye irritation, robust eye and face protection is non-negotiable.

  • Primary Protection: At a minimum, chemical safety goggles that provide a complete seal around the eyes are required.

  • Enhanced Protection: For procedures with a higher risk of splashing or dust generation, a face shield should be worn in conjunction with safety goggles to protect the entire face.[1]

Hand Protection

Preventing skin contact is crucial, as the compound is a known skin irritant. The choice of gloves should be based on chemical compatibility and the nature of the work.

  • Recommended Materials: Nitrile and neoprene gloves generally offer good resistance to a range of chemicals, including those with phenolic structures.[1][7][8][9][10]

  • Glove Selection and Use:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • For prolonged work or when handling larger quantities, consider double-gloving.

    • Remove gloves using the proper technique to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after removing gloves.

Skin and Body Protection

Standard laboratory attire provides a basic barrier against accidental contact.

  • Lab Coat: A clean, buttoned lab coat should be worn at all times.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Additional Protection: For tasks involving significant quantities of the compound or a high likelihood of dust generation, consider using disposable coveralls.

Respiratory Protection

Inhalation of dust can lead to respiratory irritation.[11] Engineering controls are the primary means of mitigating this risk.

  • Primary Control: All handling of solid 4-(Piperidin-4-yl)phenol hydrobromide should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.

  • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator appropriate for particulates should be used. A respiratory protection program, including fit testing and training, is essential if respirators are required.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_hood Work in Fume Hood prep_ppe->handling_hood handling_weigh Weigh Solid handling_hood->handling_weigh handling_dissolve Dissolve/React handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces handling_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: A stepwise workflow for the safe handling of 4-(Piperidin-4-yl)phenol hydrobromide.

Operational Plans: From Receipt to Reaction

A systematic approach to handling 4-(Piperidin-4-yl)phenol hydrobromide minimizes the risk of exposure and ensures a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][12] The container should be kept tightly closed.

Weighing and Aliquoting
  • Location: Perform all weighing and aliquoting of the solid compound inside a chemical fume hood to contain any dust.

  • Technique: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that generates significant dust.

Dissolving and Reactions
  • Solvent Addition: When dissolving the solid, add the solvent slowly to minimize splashing.

  • Vessel: Use appropriate glassware and ensure it is free of cracks or defects.

  • Exothermic Reactions: Be aware of the potential for exothermic reactions when mixing with other chemicals.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to prevent exposure and further contamination.

Small Spills (Solid)

For small spills of solid material that can be safely cleaned up by laboratory personnel:

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including double gloves, safety goggles, a face shield, and a lab coat.

  • Cover the spill with a paper towel to prevent the dust from becoming airborne.

  • Gently wet the paper towel with water to dampen the solid without causing it to splash.

  • Carefully scoop the dampened material and paper towel into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spills

For large spills or any spill you are not comfortable cleaning up:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety office.

  • Prevent others from entering the area.

  • Provide the SDS to emergency responders.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-(Piperidin-4-yl)phenol hydrobromide and any contaminated materials is a legal and ethical responsibility, governed by the Environmental Protection Agency (EPA) and local regulations.[12][13]

Waste Segregation
  • Halogenated Organic Waste: As this compound contains bromine, it should be disposed of in a designated "halogenated organic waste" container.[14][15][16] Do not mix with non-halogenated waste streams.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, paper towels, and disposable labware, must be disposed of as hazardous waste.

Waste Container Labeling and Storage
  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "4-(Piperidin-4-yl)phenol hydrobromide."

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are kept closed except when adding waste.

Waste Disposal Decision Tree

start Waste Generated is_contaminated Contaminated Material? start->is_contaminated is_liquid Liquid or Solid? is_contaminated->is_liquid Yes non_haz Non-Hazardous Waste is_contaminated->non_haz No halogenated_solid Halogenated Solid Waste is_liquid->halogenated_solid Solid halogenated_liquid Halogenated Liquid Waste is_liquid->halogenated_liquid Liquid

Caption: A decision tree for the proper segregation of waste generated from handling 4-(Piperidin-4-yl)phenol hydrobromide.

Conclusion: A Culture of Safety

The safe handling of 4-(Piperidin-4-yl)phenol hydrobromide is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By adhering to the guidelines for personal protective equipment, operational procedures, and waste disposal outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a secure laboratory environment. A proactive approach to safety, grounded in scientific knowledge and regulatory compliance, is the cornerstone of responsible research.

References

  • PubChem. (n.d.). Hydrogen Bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of New Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11.
  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment.
  • University of Nebraska-Lincoln. (2017). Guidelines for the Selection of Chemical-Resistant Gloves. Environmental Health and Safety.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Braun Research Group. (n.d.).
  • PENTA. (2024).
  • Chemos GmbH & Co.KG. (n.d.).
  • Environmental Health and Safety, University of Iowa. (n.d.). OSHA Glove Selection Chart.
  • National Center for Biotechnology Information. (n.d.).
  • Angene Chemical. (2025). Safety Data Sheet: 4-(Piperidin-4-yl)phenol hydrobromide.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • ResearchGate. (2025). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions.
  • MSC Industrial Supply. (2023). How to Select the Right Chemical Resistant Gloves.
  • ResearchGate. (2025). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts.
  • ResearchGate. (2017).
  • MSC Industrial Supply. (2023).
  • U.S. Environmental Protection Agency. (n.d.).
  • ChemBK. (n.d.). Piperidinium bromide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. United States Department of Labor. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)phenol hydrobromide
Reactant of Route 2
4-(Piperidin-4-yl)phenol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.